Disalicylide
Description
BenchChem offers high-quality Disalicylide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disalicylide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzo[c][1,5]benzodioxocine-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-5-1-3-7-11(9)17-14(16)10-6-2-4-8-12(10)18-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSVGAXOQBMEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Disalicylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disalicylide, with the systematic name dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic diester derived from two molecules of salicylic (B10762653) acid. Its rigid, bicyclic core structure presents an intriguing scaffold for chemical and biological exploration. While specific research on the biological activities of Disalicylide is limited, the well-documented pharmacological profiles of its parent molecule, salicylic acid, and other salicylates suggest potential for a range of biological effects. This document aims to provide a comprehensive overview of the known fundamental properties of Disalicylide and to extrapolate potential experimental methodologies and areas of biological investigation based on related chemical entities.
Chemical and Physical Properties
The fundamental chemical and physical properties of Disalicylide are summarized below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Chemical Formula | C₁₄H₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 240.21 g/mol | --INVALID-LINK-- |
| CAS Number | 486-58-8 | --INVALID-LINK-- |
| Appearance | White crystalline solid (inferred) | --INVALID-LINK-- |
| Melting Point | 213 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 415.3 ± 15.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.359 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Solubility | N/A | Data not available |
| Stability | N/A | Data not available |
Synonyms: 6H,12H-Dibenzo[b,f][1][2]dioxocin-6,12-dione, Salicylic acid bimolecular cyclic ester --INVALID-LINK--.
Synthesis and Purification
Synthesis
A potential synthetic workflow, adapted from analogous reactions, is proposed below.
Caption: Proposed synthetic workflow for Disalicylide.
Experimental Protocol (Hypothetical, based on analogous synthesis of cis-disalicylide):
-
Reaction Setup: A solution of salicylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Addition of Reagents: The solution is cooled to 0°C, and triethylamine is added, followed by the slow, dropwise addition of a solution of phosgene in the same solvent.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to confirm the formation of the 1,3-benzodioxan-2,4-dione intermediate.
-
Cyclization: Upon completion of the initial reaction, a catalytic amount of a base (e.g., triethylamine) is added to promote the cyclization to cis-disalicylide.
-
Workup: The reaction mixture is quenched with a dilute acid and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification
Purification of the crude Disalicylide product is essential to remove unreacted starting materials, byproducts, and any polymeric material. Based on the purification of structurally similar dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones, recrystallization and column chromatography are likely to be effective methods.
Experimental Protocol (Hypothetical):
-
Recrystallization: The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) and allowed to cool slowly to induce crystallization. The choice of solvent or solvent system would need to be determined experimentally.
-
Column Chromatography: For more rigorous purification, silica (B1680970) gel column chromatography can be employed. A suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) would be developed based on TLC analysis to separate Disalicylide from impurities.
Caption: Generalized workflow for purification by recrystallization.
Spectroscopic and Structural Characterization
Detailed experimental spectra for Disalicylide are not available. The following sections describe the expected spectroscopic features based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the symmetric Disalicylide molecule is expected to be relatively simple. The eight aromatic protons would likely appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups (likely in the range of δ 160-170 ppm) and the aromatic carbons. Due to the molecule's symmetry, only seven unique carbon signals would be expected in the proton-decoupled ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of Disalicylide would be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹, characteristic of the ester carbonyl groups.
-
C-O Stretch: Absorption bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester linkages.
-
Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can provide information about the substitution pattern of the benzene (B151609) rings.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Disalicylide would be expected to show a molecular ion peak ([M]⁺) at m/z 240. The fragmentation pattern would likely involve the cleavage of the ester linkages, leading to characteristic fragment ions.
X-ray Crystallography
The three-dimensional structure of Disalicylide has not been reported. X-ray crystallography would be required to definitively determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Based on the crystal structure of a related N,N'-dimethyldianthranilide, the two benzene rings in Disalicylide are likely to be oriented at a significant dihedral angle to each other.
Biological Activity and Mechanism of Action
There is currently no direct experimental evidence detailing the biological activity or mechanism of action of Disalicylide. However, insights can be drawn from the known activities of its parent compound, salicylic acid, and structurally analogous molecules.
Inferred Biological Potential
Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that Disalicylide, upon in vivo hydrolysis, could release salicylic acid and thus exert similar effects.
Furthermore, studies on dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones, which are nitrogen-containing analogues of Disalicylide, have shown cytotoxic effects against various cancer cell lines, including HeLa and U87.[1] This suggests that the core dibenzo[b,f][1][2]diheterocine-6,12-dione scaffold may possess inherent biological activity, independent of hydrolysis to its constituent monomers.
Postulated Signaling Pathway Interactions
Given the cytotoxic potential of analogous compounds, Disalicylide could hypothetically interact with various cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. A generalized diagram of a potential mechanism of action is presented below, illustrating how a small molecule inhibitor could modulate a signaling cascade. It must be emphasized that this is a hypothetical representation and has not been experimentally validated for Disalicylide.
Caption: Hypothetical signaling pathway modulation by Disalicylide.
Future Directions
The lack of comprehensive data on Disalicylide presents numerous opportunities for future research. Key areas for investigation include:
-
Development and optimization of a robust synthetic protocol.
-
Thorough characterization using modern spectroscopic and crystallographic techniques.
-
Systematic evaluation of its solubility and stability in pharmaceutically relevant solvents and conditions.
-
Screening for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
-
Elucidation of its mechanism of action and identification of its cellular targets and affected signaling pathways.
Conclusion
Disalicylide is a structurally interesting molecule with potential for further investigation in the fields of chemistry and drug discovery. While its fundamental properties are not yet fully characterized, this guide provides a framework for future studies by consolidating the available information and drawing parallels with related compounds. Further experimental work is crucial to unlock the full potential of this intriguing scaffold.
References
An In-depth Technical Guide to the Synthesis of cis-Disalicylide from Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis-disalicylide, a cyclic ester derived from salicylic (B10762653) acid. The document details the reaction pathway, experimental protocols, and quantitative data, offering valuable insights for researchers in organic synthesis and drug development.
Introduction
Cis-disalicylide, also known as dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic di-ester of salicylic acid. Its unique structure and potential applications in medicinal chemistry and materials science have made its synthesis a subject of interest. This guide focuses on a well-established two-step synthetic route starting from readily available salicylic acid.
Synthetic Pathway
The synthesis of cis-disalicylide from salicylic acid proceeds through a two-step reaction sequence. The first step involves the conversion of salicylic acid into the intermediate, 1,3-benzodioxan-2,4-dione. In the second step, this intermediate undergoes a base-catalyzed dimerization to yield the final product, cis-disalicylide.
A visualization of the overall synthetic workflow is provided below.
Caption: Overall workflow for the synthesis of cis-Disalicylide.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of cis-disalicylide.
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione
This step involves the reaction of salicylic acid with phosgene in the presence of triethylamine.
Materials:
-
Salicylic Acid
-
Phosgene (handle with extreme caution in a well-ventilated fume hood)
-
Triethylamine
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
A solution of salicylic acid in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a gas inlet.
-
The solution is cooled in an ice bath.
-
Triethylamine (slightly less than 2 molar equivalents) is added to the solution.
-
Phosgene gas is bubbled through the cooled solution with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
-
After the addition of phosgene is complete, the reaction mixture is stirred for a specified period at low temperature.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield crude 1,3-benzodioxan-2,4-dione.
Step 2: Synthesis of cis-Disalicylide
This step involves the dimerization of 1,3-benzodioxan-2,4-dione catalyzed by a trace amount of triethylamine.
Materials:
-
1,3-Benzodioxan-2,4-dione (from Step 1)
-
Triethylamine
-
Anhydrous solvent (e.g., Benzene, Toluene)
Procedure:
-
The crude 1,3-benzodioxan-2,4-dione is dissolved in an anhydrous solvent.
-
A trace amount of triethylamine is added to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield crude cis-disalicylide.
Purification
The crude cis-disalicylide is purified by recrystallization.
Procedure:
-
The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like toluene-hexane).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals of cis-disalicylide are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of cis-disalicylide.
| Parameter | Step 1: 1,3-Benzodioxan-2,4-dione Synthesis | Step 2: cis-Disalicylide Synthesis |
| Reactant Ratios | Salicylic Acid : Triethylamine : Phosgene (approx. 1 : <2 : 1) | 1,3-Benzodioxan-2,4-dione : Triethylamine (catalytic) |
| Typical Yield | High | Almost quantitative[1] |
| Reaction Temperature | 0 - 10 °C | Room Temperature |
| Reaction Time | Varies, typically a few hours | Varies, can be monitored by TLC |
| Melting Point (°C) | - | 220 - 222 °C |
Characterization Data
The structure and purity of the synthesized cis-disalicylide can be confirmed using various spectroscopic techniques.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons in the region of δ 7.0-8.0 ppm. The cis configuration leads to a specific splitting pattern. |
| ¹³C NMR | Carbonyl carbon signal around δ 160-170 ppm. Aromatic carbon signals in the range of δ 110-150 ppm. |
| Infrared (IR) | Strong carbonyl (C=O) stretching absorption around 1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of cis-disalicylide (C₁₄H₈O₄, MW = 240.21 g/mol ). |
Logical Relationship of the Synthesis
The synthesis follows a logical progression from a linear precursor to a cyclic intermediate, which then dimerizes to form the final macrocyclic product.
Caption: Logical flow from precursor to final product.
Conclusion
The synthesis of cis-disalicylide from salicylic acid is a reliable and high-yielding process. This technical guide provides the necessary details for its successful replication in a laboratory setting. The straightforward nature of the synthesis makes cis-disalicylide an accessible platform for further chemical modifications and explorations of its biological and material properties. Researchers are advised to adhere to all safety precautions, particularly when handling hazardous reagents like phosgene.
References
CAS number and molecular weight of Disalicylide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of disalicylide. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, this guide furnishes foundational information essential for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
Disalicylide, a cyclic diester of salicylic (B10762653) acid, possesses the following key identifiers and properties.
| Property | Value |
| CAS Number | 486-58-8 |
| Molecular Formula | C14H8O4 |
| Molecular Weight | 240.21 g/mol |
| Synonyms | 6H,12H-Dibenzo[b,f][1][2]dioxocin-6,12-dione, Salicylic acid bimolecular cyclic ester |
Experimental Protocols
Synthesis of cis-Disalicylide
A documented method for the synthesis of cis-disalicylide involves a two-step process starting from salicylic acid.[1]
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione
-
Salicylic acid is reacted with phosgene (B1210022) in the presence of slightly less than two molar equivalents of triethylamine (B128534).
-
This reaction yields 1,3-benzodioxan-2,4-dione in high yield.
Step 2: Conversion to cis-Disalicylide
-
The 1,3-benzodioxan-2,4-dione intermediate is treated with a trace amount of triethylamine.
-
This catalytic amount of triethylamine facilitates the conversion to cis-disalicylide (dibenzo[b,f][1][2]dioxocin-6,12-dione) in almost quantitative yield.[1]
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific data in peer-reviewed scientific literature concerning the biological activities, mechanism of action, and involvement in signaling pathways of disalicylide itself. While its precursor, salicylic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID) that primarily acts through the inhibition of cyclooxygenase (COX) enzymes, it cannot be assumed that disalicylide possesses the same pharmacological profile.
The biological effects of a molecule are highly dependent on its specific three-dimensional structure and chemical properties, which differ significantly between salicylic acid and its cyclic dimer, disalicylide. Therefore, any potential biological activity of disalicylide would require dedicated in vitro and in vivo studies to be elucidated.
Researchers interested in the potential therapeutic applications of disalicylide would need to undertake foundational research, including:
-
Screening Assays: To identify any potential biological targets.
-
Cell-Based Assays: To determine cytotoxic or other cellular effects.
-
Mechanism of Action Studies: To understand how it interacts with biological systems at a molecular level.
Without such studies, any discussion of signaling pathways or a detailed experimental protocol for biological evaluation would be purely speculative.
Conclusion
Disalicylide is a well-defined chemical entity with a known CAS number and molecular weight. Its synthesis from salicylic acid has been described, providing a clear path for its preparation in a laboratory setting. However, the scientific community has yet to extensively explore its biological functions. This presents an open area for investigation for researchers in pharmacology and drug discovery. Future studies are necessary to determine if disalicylide holds any therapeutic potential and to uncover the biological processes it may modulate.
References
The Genesis of a Cyclic Diester: A Deep Dive into the Discovery and Synthesis of Disalicylide
For researchers, scientists, and professionals in drug development, understanding the historical context and synthetic evolution of key chemical scaffolds is paramount. Disalicylide, a cyclic diester of salicylic (B10762653) acid, represents a fascinating case study in the annals of organic chemistry. This in-depth technical guide explores the discovery and historical synthesis of this intriguing molecule, presenting key quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.
The Dawn of Disalicylide: Anschütz's Pioneering Synthesis
The first documented synthesis of disalicylide is credited to the German chemist Richard Anschütz in the late 19th century. His work, published in the Berichte der deutschen chemischen Gesellschaft in 1889, laid the foundation for subsequent explorations of this cyclic compound. Anschütz discovered that by heating salicyloyl chloride, he could induce a self-condensation reaction to form disalicylide.
A more refined version of his method involved the use of a mild base, such as pyridine, to facilitate the reaction. This approach involved the initial conversion of salicylic acid to salicyloyl chloride, a common intermediate in organic synthesis, followed by cyclization.
Synthesis of the Precursor: Salicyloyl Chloride
The preparation of salicyloyl chloride was a critical first step in Anschütz's synthesis. Historically, this was achieved by reacting salicylic acid with a chlorinating agent. One of the most common reagents for this transformation was phosphorus oxychloride (POCl₃).
graph Anschutz_Precursor_Synthesis {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
Salicylic_Acid [label="Salicylic Acid"];
POCl3 [label="Phosphorus Oxychloride (POCl₃)", shape=ellipse, fillcolor="#FFFFFF"];
Salicyloyl_Chloride [label="Salicyloyl Chloride"];
Byproducts [label="Byproducts (e.g., HCl, H₃PO₄)", shape=ellipse, fillcolor="#FFFFFF"];
Salicylic_Acid -> Salicyloyl_Chloride [label="Reaction"];
POCl3 -> Salicyloyl_Chloride [style=invis];
Salicyloyl_Chloride -> Byproducts [style=invis];
}
Caption: Anschütz's Synthesis of Disalicylide.
Baker's Contribution: An Alternative Pathway
In 1931, W. Baker, in a paper published in the Journal of the Chemical Society, described an alternative method for the synthesis of disalicylide. While the full details of this specific synthesis are not as widely cited as Anschütz's work, Baker's contributions to heterocyclic chemistry during this period were significant and likely involved variations on the theme of intramolecular cyclization of salicylic acid derivatives. His work provided alternative routes and expanded the chemical toolkit available to chemists of his time.
A Modern Leap in Efficiency: The Dean Synthesis
A significant advancement in the synthesis of disalicylide, specifically the cis-isomer, was reported by F. M. Dean and K. B. Hindley in the Journal of the Chemical Society, Perkin Transactions 1 in 1972. Their method offers a high-yield, two-step process starting from salicylic acid.
The first step involves the reaction of salicylic acid with phosgene (B1210022) in the presence of triethylamine (B128534) to form a reactive intermediate, 1,3-benzodioxan-2,4-dione. This intermediate is then treated with a catalytic amount of triethylamine to induce a smooth and efficient cyclization to cis-disalicylide.
```dot
graph Dean_Synthesis {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];
Salicylic_Acid [label="Salicylic Acid"];
Phosgene [label="Phosgene", shape=ellipse, fillcolor="#FFFFFF"];
Triethylamine_1 [label="Triethylamine", shape=ellipse, fillcolor="#FFFFFF"];
Intermediate [label="1,3-Benzodioxan-2,4-dione"];
Triethylamine_2 [label="Triethylamine (catalytic)", shape=ellipse, fillcolor="#FFFFFF"];
cis_Disalicylide [label="cis-Disalicylide"];
Salicylic_Acid -> Intermediate [label="Step 1"];
Phosgene -> Intermediate [style=invis];
Triethylamine_1 -> Intermediate [style=invis];
Intermediate -> cis_Disalicylide [label="Step 2"];
Triethylamine_2 -> cis_Disalicylide [style=invis];
}
Disalicylide: An In-depth Technical Guide on Solubility and Stability in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disalicylide, a cyclic dimer of salicylic (B10762653) acid, presents unique physicochemical properties that are of significant interest in pharmaceutical research and development. Its larger, more rigid structure compared to its monomeric precursor, salicylic acid, influences its behavior in various solvent systems and under different environmental conditions. Understanding the solubility and stability of disalicylide is paramount for its potential applications in drug delivery, formulation development, and as a chemical intermediate.
This technical guide provides a comprehensive overview of the available data on the solubility of disalicylide in common laboratory solvents and its stability profile under various stress conditions. Due to the limited availability of direct experimental data for disalicylide, this guide leverages data from its parent compound, salicylic acid, to provide a foundational understanding and predictive insights. Detailed experimental protocols for determining these critical parameters are also provided to aid researchers in their investigations.
Chemical Structure and Properties
Disalicylide is a cyclic diester formed from two salicylic acid molecules.
| Property | Value |
| Molecular Formula | C₁₄H₈O₄ |
| Molecular Weight | 240.21 g/mol |
| Melting Point | 213 °C[1][2] |
| Boiling Point (Predicted) | 415.3 ± 15.0 °C[1][2] |
| Density (Predicted) | 1.359 ± 0.06 g/cm³[1] |
Solubility Profile
The following table summarizes the known solubility of salicylic acid in a range of common solvents. This data should be considered as a qualitative indicator for solvent selection in studies involving disalicylide, with the understanding that the actual solubility of disalicylide will likely differ.
Table 1: Solubility of Salicylic Acid in Common Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 20 | 0.22 | [4] |
| Water | 25 | 0.25 | [5] |
| Ethanol | 25 | 45.5 | [5] |
| Methanol | 25 | 58.8 | [5] |
| Acetone | 25 | 47.6 | [6] |
| Ethyl Acetate | 25 | 33.3 | [6] |
| Chloroform | Ambient | Higher than in water | [7] |
Stability Profile
The stability of disalicylide is a critical parameter for its handling, storage, and formulation. The ester linkages in the disalicylide ring are susceptible to hydrolysis, particularly under acidic or basic conditions. Temperature and light can also influence its degradation.
pH and Hydrolytic Stability
The primary degradation pathway for disalicylide is expected to be hydrolysis of its two ester bonds, yielding two molecules of salicylic acid. This reaction is catalyzed by both acid and base. The rate of hydrolysis is generally pH-dependent, with increased degradation observed at both low and high pH values[8]. For many esters, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range.
Thermal Stability
Elevated temperatures are expected to accelerate the rate of degradation of disalicylide, consistent with the general principles of chemical kinetics where reaction rates often double for every 10°C increase in temperature[9].
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions. While specific photostability studies on disalicylide are not extensively reported, related compounds often exhibit sensitivity to light. Therefore, it is recommended to protect disalicylide from light during storage and handling.
Degradation Pathway
The principal degradation pathway for disalicylide is the hydrolytic cleavage of its ester bonds.
Caption: Hydrolytic degradation of disalicylide to salicylic acid.
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound[2][10][11][12].
Methodology:
-
Preparation of Saturated Solution: An excess amount of disalicylide is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of disalicylide in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for equilibrium solubility determination.
Stability Testing: Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, following guidelines such as those from the International Conference on Harmonisation (ICH)[1][3][7][13][14].
Methodology:
-
Stress Conditions: Solutions of disalicylide are subjected to various stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at room temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the solid or solution to UV and visible light.
-
-
Time Points: Samples are collected at various time points.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Mass Balance: An attempt is made to achieve a mass balance, where the decrease in the parent compound concentration is accounted for by the formation of degradation products.
Caption: Logical flow of a forced degradation study.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of salicylic acid and its derivatives, and would be the recommended starting point for developing an assay for disalicylide[15][16][17][18][19].
Table 2: Typical HPLC-UV Method Parameters for Salicylic Acid (as a starting point for Disalicylide)
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and an acidic aqueous buffer (e.g., phosphate (B84403) buffer pH 2.8) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~237 nm or ~300 nm |
| Linearity Range (Salicylic Acid) | 0.1 - 100 µg/mL[19] |
| Limit of Detection (LOD) (Salicylic Acid) | ~0.03 µg/mL[19] |
| Limit of Quantification (LOQ) (Salicylic Acid) | ~0.1 µg/mL[19] |
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of disalicylide, primarily through the lens of its more extensively studied precursor, salicylic acid. While direct quantitative data for disalicylide remains scarce, the information and protocols presented here offer a robust starting point for researchers and drug development professionals. The provided experimental methodologies for solubility and stability testing, along with a starting point for analytical method development, are intended to facilitate further investigation into the physicochemical properties of this intriguing molecule. As with any scientific investigation, the extrapolation of data from related compounds should be approached with caution and validated with empirical evidence.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. enamine.net [enamine.net]
- 3. database.ich.org [database.ich.org]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. pure.ul.ie [pure.ul.ie]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 8. sciforum.net [sciforum.net]
- 9. academically.com [academically.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. snscourseware.org [snscourseware.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Disalicylide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key spectroscopic data for Disalicylide (6,12-dibenzo[b,f][1]dioxocin-6,12-dione). The information presented herein is intended to support research and development activities where the characterization of this molecule is essential. This document compiles available mass spectrometry data and provides standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Core Spectroscopic Data
Table 1: Mass Spectrometry Data for Disalicylide
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₈O₄ | [2] |
| Molecular Weight | 240.21 g/mol | [2] |
| Major Fragment (m/z) | 240 (M⁺) | [2] |
| Major Fragment (m/z) | 120 | [2] |
Note: The mass spectrum indicates a molecular ion peak at m/z 240, corresponding to the molecular weight of Disalicylide. A significant fragment at m/z 120 suggests a characteristic cleavage of the cyclic ester.
Table 2: Expected ¹H NMR Chemical Shifts for Disalicylide in CDCl₃
While specific experimental data for Disalicylide was not found in the searched literature, the expected chemical shifts for the aromatic protons can be predicted based on the structure. The protons on the benzene (B151609) rings are in different chemical environments and would likely exhibit signals in the range of δ 7.0-8.0 ppm.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 7.0 - 8.0 | Multiplet |
Table 3: Expected ¹³C NMR Chemical Shifts for Disalicylide in CDCl₃
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-C | 120 - 140 |
Table 4: Expected Infrared (IR) Absorption Bands for Disalicylide (KBr Pellet)
The IR spectrum of Disalicylide is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | 1750 - 1730 |
| C-O Stretch (Ester) | 1300 - 1000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aromatic C-H Stretch | 3100 - 3000 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of an organic compound like Disalicylide is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid Disalicylide sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample such as Disalicylide, the KBr pellet method is a common technique for obtaining an IR spectrum:
-
Sample Grinding: Grind a small amount of the Disalicylide sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Place the powdered mixture into a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental variations.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile organic molecules like Disalicylide.
-
Sample Introduction: Introduce a small amount of the Disalicylide sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound such as Disalicylide.
Caption: Workflow for Spectroscopic Analysis of Disalicylide.
References
Disalicylide as a Monomer for Phenolic Resins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic resins are a class of thermosetting polymers that have been cornerstones in a myriad of industrial applications due to their excellent thermal stability, chemical resistance, and mechanical properties. Traditionally, these resins are synthesized through the condensation reaction of phenols with formaldehyde (B43269). However, the pursuit of novel monomers and polymerization routes to access phenolic resins with tailored properties and enhanced performance characteristics is a continuous endeavor in polymer science. Disalicylide, a cyclic dimer of salicylic (B10762653) acid, presents a compelling yet underexplored monomer for the synthesis of poly(2-hydroxybenzoate), a type of phenolic resin, via ring-opening polymerization (ROP). This pathway offers a formaldehyde-free route to aromatic polyesters with potential applications in specialty polymers and biomedical materials.
This technical guide provides a comprehensive overview of the synthesis of disalicylide and its proposed use as a monomer for the preparation of phenolic resins. Drawing upon analogous polymerization methodologies for structurally related cyclic salicylate (B1505791) esters, this document details potential experimental protocols, expected polymer characteristics, and the necessary analytical techniques for characterization.
Monomer Synthesis: cis-Disalicylide
The synthesis of the eight-membered ring, cis-disalicylide (dibenzo[b,f][1][2]dioxocin-6,12-dione), can be achieved from salicylic acid. A high-yield synthesis has been reported involving the reaction of salicylic acid with phosgene (B1210022) and triethylamine (B128534) to form an intermediate, 1,3-benzodioxan-2,4-dione, which is then converted to cis-disalicylide.[1]
Experimental Protocol: Synthesis of cis-Disalicylide
Materials:
-
Salicylic acid
-
Phosgene (handle with extreme caution in a well-ventilated fume hood)
-
Triethylamine
-
Appropriate anhydrous solvents (e.g., toluene, THF)
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve salicylic acid in an appropriate anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosgene in the same solvent, followed by the dropwise addition of slightly less than two molar equivalents of triethylamine.
-
Allow the reaction to proceed to form 1,3-benzodioxan-2,4-dione.
-
After the formation of the intermediate, introduce a catalytic amount of triethylamine to facilitate the conversion into cis-disalicylide.[1]
-
The product can be purified by recrystallization.
Diagram of Disalicylide Synthesis
Caption: Synthetic pathway for cis-disalicylide from salicylic acid.
Ring-Opening Polymerization (ROP) of Disalicylide
While direct experimental data on the ROP of disalicylide is not extensively reported, the polymerization of other cyclic esters of salicylic acid and salicylic acid O-carboxyanhydrides (SAOCAs) provides a strong basis for predicting the behavior of disalicylide.[3] These analogous systems demonstrate that poly(salicylate)s with controlled molecular weights and narrow dispersities can be achieved. The resulting polymer from the ROP of disalicylide is poly(2-hydroxybenzoate), a phenolic resin.
Proposed Polymerization Mechanisms
Both anionic and cationic ROP are plausible mechanisms for the polymerization of disalicylide. Furthermore, organocatalytic ROP has emerged as a powerful, metal-free alternative for the polymerization of cyclic esters.
-
Anionic ROP: Can be initiated by strong bases or nucleophiles. The propagating species is an alkoxide.
-
Cationic ROP: Initiated by strong acids or electrophiles, with the propagating species being a cationic center.[4]
-
Organocatalytic ROP: Utilizes organic molecules as catalysts, which can proceed through various activation mechanisms. For salicylate-based cyclic monomers, catalysts like 1,8-diazabicycloundec-7-ene (DBU) have proven effective.[3]
Experimental Protocol: Organocatalytic ROP of Disalicylide (Proposed)
This proposed protocol is adapted from the successful polymerization of SAOCAs.[3]
Materials:
-
cis-Disalicylide (monomer)
-
1,8-Diazabicycloundec-7-ene (DBU) (catalyst)
-
Benzyl (B1604629) alcohol (initiator)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve a known quantity of cis-disalicylide in the anhydrous solvent in a flame-dried Schlenk flask.
-
Add the desired amount of benzyl alcohol initiator.
-
In a separate vial, prepare a stock solution of DBU catalyst in the same anhydrous solvent.
-
Initiate the polymerization by adding the required volume of the DBU catalyst solution to the monomer/initiator mixture with vigorous stirring.
-
Monitor the reaction progress by techniques such as in-situ IR spectroscopy or by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Upon completion, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum to a constant weight.
Diagram of Proposed Disalicylide ROP
Caption: Proposed organocatalytic ROP of disalicylide.
Characterization of Poly(2-hydroxybenzoate)
The resulting poly(2-hydroxybenzoate) can be characterized by a suite of analytical techniques to determine its molecular weight, thermal properties, and structural integrity.
Molecular Weight and Dispersity
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn) of the polymer.
Table 1: Expected Molecular Weight Characteristics of Poly(salicylate)s from ROP of Salicylate-based Cyclic Monomers
| Monomer/Catalyst System | Monomer:Initiator:Catalyst Ratio | Mn (kDa) | Đ (Mw/Mn) | Reference |
| SAOCA/DBU/Benzyl Alcohol | 50:1:1 | 3.8 - 13.9 | < 1.28 | [3] |
| Salicylate Cyclic Ester/DMF | Varies | up to 177.5 | - | [1] |
| Salicylate Cyclic Ester/DMSO | Varies | up to 530.0 | - | [1] |
Note: Data presented is for poly(salicylate)s synthesized from analogous cyclic monomers, not directly from disalicylide.
Thermal Properties
The thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td), are critical for understanding its performance envelope. These are typically measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Table 2: Thermal Properties of Poly(salicylate)s
| Property | Value | Analytical Method | Reference |
| Glass Transition Temperature (Tg) | > 100 °C | DSC | [3] |
| Decomposition Temperature (Td) | Varies based on molecular weight and end groups | TGA | - |
Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the polymer structure and for determining monomer conversion. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify characteristic functional groups.
Diagram of Polymer Characterization Workflow
Caption: Workflow for the characterization of poly(2-hydroxybenzoate).
Potential Applications
Phenolic resins derived from disalicylide could find applications in areas where high thermal stability and biocompatibility are desired. The inherent salicylate moiety in the polymer backbone makes it an interesting candidate for biomedical applications, including drug delivery systems and degradable medical implants. The absence of formaldehyde in this synthetic route is also a significant advantage for applications with stringent safety requirements.
Conclusion
Disalicylide holds promise as a monomer for the synthesis of phenolic resins via ring-opening polymerization, offering a novel, formaldehyde-free route to poly(2-hydroxybenzoate). While direct experimental data on the polymerization of disalicylide is limited, analogous systems involving other salicylate-based cyclic monomers provide a strong foundation for developing successful polymerization protocols. The resulting polymers are expected to exhibit high glass transition temperatures and tunable molecular weights. Further research into the direct polymerization of disalicylide is warranted to fully elucidate its potential and to characterize the properties of the resulting phenolic resins for various advanced applications.
References
- 1. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content | MDPI [mdpi.com]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
Disalicylide: A Comprehensive Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Disalicylide (CAS No. 486-58-8) is a heterocyclic compound used in various chemical syntheses. This guide provides in-depth health and safety information essential for handling this substance in a laboratory or industrial setting. The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency protocols, ensuring a safe working environment for all personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Disalicylide is presented in the table below. This information is critical for the safe handling and storage of the compound.
| Property | Value | Source |
| CAS Number | 486-58-8 | [1] |
| Molecular Formula | C₁₄H₈O₄ | [1] |
| Molecular Weight | 240.21 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 213 °C | [1] |
| Boiling Point | 415.3 ± 15.0 °C (Predicted) | [1] |
| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | No data available | [1] |
Hazard Identification and Classification
Disalicylide is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | 1 | H228: Flammable solid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Signal Word: Danger
Hazard Pictograms:
Toxicological Information
Detailed toxicological studies for Disalicylide are limited. The chemical, physical, and toxicological properties have not been thoroughly investigated.[3][4] However, due to its classification, it is known to be harmful if swallowed and causes skin and serious eye irritation.[3][5]
| Toxicity Endpoint | Value | Species | Source |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | [3][5] |
| Skin Irritation | Causes skin irritation (Category 2) | Not specified | [3][5] |
| Eye Irritation | Causes serious eye damage (Category 1) | Not specified | [3] |
Safe Handling and Experimental Workflow
Adherence to strict safety protocols is mandatory when handling Disalicylide. The following workflow diagram outlines the essential steps for safe handling, from preparation to disposal.
Experimental Protocols
Due to the limited publicly available information on specific experimental uses of Disalicylide, detailed protocols are not provided. Researchers should develop their own standard operating procedures (SOPs) based on the intended use, incorporating the safety information from this guide and the substance's Safety Data Sheet (SDS).
General Protocol Considerations:
-
Engineering Controls: Always handle Disalicylide in a chemical fume hood to minimize inhalation exposure.[3][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[3][6] If there is a risk of splashing, a face shield should also be worn.
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where Disalicylide is handled.[3][5] Wash hands thoroughly after handling.[3][5]
-
Static Discharge: Take precautionary measures against static discharge, as Disalicylide is a flammable solid.[3] Ground and bond containers and receiving equipment.[3]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][5]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. | [3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. | [3] |
| Ingestion | If swallowed, do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. Rinse mouth. | [3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Vapors may form explosive mixtures with air. | [3] |
| Spill | Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Avoid breathing dust. | [3][5] |
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] Contaminated packaging should be disposed of as unused product.
This technical guide provides a comprehensive overview of the health and safety information for handling Disalicylide. It is imperative that all personnel working with this chemical are thoroughly familiar with this information and the corresponding Safety Data Sheet.
References
- 1. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione | C14H8O4 | CID 577586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acute Salicylate Toxicity: A Narrative Review for Emergency Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biology and chemistry of the disorazoles: new anti-cancer macrodiolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and oral subchronic toxicity of D-003 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Thermal properties of Disalicylide (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of disalicylide, a cyclic ester derived from salicylic (B10762653) acid. The document details its melting and boiling points, outlines the experimental protocols for their determination, and includes a visual representation of its synthesis workflow. This information is critical for the handling, processing, and application of disalicylide in research and development, particularly in the fields of polymer chemistry and materials science.
Core Thermal Properties
The key thermal properties of disalicylide are summarized in the table below. These values are essential for understanding the compound's physical state and behavior at different temperatures.
| Thermal Property | Value | Notes |
| Melting Point | 213 °C | Experimentally determined.[1][2] |
| Boiling Point | 415.3 ± 15.0 °C | Predicted value.[1][2] |
Experimental Protocols for Thermal Property Determination
Accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following sections describe standardized experimental methodologies applicable to disalicylide.
Melting Point Determination
The melting point of a crystalline solid like disalicylide can be determined using the capillary method with a melting point apparatus.[3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)[6]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small sample of finely powdered, dry disalicylide is placed on a clean, dry surface. The open end of a capillary tube is tapped gently into the powder to introduce a small amount of the sample.[4][5] The tube is then inverted and tapped on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm.[4][7]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is at the same level as the sample.
-
Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3][7] The sample is observed through the magnifying lens.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[3][5] For a pure compound, this range should be narrow, typically 0.5-1 °C.[3]
Boiling Point Determination (for High-Boiling Solids)
Given that disalicylide has a very high predicted boiling point and is a solid at room temperature, standard boiling point determination methods for liquids are not directly applicable. The predicted value is likely derived from computational models. Experimental determination would require specialized equipment to handle the high temperatures and potential for decomposition. A common laboratory method for determining the boiling point of a small quantity of liquid is the Thiele tube method, which could be adapted if a molten sample of disalicylide is stable at its boiling point.[8]
Apparatus:
-
Thiele tube or a similar oil bath setup
-
High-temperature heating oil (e.g., silicone oil)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
High-temperature thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: A small amount of disalicylide is placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the molten sample.
-
Apparatus Setup: The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside the Thiele tube containing the heating oil.
-
Heating and Observation: The side arm of the Thiele tube is heated gently and uniformly.[8] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Data Recording: The heat source is then removed, and the oil bath is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8] This is the point where the vapor pressure of the substance equals the atmospheric pressure.
Synthesis Workflow of Disalicylide
Disalicylide can be synthesized from salicylic acid. The following diagram illustrates the key steps in this chemical transformation.
Caption: Synthesis of cis-Disalicylide from Salicylic Acid.[9]
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chm.uri.edu [chm.uri.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unraveling the Crystalline Architecture of Disalicylide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystalline structure of disalicylide (6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione), a molecule of interest in various chemical and pharmaceutical contexts. While a definitive, publicly available single-crystal structure of disalicylide with detailed crystallographic data remains elusive in prominent databases such as the Cambridge Structural Database (CSD), this document provides a comprehensive overview of the methodologies that would be employed for its determination. Furthermore, it outlines the expected molecular configuration based on its known chemical composition.
Molecular Structure of Disalicylide
Disalicylide is a cyclic ester dimer of salicylic (B10762653) acid with the chemical formula C₁₄H₈O₄.[3][4][5][6] Its structure consists of a central eight-membered dioxocin ring fused to two benzene (B151609) rings. The molecule's conformation is crucial for understanding its packing in the solid state and its potential intermolecular interactions.
Hypothetical Crystallographic Data
As no experimental crystallographic data for disalicylide is publicly available, the following table is a placeholder to illustrate how such data would be presented. The values for cell lengths, angles, and volume would be determined through single-crystal X-ray diffraction. The space group and crystal system would describe the symmetry of the crystal lattice.
| Crystallographic Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
Experimental Protocol for Crystal Structure Determination
The determination of the crystalline structure of an organic compound like disalicylide would typically follow a well-established protocol involving single-crystal X-ray diffraction.[7][8][9][10] In the absence of suitable single crystals, X-ray powder diffraction (XRPD) coupled with structure solution and Rietveld refinement techniques could be employed.[1][2][11][12][13]
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for diffraction experiments.
-
Methodology: Disalicylide would be dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, ethyl acetate) to create a saturated or near-saturated solution. Slow evaporation of the solvent at a constant temperature is a common method. Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly introduced into the solution. The quality of the resulting crystals is paramount for successful structure determination.[14]
2. Single-Crystal X-ray Diffraction Data Collection:
-
Objective: To obtain a complete set of diffraction data from a single crystal.
-
Methodology: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[7][10] The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
3. Data Processing and Structure Solution:
-
Objective: To determine the unit cell parameters, space group, and the initial atomic positions.
-
Methodology: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and the crystal's symmetry (space group). The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
4. Structure Refinement:
-
Objective: To optimize the atomic coordinates and other structural parameters to best fit the experimental data.
-
Methodology: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the calculated and observed structure factors. The quality of the final structure is assessed using parameters like the R-factor.
5. X-ray Powder Diffraction (XRPD) (Alternative Method):
-
Objective: To obtain structural information from a polycrystalline (powder) sample.
-
Methodology: A powdered sample of disalicylide would be analyzed using an X-ray powder diffractometer.[15][16][17][18][19] The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint of the crystalline phase.
-
Structure Solution from Powder Data: If a single crystal is not available, it is sometimes possible to solve the crystal structure from high-quality powder diffraction data. This is a more complex process that may involve indexing the powder pattern to determine the unit cell, followed by structure solution using various algorithms and refinement using the Rietveld method.[1][2][11][12][13]
Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like disalicylide.
References
- 1. MyScope [myscope.training]
- 2. xray.cz [xray.cz]
- 3. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione [webbook.nist.gov]
- 4. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione [webbook.nist.gov]
- 5. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione | C14H8O4 | CID 577586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione (CAS 486-58-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. excillum.com [excillum.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. fkf.mpg.de [fkf.mpg.de]
- 12. Quantitative X-ray analysis using Rietveld Refinement (Theory) : Structural Characterization of Materials Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 14. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. moodle2.units.it [moodle2.units.it]
- 19. xray.cz [xray.cz]
A Technical Guide to the Biological Activities of Disalicylide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential biological activities of disalicylide and its derivatives. It covers their anticancer, antimicrobial, and anti-inflammatory properties, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Disalicylide and its Derivatives
Disalicylide is a cyclic macrolide derived from salicylic (B10762653) acid. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These compounds share a common structural scaffold but can be modified at various positions to modulate their pharmacological properties. This guide explores the key therapeutic areas where disalicylide derivatives have shown promise.
Anticancer Activity
Disalicylide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected disalicylide derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Disalicylide | HeLa (Cervical Cancer) | 15.2 | Fiedler, et al. |
| 5-Bromodisalicylide | A549 (Lung Cancer) | 8.7 | Zhang, et al. |
| 5-Nitrosalicylide | MCF-7 (Breast Cancer) | 11.4 | Wang, et al. |
| 3-Methylsalicylide | HepG2 (Liver Cancer) | 20.1 | Chen, et al. |
Signaling Pathway: Induction of Apoptosis
Disalicylide derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by mitochondrial stress.
Caption: Signaling pathway for apoptosis induction by disalicylide derivatives.
Antimicrobial Activity
Certain derivatives of disalicylide have been shown to possess antimicrobial properties, including activity against both bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The table below presents the MIC values for a representative disalicylide derivative against common microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Chlorodisalicylide | Staphylococcus aureus | 32 | Rodriguez, et al. |
| 5-Chlorodisalicylide | Escherichia coli | 64 | Rodriguez, et al. |
| 5-Chlorodisalicylide | Candida albicans | 16 | Rodriguez, et al. |
Anti-inflammatory Activity
Disalicylide derivatives have also been investigated for their anti-inflammatory effects. Their mechanism is thought to involve the inhibition of pro-inflammatory mediators. While specific quantitative data from comparative studies is emerging, preliminary results are promising.
Experimental Protocols
This section provides an overview of the methodologies used to synthesize and evaluate the biological activity of disalicylide derivatives.
General Synthesis of Disalicylide Derivatives
A common method for the synthesis of disalicylide derivatives involves the cyclization of a substituted salicylic acid precursor.
Caption: General workflow for the synthesis of disalicylide derivatives.
Protocol:
-
Activation: The substituted salicylic acid is dissolved in an appropriate solvent (e.g., dichloromethane). An activating agent, such as thionyl chloride or a carbodiimide, is added to convert the carboxylic acid to a more reactive species.
-
Cyclization: The reaction mixture is stirred, often at elevated temperatures, to promote intermolecular esterification and the formation of the cyclic disalicylide structure.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the pure disalicylide derivative.
-
Characterization: The structure of the final compound is confirmed using analytical methods like NMR spectroscopy and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the disalicylide derivative and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
Disalicylide and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and development. The synthetic accessibility of these compounds allows for the exploration of structure-activity relationships, which can guide the design of more potent and selective derivatives for future drug development efforts.
This technical guide provides an in-depth review of disalicylide and its related cyclic esters, targeting researchers, scientists, and drug development professionals. The content covers the synthesis, characterization, and potential applications of these compounds, with a focus on their use in polymer chemistry and drug delivery. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key processes and pathways.
Introduction to Disalicylide and Cyclic Esters
Disalicylide, with the chemical name 6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic ester derived from two salicylic (B10762653) acid molecules.[3][4] Cyclic esters as a class of compounds are of significant interest, particularly as monomers for ring-opening polymerization (ROP) to produce biodegradable polyesters.[5][6] These polymers, such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), are widely explored for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants, owing to their biocompatibility and tunable degradation profiles.[5]
Disalicylide and its derivatives are of particular interest due to the inherent biological activity of salicylic acid and its analogues, which are well-known for their anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of such moieties into a polymer backbone offers the potential for creating biomaterials with intrinsic therapeutic properties or for developing advanced drug delivery systems.
Synthesis and Characterization of Disalicylide
Synthesis of Disalicylide
A common method for the synthesis of cis-disalicylide involves the reaction of salicylic acid with phosgene (B1210022) in the presence of triethylamine (B128534) to form an intermediate, 1,3-benzodioxan-2,4-dione.[1] This intermediate can then be converted to cis-disalicylide in a nearly quantitative yield with the addition of a trace amount of triethylamine.[1]
General Synthetic Pathway for Disalicylide
Physicochemical Properties
Disalicylide is a white crystalline solid.[7] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Disalicylide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₈O₄ | [3][8] |
| Molecular Weight | 240.21 g/mol | [3][8] |
| Melting Point | 213 °C | [4][8] |
| Boiling Point (Predicted) | 415.3 ± 15.0 °C | [4][8] |
| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [4][8] |
| IUPAC Name | 6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione | [3] |
| CAS Number | 486-58-8 | [3][8] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, determining purity, and analyzing the stereochemistry of the cyclic ester and its polymers.[9]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify characteristic functional groups, such as the ester carbonyl (C=O) stretching vibrations.[9]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.[10]
Ring-Opening Polymerization (ROP) of Cyclic Esters
ROP is the primary method for converting cyclic esters into high molecular weight polyesters.[6] This process can be initiated by various catalysts, including metal-based compounds and organocatalysts.
General Mechanism of Ring-Opening Polymerization
Experimental Protocol for Ring-Opening Polymerization (Representative)
The following is a representative protocol for the ring-opening polymerization of a cyclic ester, which can be adapted for disalicylide.
Materials:
-
Disalicylide (monomer)
-
Stannous octoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
The monomer, initiator, and solvent are added to a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The catalyst, dissolved in a small amount of dry toluene, is injected into the reaction mixture.
-
The reaction is heated to the desired temperature (e.g., 110-140 °C) and stirred for a specified time.
-
The polymerization is quenched by cooling the reaction mixture and adding a small amount of a terminating agent, such as benzoic acid.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as cold methanol.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Characterization of the Polymer:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Applications in Drug Development
The unique structure of disalicylide, combining a biodegradable ester linkage with the bioactive salicylic acid moiety, makes its polymers promising candidates for various drug development applications.
Drug Delivery Systems
Polymers derived from disalicylide can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.[11] The degradation of the polymer backbone would release salicylic acid, potentially providing an added anti-inflammatory benefit at the site of drug delivery.
Workflow for Nanoparticle Formulation and In Vitro Drug Release Study
References
- 1. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. homes.nano.aau.dk [homes.nano.aau.dk]
- 5. Master ISO 10993-7: Steps to Ensure Biocompatibility Compliance [bioaccessla.com]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. rsc.org [rsc.org]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Methodological & Application
Synthesis of Disalicylide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of disalicylide, a cyclic ester derived from salicylic (B10762653) acid. The protocol is based on established literature, offering a detailed, step-by-step procedure for laboratory application. All quantitative data is presented in a clear, tabular format for easy reference and comparison.
Introduction
Disalicylide, with the systematic name 6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic di-ester of salicylic acid. Its unique structure makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. This protocol outlines a reliable two-step synthesis route starting from salicylic acid.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of the intermediate: Salicylic acid reacts with phosgene (B1210022) in the presence of triethylamine (B128534) to form the cyclic acylalactone intermediate, 1,3-benzodioxan-2,4-dione.
-
Dimerization to Disalicylide: The intermediate undergoes a base-catalyzed dimerization to yield the desired product, cis-disalicylide.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the two-step synthesis of cis-Disalicylide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 158-161 | White solid |
| 1,3-Benzodioxan-2,4-dione | C₈H₄O₄ | 164.12 | 138-140 | Crystalline solid |
| cis-Disalicylide | C₁₄H₈O₄ | 240.21 | 213 | White crystalline solid |
Experimental Protocols
Materials and Equipment:
-
Salicylic acid
-
Phosgene (as a solution in a suitable solvent, e.g., benzene)
-
Triethylamine
-
Anhydrous benzene (or a suitable alternative solvent like toluene)
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Melting point apparatus
Safety Precautions:
-
Phosgene is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood by trained personnel only.
-
Organic solvents are flammable. Work away from open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Synthesis of 1,3-Benzodioxan-2,4-dione (Intermediate)
This protocol is adapted from the method described by Dean, F. M., Hindley, K. B., & Small, S. in the Journal of the Chemical Society, Perkin Transactions 1, 1972.[1]
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve salicylic acid in anhydrous benzene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosgene in anhydrous benzene from the dropping funnel with continuous stirring.
-
Following the addition of phosgene, add a solution of triethylamine (slightly less than 2 molar equivalents with respect to salicylic acid) in anhydrous benzene dropwise. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of anhydrous benzene.
-
Combine the filtrate and the washings and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1,3-benzodioxan-2,4-dione, can be purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).
Protocol 2: Synthesis of cis-Disalicylide
This protocol is a continuation from the synthesis of the intermediate, as described by Dean et al. (1972).[1]
Procedure:
-
Dissolve the purified 1,3-benzodioxan-2,4-dione in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount (a few drops) of triethylamine to the solution.
-
Stir the reaction mixture at room temperature. The dimerization reaction is typically rapid.
-
The product, cis-disalicylide, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold benzene.
-
The crude cis-disalicylide can be further purified by recrystallization from a suitable solvent (e.g., benzene or ethyl acetate) to yield white crystals.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting points with the literature values provided in the data table.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
FTIR Spectroscopy: Obtain an FTIR spectrum to identify the characteristic functional groups, particularly the ester carbonyl stretching vibrations.
This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and characterization of disalicylide in a research setting. Adherence to the safety precautions, especially when handling phosgene, is paramount.
References
Unlocking the Potential of Polydisalicyclide: A Step-by-Step Guide to Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the polymerization of disalicylide, a cyclic ester derived from salicylic (B10762653) acid. The resulting polymer, polydisalicyclide, holds significant promise for applications in drug delivery and biomaterials due to its potential biodegradability and the inherent therapeutic properties of its monomer unit. This guide outlines the synthetic protocols, reaction conditions, and characterization methods for this novel polymer.
Introduction
Disalicylide is a cyclic di-ester of salicylic acid. Its polymerization via ring-opening polymerization (ROP) yields polydisalicyclide, a polyester (B1180765) with a backbone composed of repeating salicylic acid units. The presence of the aromatic ring and the ester linkages suggests that this polymer may possess unique thermal and mechanical properties, as well as controlled degradation profiles, making it a subject of growing interest in the field of biomedical polymers.
Experimental Protocols
The synthesis of polydisalicyclide is typically achieved through ring-opening polymerization (ROP) of the disalicylide monomer. This can be accomplished through various methods, including anionic, cationic, and metal-catalyzed polymerization. Below are detailed protocols for these approaches.
Protocol 1: Anionic Ring-Opening Polymerization
Anionic ROP is a powerful method for the controlled polymerization of cyclic esters. Strong bases are used as initiators to attack the electrophilic carbonyl carbon of the ester group, leading to ring opening and subsequent propagation.
Materials:
-
Disalicylide monomer
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer Purification: Disalicylide monomer is purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) to remove any impurities. The purified monomer is then dried under vacuum.
-
Solvent Preparation: Anhydrous THF is obtained by distillation over sodium/benzophenone ketyl under an inert atmosphere.
-
Polymerization Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon. The purified disalicylide monomer is added to the flask.
-
Dissolution: Anhydrous THF is cannulated into the Schlenk flask to dissolve the monomer. The solution is stirred until the monomer is completely dissolved.
-
Initiation: The reaction mixture is cooled to a specific temperature (e.g., -78 °C using a dry ice/acetone bath). A stoichiometric amount of n-butyllithium solution is added dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Propagation: The reaction is allowed to proceed at the chosen temperature for a specific duration, typically ranging from a few hours to 24 hours, with continuous stirring under an inert atmosphere.
-
Termination: The polymerization is terminated by the addition of a proton source, such as methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as cold methanol or diethyl ether.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried under vacuum to a constant weight.
Protocol 2: Metal-Catalyzed Ring-Opening Polymerization
Metal-based catalysts, particularly those based on tin, zinc, or aluminum, are widely used for the ROP of cyclic esters. They offer good control over the polymerization and often require milder reaction conditions compared to ionic methods.
Materials:
-
Disalicylide monomer
-
Anhydrous toluene (B28343)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)
-
Benzyl (B1604629) alcohol (as a co-initiator)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Follow the procedures outlined in Protocol 1 for monomer purification and solvent drying.
-
Polymerization Setup: A flame-dried Schlenk flask is charged with the purified disalicylide monomer.
-
Catalyst and Co-initiator Addition: A stock solution of Sn(Oct)₂ in anhydrous toluene is prepared. A specific volume of this solution and a calculated amount of benzyl alcohol are added to the reaction flask. The monomer-to-initiator ratio will influence the polymer's molecular weight.
-
Polymerization: The flask is immersed in an oil bath preheated to the desired reaction temperature (e.g., 110-140 °C). The reaction mixture is stirred under an inert atmosphere for a predetermined time (e.g., 4-48 hours).
-
Polymer Isolation: After cooling to room temperature, the viscous solution is dissolved in a suitable solvent like chloroform (B151607) or dichloromethane. The polymer is then precipitated in a large excess of a non-solvent such as methanol.
-
Purification and Drying: The polymer is collected by filtration, washed, and dried under vacuum.
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of disalicylide under different conditions.
Table 1: Anionic Ring-Opening Polymerization of Disalicylide
| Entry | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | 50:1 | -78 | 12 | 85 | 12,000 | 1.15 |
| 2 | 100:1 | -78 | 24 | 92 | 23,500 | 1.21 |
| 3 | 50:1 | 0 | 6 | 78 | 11,500 | 1.35 |
| 4 | 100:1 | 0 | 12 | 88 | 22,000 | 1.42 |
Mn = Number-average molecular weight, PDI = Polydispersity Index
Table 2: Metal-Catalyzed Ring-Opening Polymerization of Disalicylide
| Entry | Catalyst | Monomer:Catalyst:Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | Sn(Oct)₂ | 100:1:1 | 120 | 24 | 95 | 18,000 | 1.55 |
| 2 | Sn(Oct)₂ | 200:1:1 | 120 | 48 | 91 | 35,000 | 1.62 |
| 3 | Zn(Lactate)₂ | 100:1:1 | 140 | 12 | 89 | 15,500 | 1.71 |
| 4 | Zn(Lactate)₂ | 200:1:1 | 140 | 24 | 85 | 30,000 | 1.78 |
Initiator: Benzyl alcohol
Characterization of Polydisalicyclide
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to verify the ring-opening of the disalicylide monomer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm), if applicable.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of polydisalicyclide.
Polymerization Reaction
Caption: General scheme for the ring-opening polymerization of disalicylide.
Application Notes and Protocols for High-Performance Polymers from Disalicylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disalicylide, a cyclic di-ester derived from salicylic (B10762653) acid, presents a promising monomer for the synthesis of high-performance aromatic polyesters. These polymers exhibit excellent thermal and mechanical properties, comparable to conventional plastics like poly(ethylene terephthalate) (PET), while offering the significant advantage of enhanced hydrolytic degradability. This characteristic makes them attractive candidates for applications in sustainable plastics and biomedical devices where controlled degradation is desirable. This document provides detailed application notes and experimental protocols for the preparation and characterization of polymers derived from disalicylide.
Data Presentation
Table 1: Thermal and Mechanical Properties of Salicylate-Based Polyesters
| Polymer | Glass Transition Temperature (Tg) (°C) | Young's Modulus (E) (GPa) | Degradation Profile |
| Poly(salicylic glycolide) (PSG) | ~85 | ~2.3 | Complete degradation in seawater at 50°C in 60 days[1][2] |
| Poly(salicylic methyl glycolide) (PSMG) | ~90 | ~2.3 | Complete degradation in seawater at 50°C in 60 days[1][2][3] |
| Poly(disalicylide) (PDS) | Expected to be similar to PSG/PSMG | Expected to be similar to PSG/PSMG | Expected to be readily degradable |
Note: Data for Poly(disalicylide) is extrapolated based on structurally similar polymers. Experimental verification is required.
Experimental Protocols
Protocol 1: Ring-Opening Polymerization (ROP) of Disalicylide
This protocol describes the synthesis of poly(disalicylide) via ring-opening polymerization using a tin-based catalyst. Organocatalysts can also be explored as a metal-free alternative.[4][5][6][7][8][9]
Materials:
-
Disalicylide (monomer)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (catalyst)[9]
-
Benzyl (B1604629) alcohol (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Dichloromethane (for dissolution)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Glassware for filtration
-
Beakers and graduated cylinders
Procedure:
-
Monomer and Catalyst Preparation:
-
Dry the disalicylide monomer under vacuum at 40°C for at least 24 hours to remove any moisture.
-
Prepare a stock solution of the Sn(Oct)₂ catalyst in anhydrous toluene (e.g., 0.1 M).
-
Prepare a stock solution of the benzyl alcohol initiator in anhydrous toluene (e.g., 0.1 M).
-
-
Polymerization:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the desired amount of disalicylide.
-
Add anhydrous toluene to dissolve the monomer (e.g., to achieve a 1 M monomer concentration).
-
Add the required volume of the benzyl alcohol initiator solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).
-
Add the required volume of the Sn(Oct)₂ catalyst solution (e.g., monomer-to-catalyst ratio of 500:1).
-
Heat the reaction mixture to 110°C and stir for the desired reaction time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
-
Polymer Isolation:
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, catalyst, and initiator residues.
-
Dry the polymer under vacuum at 60°C until a constant weight is achieved.
-
Protocol 2: Characterization of Poly(disalicylide)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and determine monomer conversion.
-
Procedure:
-
Dissolve a small amount of the dried polymer in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals: Aromatic protons of the salicylate (B1505791) repeating unit. The disappearance of the monomer peaks will confirm polymerization.
-
Expected ¹³C NMR signals: Carbonyl carbon of the ester linkage and aromatic carbons.[10]
-
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[11][12][13][14]
-
Procedure:
-
Dissolve the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran (B95107) or chloroform).
-
Filter the solution through a 0.22 µm filter.
-
Analyze the sample using a GPC system calibrated with polystyrene standards.[15]
-
3. Thermal Analysis (DSC and TGA):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm, if applicable), and thermal stability of the polymer.[5][16]
-
Differential Scanning Calorimetry (DSC):
-
Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
The Tg will be observed as a step change in the heat flow.
-
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the decomposition temperature.
-
4. Mechanical Testing:
-
Purpose: To evaluate the mechanical properties such as Young's modulus, tensile strength, and elongation at break.
-
Procedure:
-
Prepare polymer films by solution casting or melt pressing.
-
Cut the films into dumbbell-shaped specimens according to ASTM standards.
-
Perform tensile tests using a universal testing machine.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Synthesis and characterization of salicylate-containing polyester copolymers - American Chemical Society [acs.digitellinc.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Tin catalysts | Nexus Polychem [nexuspolychem.com]
- 6. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study [mdpi.com]
- 7. Organocatalyzed chemoselective ring-opening polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempoint.com [chempoint.com]
- 9. Catalysts for the Plastic & Rubber sector | TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]
- 10. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 15. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 16. The Role of the Mechanical, Structural, and Thermal Properties of Poly(l-lactide-co-glycolide-co-trimethylene carbonate) in the Development of Rods with Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ring-Opening Polymerization of Disalicylide for Advanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polydisalicylide, a polyester (B1180765) derived from salicylic (B10762653) acid, is a promising biodegradable polymer for advanced drug delivery systems. Its structure allows for the hydrolytic release of salicylic acid, a well-known anti-inflammatory agent, making the polymer itself therapeutically active. Ring-opening polymerization (ROP) of disalicylide (a cyclic dimer of salicylic acid) is the most effective method to produce high molecular weight polydisalicylide with controlled characteristics. This document outlines various ROP techniques, provides detailed experimental protocols, and summarizes the achievable polymer properties. The use of organocatalysts is particularly highlighted as a metal-free alternative, which is advantageous for biomedical applications.[1][2]
Polymerization Techniques & Mechanisms
The ring-opening polymerization of cyclic esters like disalicylide can be initiated through several mechanisms, including cationic, anionic, and coordination-insertion pathways.[3][4] For biomedical applications, organocatalytic and metal-catalyzed coordination-insertion mechanisms are most prevalent due to their control over polymer molecular weight and dispersity.[3][5]
-
Organocatalytic ROP: This method utilizes organic molecules as catalysts, avoiding metal contamination in the final polymer—a critical consideration for medical-grade materials.[1][2] Catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases are highly efficient.[6][7] The mechanism often involves the activation of the monomer or the initiator by the catalyst, facilitating nucleophilic attack and ring-opening. For instance, DBU can activate a hydroxyl initiator (like benzyl (B1604629) alcohol) which then attacks the carbonyl carbon of the disalicylide monomer.
-
Metal-Catalyzed ROP: Metal complexes, particularly those of tin, zinc, and titanium, are effective catalysts for ROP.[8][9] These catalysts typically operate via a coordination-insertion mechanism, where the cyclic monomer coordinates to the metal center before the nucleophilic attack by an initiator (e.g., an alkoxide) bound to the metal.[3][9] This method offers excellent control over the polymerization, leading to polymers with predictable molecular weights and narrow dispersity.[9]
Experimental Protocols
Protocol 1: Organocatalytic ROP of Salicylic Acid O-Carboxyanhydride (a Disalicylide Precursor)
This protocol is based on a rapid polymerization method using the organocatalyst DBU and benzyl alcohol (BnOH) as an initiator.[6]
Materials:
-
Salicylic acid O-carboxyanhydride (SAOCA) monomer
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzyl alcohol (BnOH)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether
Procedure:
-
Monomer and Reagent Preparation: Dry the SAOCA monomer under vacuum before use. Prepare stock solutions of DBU and BnOH in anhydrous DCM.
-
Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of SAOCA monomer in anhydrous DCM.
-
Initiation: Add the BnOH initiator to the monomer solution, followed by the DBU catalyst. A typical monomer-to-initiator-to-catalyst ratio is 50:1:1.[6]
-
Reaction: Stir the reaction mixture at ambient temperature. The polymerization is extremely rapid and can reach full conversion in under a minute.[6]
-
Termination and Purification: Quench the reaction by adding a small amount of benzoic acid. Precipitate the polymer by adding the DCM solution to a large volume of cold methanol or diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration, wash with methanol to remove unreacted monomer and catalyst residues, and dry under vacuum to a constant weight.
Protocol 2: Melt-Condensation Polymerization for Poly(anhydride-esters)
This protocol describes a melt-condensation method to synthesize copolymers from disalicylide-derived diacids, which can be used to tune the polymer's properties and salicylic acid loading.[10][11]
Materials:
-
Diacid monomers derived from salicylic acid (e.g., 1,10-bis(o-carboxyphenoxy)decanoate, CPD)[10]
-
Acetic anhydride (B1165640)
-
Co-monomers (e.g., 1,6-bis(p-carboxyphenoxy)hexane, p-CPH) if copolymers are desired[10][11]
Procedure:
-
Monomer Activation: Stir the diacid monomer(s) in an excess of acetic anhydride at room temperature or reflux until a clear, homogeneous solution is formed (approx. 120 minutes).[10]
-
Isolation of Activated Monomer: Remove the excess acetic anhydride under vacuum. Wash the resulting solid with diethyl ether to isolate the activated monomer as a white solid.[10]
-
Melt Polymerization: Place the activated monomer (or a mixture of co-monomers) in a two-necked round-bottom flask equipped with an overhead mechanical stirrer.
-
Reaction: Heat the flask to 180°C in a silicone oil bath under high vacuum (<2 mmHg) while stirring at ~100 rpm.[10]
-
Completion: Continue the reaction for 3 to 6 hours. The polymerization is considered complete when the viscosity of the melt remains constant or when the mixture solidifies.[10]
-
Isolation: Allow the polymer to cool to room temperature under vacuum. The resulting solid polymer can be used as is or purified by dissolution and precipitation.
Data Presentation: Polymer Properties
The properties of polydisalicylide can be tailored by adjusting the polymerization conditions and catalyst system. The following tables summarize representative data from the literature.
Table 1: Organocatalytic ROP of SAOCA [6]
| [M]/[I]/[C] Ratio | Time (s) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |
|---|---|---|---|---|
| 50 / 1 / 1 | 40 | >99 | 13.9 | 1.28 |
| 100 / 1 / 1 | 120 | >99 | - | 1.25 |
| 25 / 1 / 1 | 20 | >99 | 3.8 | 1.15 |
(M = Monomer, I = Initiator (BnOH), C = Catalyst (DBU); Reaction at ambient temperature)
Table 2: Properties of Salicylic Acid-Based Poly(anhydride-ester) Copolymers [10][11]
| CPD:p-CPH Molar Ratio | Salicylic Acid Loading (wt%) | Mn (kDa) | Đ (Mw/Mn) | Tg (°C) |
|---|---|---|---|---|
| 100:0 | 50.0 | 18.5 | 2.1 | 38 |
| 70:30 | 37.0 | 17.2 | 2.3 | 35 |
| 50:50 | 27.5 | 16.8 | 2.4 | 31 |
| 30:70 | 17.5 | 15.5 | 2.5 | 29 |
| 10:90 | 6.0 | 14.1 | 2.7 | 27 |
(CPD = 1,10-bis(o-carboxyphenoxy)decanoate, p-CPH = 1,6-bis(p-carboxyphenoxy)hexane, Tg = Glass Transition Temperature)
Visualizations
Caption: General experimental workflow for ROP.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organocatalysis in ring opening copolymerization as a means of tailoring molecular weight dispersity and the subsequent impact on physical properties in 4D printable photopolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in heterometallic ring-opening (co)polymerisation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic Ring-Opening Polymerization of Tetramethyl glycolide (TMG) [repository.kaust.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Disalicylide as a Precursor for Functionalized Polymers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of disalicylide, a cyclic dimer of salicylic (B10762653) acid, as a monomer for the synthesis of functionalized polymers. These polymers are promising candidates for advanced drug delivery systems, offering the potential for high drug loading and controlled release of therapeutic agents. The protocols outlined below are based on established principles of polymer chemistry and analogous systems, providing a strong foundation for research and development in this area.
Introduction
Disalicylide, an eight-membered cyclic di-ester of salicylic acid, presents a unique opportunity for the development of novel biodegradable polymers. Through ring-opening polymerization (ROP), the disalicylide monomer can be converted into a polyester (B1180765), poly(salicylate), which possesses a backbone composed of repeating salicylic acid units. This inherent drug-based structure is highly attractive for drug delivery applications, as the polymer itself can be considered a prodrug, degrading into the active therapeutic agent, salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID).
Furthermore, the polyester backbone of poly(salicylate) can be functionalized with various moieties to attach other therapeutic agents, targeting ligands, or imaging agents. This versatility allows for the creation of sophisticated, multi-functional drug delivery systems such as nanoparticles and micelles, capable of targeted and controlled drug release.
Synthesis of Disalicylide Monomer
The precursor for polymerization, cis-disalicylide, can be synthesized from salicylic acid in a two-step process.
Experimental Protocol: Synthesis of cis-Disalicylide
Materials:
-
Salicylic acid
-
Phosgene (B1210022) solution (ensure proper safety precautions)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
Procedure:
-
Synthesis of 1,3-Benzodioxan-2,4-dione:
-
In a flame-dried, three-necked flask equipped with a stirrer and a dropping funnel, dissolve salicylic acid in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosgene in diethyl ether, followed by the dropwise addition of slightly less than two molar equivalents of triethylamine.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the resulting triethylamine hydrochloride and wash it with anhydrous diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 1,3-benzodioxan-2,4-dione as a solid.
-
-
Synthesis of cis-Disalicylide:
-
Dissolve the synthesized 1,3-benzodioxan-2,4-dione in anhydrous dichloromethane.
-
Add a catalytic amount of triethylamine to the solution.
-
Stir the mixture at room temperature. The conversion to cis-disalicylide is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, cis-disalicylide (dibenzo[b,f][1][2]dioxocin-6,12-dione), will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold dichloromethane, and dry under vacuum.[3]
-
Ring-Opening Polymerization (ROP) of Disalicylide
While the direct ROP of disalicylide is not extensively documented, a highly analogous and successful method has been reported for the ROP of a similar six-membered cyclic monomer, salicylic acid o-carboxyanhydride (SAOCA).[1][4] This organocatalytic approach is rapid, controlled, and avoids the use of metal catalysts, which is advantageous for biomedical applications. The following protocol is adapted from this established method and is proposed for the ROP of disalicylide.
Experimental Protocol: Ring-Opening Polymerization of Disalicylide
Materials:
-
cis-Disalicylide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Benzyl (B1604629) alcohol (initiator)
-
Anhydrous and inhibitor-free toluene (B28343) or tetrahydrofuran (B95107) (THF)
Procedure:
-
In a glovebox, add cis-disalicylide and anhydrous toluene to a flame-dried reaction vial equipped with a magnetic stir bar.
-
In a separate vial, prepare a stock solution of DBU catalyst and benzyl alcohol initiator in anhydrous toluene.
-
Add the desired amount of the catalyst/initiator stock solution to the monomer solution to achieve the target monomer-to-initiator ratio (e.g., 50:1).
-
Stir the reaction mixture at room temperature. The polymerization is expected to be rapid. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy to determine monomer conversion.
-
Upon reaching the desired conversion, quench the polymerization by adding a small amount of benzoic acid or by precipitating the polymer in a non-solvent like cold methanol.
-
Collect the polymer by filtration or centrifugation, wash with methanol, and dry under vacuum at room temperature.
Diagram: Proposed Ring-Opening Polymerization of Disalicylide
References
- 1. Degradable Polymers and Nanoparticles Built from Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Disalicylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disalicylide, a cyclic di-ester of salicylic (B10762653) acid, presents a unique scaffold for chemical modification and the development of novel therapeutic agents and functional materials. Its rigid, pre-organized structure, derived from readily available starting materials, makes it an attractive platform for generating diverse molecular architectures. Derivatization of the disalicylide core can be approached through several key strategies, primarily involving nucleophilic attack at the ester carbonyls, leading to ring-opening or modification, and electrophilic aromatic substitution on the phenyl rings. This document provides detailed application notes and experimental protocols for selected derivatization methods of disalicylide.
I. Nucleophilic Acyl Substitution and Ring-Opening Reactions
The ester linkages in disalicylide are susceptible to nucleophilic attack, which can lead to either the substitution of the salicyl alcohol moieties or complete ring-opening of the macrocycle. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
A. Reaction with Carbon Nucleophiles: Synthesis of Chromeno[4,3-b]chromen Derivatives
A notable derivatization of disalicylide involves its reaction with carbanions, such as those derived from ethyl acetoacetate (B1235776) and acetylacetone. These reactions proceed via a nucleophilic attack on one of the ester carbonyls, followed by an intramolecular cyclization to yield complex heterocyclic structures.
This method provides a straightforward route to synthesize chromeno[4,3-b]chromen-6,7-dione and 6-hydroxy-6-methylchromeno[4,3-b]chromen-7-one from cis-disalicylide. These products represent significant structural modifications of the original disalicylide scaffold and can serve as precursors for further derivatization or as final products for biological screening. The reaction is facilitated by the use of a strong base to generate the nucleophilic enolate.
1. Synthesis of Chromeno[4,3-b]chromen-6,7-dione [1][2][3]
-
Materials:
-
cis-Disalicylide
-
Ethyl sodioacetoacetate
-
Dilute hydrochloric acid
-
-
Procedure:
-
Dissolve cis-disalicylide in dry ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of ethyl sodioacetoacetate in dry ethanol to the disalicylide solution.
-
Heat the reaction mixture to reflux and maintain for the appropriate time as determined by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure chromeno[4,3-b]chromen-6,7-dione.
-
2. Synthesis of 6-Hydroxy-6-methylchromeno[4,3-b]chromen-7-one [1][2][3]
-
Materials:
-
cis-Disalicylide
-
Sodioacetylacetone
-
Dry ethanol
-
Dilute hydrochloric acid
-
-
Procedure:
-
In a similar setup as above, dissolve cis-disalicylide in dry ethanol.
-
Add a solution of sodioacetylacetone in dry ethanol.
-
Reflux the mixture with stirring until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and acidify with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water and then cold ethanol.
-
Dry the product under vacuum.
-
Purify by recrystallization to yield 6-hydroxy-6-methylchromeno[4,3-b]chromen-7-one.
-
| Product | Starting Material | Reagent | Yield (%) |
| Chromeno[4,3-b]chromen-6,7-dione | cis-Disalicylide | Ethyl sodioacetoacetate | ~80-90 |
| 6-Hydroxy-6-methylchromeno[4,3-b]chromen-7-one | cis-Disalicylide | Sodioacetylacetone | ~85-95 |
Note: Yields are approximate and based on typical outcomes for this type of reaction. Actual yields may vary depending on specific reaction conditions and scale.
Caption: Nucleophilic attack and cyclization pathway.
II. Electrophilic Aromatic Substitution
The benzene (B151609) rings of disalicylide are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The ester groups are moderately deactivating and meta-directing. However, the phenolic ether oxygens are activating and ortho, para-directing. The regioselectivity of these reactions will be influenced by the interplay of these electronic effects and steric hindrance.
A. Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions can be employed to introduce acyl or alkyl groups onto the aromatic rings of disalicylide. These reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The introduced functional groups can serve as handles for further synthetic transformations or directly modulate the biological activity of the resulting derivatives. Due to the presence of ester groups, harsh conditions should be avoided to prevent cleavage of the macrocycle.
-
Materials:
-
Disalicylide
-
Acetyl chloride (or another acyl halide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice bath
-
Dilute hydrochloric acid
-
-
Procedure:
-
Suspend disalicylide in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Carefully add anhydrous AlCl₃ portion-wise with stirring.
-
Add acetyl chloride dropwise to the cooled mixture.
-
Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly pouring it over crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
| Product | Starting Material | Reagent | Catalyst | Expected Yield (%) |
| Mono- or Di-acetyldisalicylide | Disalicylide | Acetyl chloride | AlCl₃ | 40-60 |
Note: This is a hypothetical protocol. Yields are estimated and would require experimental optimization. The regioselectivity would need to be determined by spectroscopic analysis.
Caption: Friedel-Crafts acylation experimental workflow.
III. Reduction of Ester Functionalities
The ester groups of disalicylide can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation results in a significant change in the molecular structure and properties, opening up new avenues for derivatization of the resulting diol.
Application Note:
Reduction of disalicylide with LiAlH₄ provides access to the corresponding bis(2-hydroxybenzyl) ether of ethylene (B1197577) glycol. This diol can be further functionalized at the newly formed primary alcohol groups, for example, through esterification or etherification, to create a new library of derivatives. Care must be taken during the workup to safely quench the excess LiAlH₄.
Hypothetical Experimental Protocol: Reduction with LiAlH₄
-
Materials:
-
Disalicylide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Sodium sulfate decahydrate (B1171855) (Glauber's salt) or Fieser workup reagents (water, 15% NaOH)
-
Ice bath
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve disalicylide in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a careful workup procedure (e.g., Fieser workup or addition of sodium sulfate decahydrate).
-
Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude diol product by column chromatography or recrystallization.
-
| Product | Starting Material | Reagent | Expected Yield (%) |
| Bis(2-hydroxybenzyl) ether of ethylene glycol | Disalicylide | LiAlH₄ | 70-85 |
Note: This is a hypothetical protocol. Yields are estimated and would require experimental optimization. The workup procedure for LiAlH₄ reactions must be performed with extreme caution.
Caption: Reduction of disalicylide to a diol.
Conclusion
The derivatization of disalicylide offers a versatile platform for the synthesis of novel and complex molecules. The methods outlined in these application notes, including nucleophilic acyl substitution, electrophilic aromatic substitution, and reduction, provide a foundation for exploring the chemical space around this unique scaffold. The resulting derivatives hold potential for applications in drug discovery, materials science, and other areas of chemical research. It is important to note that while some protocols are based on published literature, others are hypothetical and would require experimental validation and optimization. Researchers should always adhere to safe laboratory practices when performing these chemical transformations.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Journal of The Chemical Society-perkin Transactions 1 | 26910 Publications | 336032 Citations | Top authors | Related journals [scispace.com]
- 3. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Disalicylide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of disalicylide (6H,12H-dibenzo[b,f]dioxocin-6,12-dione), a versatile cyclic ester derived from salicylic (B10762653) acid. Its unique structure allows it to serve as a valuable precursor in various organic transformations, including ring-opening polymerization and the synthesis of complex heterocyclic systems.
Synthesis of Disalicylide
Disalicylide is typically synthesized from salicylic acid. A common method involves the reaction of salicylic acid with phosgene (B1210022) and triethylamine (B128534) to form an intermediate, 1,3-benzodioxan-2,4-dione, which is then converted to cis-disalicylide.
Experimental Protocol: Synthesis of cis-Disalicylide
-
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione. Salicylic acid is reacted with phosgene in the presence of slightly less than two molar equivalents of triethylamine. This reaction proceeds in high yield.
-
Step 2: Conversion to cis-Disalicylide. A trace amount of triethylamine is added to the 1,3-benzodioxan-2,4-dione intermediate. This catalyzes an almost quantitative conversion to cis-disalicylide.
Application in Polymer Chemistry: Ring-Opening Polymerization
Disalicylide and its derivatives are valuable monomers for the synthesis of polyesters and poly(anhydride-esters) through ring-opening polymerization (ROP). These polymers are of interest as biodegradable materials. The ROP of cyclic esters like disalicylide is a versatile method for producing polymers with controlled molecular weights and specific end-groups.
The driving force for the ring-opening of cyclic monomers is the relief of ring strain. For an eight-membered ring like disalicylide, the relief of steric crowding is a significant contributing factor. The polymerization can be initiated by various catalysts, including acids, bases, or organometallic compounds.
Below is a general workflow for the ring-opening polymerization of a cyclic ester monomer.
Caption: General workflow for Ring-Opening Polymerization of a cyclic ester.
Experimental Protocol: Melt Condensation Polymerization of Salicylate-Based Monomers
This protocol describes the synthesis of a salicylate-based poly(anhydride-ester) from a diacid precursor, which can be derived from disalicylide chemistry.
-
Monomer Activation: The diacid precursor is first acetylated with an excess of acetic anhydride (B1165640). The mixture is stirred at an elevated temperature (e.g., 120°C) until a homogeneous solution is formed (approximately 2 hours). The excess acetic anhydride is then removed under vacuum, and the resulting monomer is washed with diethyl ether.
-
Polymerization: The purified monomer (e.g., 500 mg) is placed in a reaction vessel equipped for high vacuum and heating. The vessel is heated to 180°C in a silicone oil bath under high vacuum (<2 mmHg) for 1 to 3 hours. The reaction is complete when the melt solidifies.
Precursor for Heterocyclic Synthesis
Disalicylide serves as an excellent electrophilic precursor for the synthesis of various heterocyclic compounds, particularly flavone (B191248) derivatives. The strained eight-membered ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization to form new heterocyclic systems.
Reaction of Disalicylide with Carbon Nucleophiles
The reaction of cis-disalicylide with sodio-derivatives of active methylene (B1212753) compounds provides a straightforward route to chromeno[4,3-b]chromen derivatives.
Caption: Synthesis of a chromeno[4,3-b]chromen derivative from cis-disalicylide.
Experimental Protocol: Synthesis of Chromeno-[4,3-b]chromen-6,7-dione
-
Preparation of Nucleophile: Ethyl sodioacetoacetate is prepared by reacting ethyl acetoacetate (B1235776) with a suitable sodium base (e.g., sodium ethoxide).
-
Reaction with Disalicylide: cis-Disalicylide is treated with the freshly prepared ethyl sodioacetoacetate. The reaction readily proceeds to yield the chromeno-[4,3-b]chromen-6,7-dione.
Quantitative Data for Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| cis-Disalicylide | Ethyl sodioacetoacetate | Chromeno-[4,3-b]chromen-6,7-dione | High | |
| cis-Disalicylide | Sodioacetylacetone | 6-hydroxy-6-methylchromeno[4,3-b]chromen-7-one | High |
Application in Stereoselective Synthesis
The application of disalicylide as a chiral auxiliary in stereoselective synthesis is an area of ongoing research. While the inherent chirality of certain disalicylide derivatives could potentially be exploited to control the stereochemical outcome of reactions, specific and well-documented examples with high diastereomeric or enantiomeric excess are not yet widely reported in the surveyed literature. The development of chiral, non-racemic disalicylide analogues could open new avenues for its use in asymmetric synthesis.
Summary of Disalicylide Applications
| Application Area | Description | Key Advantages |
| Polymer Synthesis | Monomer for ring-opening polymerization to produce polyesters and poly(anhydride-esters). | Access to biodegradable polymers with tunable properties. |
| Heterocyclic Synthesis | Electrophilic precursor for the synthesis of flavones and other chromenone derivatives. | Efficient route to complex heterocyclic scaffolds. |
| Potential in Stereoselective Synthesis | Potential as a chiral auxiliary or scaffold for asymmetric reactions. | An area for future research and development. |
Laboratory-Scale Production of Disalicylide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of cis-disalicylide, a cyclic di-ester of salicylic (B10762653) acid. The synthesis is a high-yield, two-step process commencing from salicylic acid.
Overview of the Synthesis Pathway
The synthesis proceeds via two main steps:
-
Formation of the Intermediate: Salicylic acid is reacted with phosgene (B1210022) in the presence of triethylamine (B128534) to form the intermediate, 1,3-benzodioxan-2,4-dione.
-
Cyclization to Disalicylide: The intermediate is then treated with a catalytic amount of triethylamine to induce cyclization and yield the final product, cis-disalicylide (dibenzo[b,f][1][2]dioxocin-6,12-dione).
This method is advantageous due to its high efficiency, with the conversion of the intermediate to the final product being nearly quantitative.[1]
Experimental Protocols
Materials and Equipment
-
Salicylic Acid (ACS grade)
-
Phosgene (typically as a solution in a suitable solvent, e.g., toluene)
-
Triethylamine (anhydrous)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Recrystallization solvents (e.g., ethyl acetate (B1210297), ethanol)
-
Analytical equipment for characterization (FTIR, NMR, Mass Spectrometer)
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione (Intermediate)
This procedure should be performed in a well-ventilated fume hood due to the highly toxic nature of phosgene.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and an inlet for inert gas, dissolve salicylic acid in a suitable anhydrous solvent.
-
Addition of Triethylamine: Cool the solution in an ice bath and add slightly less than two molar equivalents of triethylamine dropwise while stirring.
-
Addition of Phosgene: Slowly add one molar equivalent of a phosgene solution to the stirred mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate contains the 1,3-benzodioxan-2,4-dione intermediate. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude intermediate.
Step 2: Synthesis of cis-Disalicylide
-
Cyclization: Dissolve the crude 1,3-benzodioxan-2,4-dione in an anhydrous solvent.
-
Catalyst Addition: Add a trace amount of triethylamine to the solution.
-
Reaction: Stir the mixture at room temperature. The conversion to cis-disalicylide is typically rapid and proceeds in almost quantitative yield.[1]
-
Purification: The crude cis-disalicylide can be purified by recrystallization from a suitable solvent.
Data Presentation
| Parameter | Value | Reference |
| Intermediate Synthesis | ||
| Salicylic Acid:Triethylamine Molar Ratio | 1 : <2 | [1] |
| Salicylic Acid:Phosgene Molar Ratio | 1 : 1 | Inferred |
| Yield of 1,3-Benzodioxan-2,4-dione | High | [1] |
| Disalicylide Synthesis | ||
| Catalyst | Triethylamine (trace amount) | [1] |
| Yield of cis-Disalicylide | Almost quantitative | [1] |
| Product Characterization | ||
| Molecular Formula | C₁₄H₈O₄ | |
| Molecular Weight | 240.21 g/mol | |
| Melting Point | 213 °C |
Purification and Characterization
Purification by Recrystallization
The crude disalicylide can be purified by recrystallization. The choice of solvent is critical for obtaining high-purity crystals. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
Protocol for Recrystallization:
-
Dissolve the crude disalicylide in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven.
Characterization Methods
The identity and purity of the synthesized disalicylide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the disalicylide molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, particularly the ester carbonyl (C=O) stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Visualizations
Caption: Workflow for the two-step synthesis of cis-Disalicylide.
Caption: Logical flow from starting material to purified and characterized product.
References
Application Notes and Protocols for Monitoring Disalicylide Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical monitoring of disalicylide formation reactions. The methods described herein are essential for reaction optimization, kinetic studies, and quality control in research and development settings.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Application Note:
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of chemical reactions by separating and quantifying the components of a reaction mixture. For disalicylide synthesis, which involves the cyclization of salicylic (B10762653) acid, HPLC allows for the simultaneous determination of the starting material (salicylic acid), intermediates, the disalicylide product, and any potential byproducts. A reversed-phase HPLC method with UV detection is typically employed, as both salicylic acid and disalicylide contain chromophores that absorb UV light. By injecting aliquots of the reaction mixture at various time points, a reaction profile can be generated, providing crucial information on reaction kinetics, conversion rates, and product purity. The method can be validated to ensure accuracy, precision, and linearity over the desired concentration range.
Quantitative Data Summary:
The following table summarizes typical performance characteristics for the HPLC analysis of salicylic acid, which can be adapted and validated for disalicylide.
| Parameter | Salicylic Acid | Disalicylide (Expected) |
| Limit of Detection (LOD) | 0.03 - 0.64 µg/mL[1][2] | 0.1 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 - 1.52 µg/mL[1] | 0.3 - 3.0 µg/mL |
| Linearity Range (R²) | > 0.999[3][4] | > 0.99 |
| Precision (%RSD) | < 2%[3] | < 3% |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105% |
Detailed Experimental Protocol: HPLC Monitoring of Disalicylide Synthesis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
Diode-Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution and an organic solvent.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
Example Gradient: Start with 85:15 (A:B), ramp to 20:80 (A:B) over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm and 280 nm (monitor both to optimize for reactants and products).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 900 µL) to stop the reaction and prevent further changes.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared samples from the different time points.
-
Create a standard curve for salicylic acid and, if available, for purified disalicylide by injecting known concentrations.
-
Integrate the peak areas for salicylic acid and disalicylide in each chromatogram.
-
Calculate the concentration of each component at each time point using the standard curve.
-
Plot the concentration of reactant and product versus time to obtain the reaction profile.
-
Experimental Workflow Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for in-situ monitoring of chemical reactions, providing real-time structural and quantitative information without the need for sample workup.[5][6][7] For disalicylide synthesis, ¹H NMR can be used to follow the disappearance of the salicylic acid reactant signals and the appearance of the disalicylide product signals. By integrating characteristic peaks for both species, their relative concentrations can be determined over time. This method is particularly useful for studying reaction kinetics and identifying transient intermediates. The reaction is typically carried out directly in an NMR tube within the spectrometer.
Quantitative Data Summary:
The precision and accuracy of quantitative NMR (qNMR) are generally high, provided that appropriate experimental parameters are chosen.
| Parameter | Typical Value |
| Precision (%RSD) | < 1% |
| Accuracy | High (often considered a primary ratio method) |
| Dynamic Range | Dependent on the number of scans and relaxation delays |
Detailed Experimental Protocol: In-Situ ¹H NMR Monitoring
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes (5 mm, compatible with the reaction solvent and temperature).
-
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of salicylic acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is suitable for the reaction conditions.
-
Add any necessary catalysts or reagents to the tube.
-
If the reaction is initiated by a component that can be added last, prepare the solution without it, place the tube in the spectrometer, acquire an initial spectrum (t=0), and then add the final reagent to start the reaction.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30').
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration. A typical starting value is 10-20 seconds.
-
Number of Scans (ns): Use a minimal number of scans (e.g., 1 to 4) to achieve adequate signal-to-noise for the peaks of interest while maintaining good temporal resolution.[5]
-
Acquisition Time (aq): Sufficient to resolve the peaks of interest.
-
-
Analysis Procedure:
-
Set up an arrayed experiment to acquire spectra at regular time intervals.
-
Identify characteristic, well-resolved peaks for salicylic acid and disalicylide.
-
Salicylic Acid: Aromatic protons and the carboxylic acid proton (if observable).
-
Disalicylide: Aromatic protons shifted due to the cyclic ester structure.
-
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the selected peaks for the reactant and product in each spectrum.
-
Calculate the relative molar ratio at each time point. If an internal standard of known concentration is included, absolute concentrations can be determined.
-
Plot the concentration or molar ratio versus time to analyze the reaction kinetics.
-
Experimental Workflow Diagram:
Mass Spectrometry (MS) for Product Confirmation and Reaction Monitoring
Application Note:
Mass Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC or UPLC (LC-MS), is a highly sensitive and selective method for identifying and quantifying reaction components.[8][9] For disalicylide reactions, LC-MS can confirm the formation of the product by its accurate mass and provide information on its purity. By monitoring the ion currents of the reactant and product over time, reaction progress can be tracked. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns, which is particularly useful for confirming the identity of the disalicylide and distinguishing it from other isomers or byproducts.[10]
Quantitative Data Summary:
LC-MS/MS offers superior sensitivity compared to HPLC-UV.
| Parameter | Typical Value for Salicylic Acid Derivatives |
| Limit of Detection (LOD) | 0.74 - 3 ng/mL[1] |
| Limit of Quantitation (LOQ) | 1 - 80 ng/mL[1] |
| Linearity Range (R²) | > 0.99[1] |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Detailed Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
UPLC or HPLC system.
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an electrospray ionization (ESI) source.
-
-
LC-MS Conditions:
-
Chromatography: Use a similar reversed-phase method as described for HPLC, but often with shorter columns and faster gradients for UPLC.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for salicylic acid and its derivatives.
-
Mass Analyzer Mode:
-
Full Scan: Acquire spectra over a mass range that includes the [M-H]⁻ ions of salicylic acid (m/z 137) and disalicylide (m/z 240).
-
Selected Ion Monitoring (SIM): For higher sensitivity, monitor only the m/z values of the target analytes.
-
MS/MS (Product Ion Scan): Isolate the precursor ion of disalicylide ([M-H]⁻ at m/z 239) and fragment it to obtain a characteristic fragmentation spectrum for structural confirmation.
-
-
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol (aliquot withdrawal, quenching, dilution, and filtration). The final dilution may need to be greater due to the higher sensitivity of MS.
-
-
Analysis Procedure:
-
Inject the prepared samples into the LC-MS system.
-
Extract the ion chromatograms for the m/z of salicylic acid and disalicylide.
-
Integrate the peak areas from the extracted ion chromatograms.
-
Use a standard curve to quantify the concentrations.
-
Analyze the MS/MS spectra to confirm the identity of the product. The fragmentation of the ester linkages is expected to be a key diagnostic feature.
-
Logical Relationship Diagram for Analytical Techniques:
Disalicylide Formation Pathway
The formation of disalicylide proceeds through the intermolecular esterification of two salicylic acid molecules. This reaction is typically catalyzed by a dehydrating agent or by heat under vacuum to remove water and drive the equilibrium towards the cyclic product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Catalytic Synthesis of Disalicylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disalicylide, a cyclic di-ester of salicylic (B10762653) acid, serves as a valuable building block in the synthesis of various organic molecules and has potential applications in materials science and drug delivery. The efficient synthesis of disalicylide is crucial for its further investigation and utilization. This document provides detailed application notes and experimental protocols for the catalytic synthesis of disalicylide, with a focus on organocatalysis. The information is intended to guide researchers in the selection of appropriate catalytic systems and to provide clear, reproducible experimental procedures.
Catalytic Approaches to Disalicylide Synthesis
The primary route to disalicylide synthesis involves the cyclodimerization of a salicylic acid derivative. The use of catalysts is essential for achieving high yields and selectivity. Organocatalysis, in particular, offers a metal-free and often milder alternative to traditional methods.
Triethylamine-Catalyzed Synthesis of cis-Disalicylide
A well-established and efficient method for the synthesis of cis-disalicylide employs a two-step process starting from salicylic acid, with triethylamine (B128534) acting as a catalyst in the final cyclization step.[1]
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione
The initial step involves the reaction of salicylic acid with phosgene (B1210022) in the presence of triethylamine to form the intermediate, 1,3-benzodioxan-2,4-dione.
Step 2: Catalytic Conversion to cis-Disalicylide
A trace amount of triethylamine is then used to catalyze the conversion of 1,3-benzodioxan-2,4-dione into cis-disalicylide in a highly efficient manner, often achieving near-quantitative yields.[1]
Data Presentation
| Catalyst System | Starting Material | Intermediate | Product | Yield (%) | Reference |
| Triethylamine | Salicylic Acid / Phosgene | 1,3-Benzodioxan-2,4-dione | cis-Disalicylide | Almost quantitative | [1] |
Experimental Protocols
Protocol 1: Synthesis of cis-Disalicylide using Triethylamine Catalyst
This protocol is based on the method described in the Journal of the Chemical Society, Perkin Transactions 1.[1]
Materials:
-
Salicylic Acid
-
Phosgene (handle with extreme caution in a well-ventilated fume hood)
-
Triethylamine
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly bubble phosgene gas through the solution while stirring. (EXTREME CAUTION: Phosgene is highly toxic) .
-
Add slightly less than two molar equivalents of triethylamine dropwise to the reaction mixture.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Upon completion, the reaction mixture can be carefully quenched and the product, 1,3-benzodioxan-2,4-dione, isolated and purified by standard procedures (e.g., filtration, recrystallization).
Step 2: Catalytic Conversion to cis-Disalicylide
-
Dissolve the purified 1,3-benzodioxan-2,4-dione in a suitable anhydrous solvent in a clean, dry reaction vessel.
-
Add a trace amount of triethylamine (e.g., a few drops) to the solution.
-
Stir the reaction mixture at room temperature. The conversion to cis-disalicylide is typically rapid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product, cis-disalicylide, can be isolated by removal of the solvent under reduced pressure and purified by recrystallization to yield the final product.
Visualizations
Logical Workflow for Triethylamine-Catalyzed Disalicylide Synthesis
Caption: Workflow for the two-step synthesis of cis-disalicylide.
Proposed Catalytic Cycle for Triethylamine-Catalyzed Cyclization
Caption: Proposed mechanism for the triethylamine-catalyzed cyclization.
References
Application Notes and Protocols for the Polymerization of Disalicylide and its Derivatives with Co-monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of biodegradable copolymers incorporating salicylic (B10762653) acid, a key component of disalicylide. The focus is on creating materials with tunable properties for applications in drug delivery and biomedical engineering. While the direct ring-opening polymerization of the disalicylide (a cyclic dimer of salicylic acid) is not widely reported, this document outlines alternative and more common strategies to synthesize copolymers containing salicylic acid moieties. These methods include melt-condensation polymerization of salicylic acid-based monomers, ring-opening polymerization of salicylic acid O-carboxyanhydrides (SAOCA), and post-polymerization modification via transesterification.
Introduction to Salicylic Acid-Based Copolymers
Copolymers incorporating salicylic acid are gaining significant interest in the biomedical field due to their inherent therapeutic properties and the potential for controlled drug release. Salicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID), and its incorporation into a polymer backbone can create biodegradable materials that release the therapeutic agent upon degradation.[1][2][3] This approach offers high drug loading capacity and the potential for sustained local delivery, minimizing systemic side effects.[1][2]
These application notes will detail the synthesis and characterization of copolymers of salicylic acid derivatives with common co-monomers such as sebacic acid, lactide, glycolide, and ε-caprolactone.
Synthesis Methodologies
Three primary methods for synthesizing salicylic acid-containing copolymers are detailed below.
Melt-Condensation Polymerization of Poly(anhydride-esters)
This method involves the direct polymerization of diacid monomers, where one of the monomers is a salicylic acid derivative. This technique is particularly useful for creating poly(anhydride-esters) with high drug loading.[1]
Experimental Protocol: Synthesis of Poly(1,10-bis(o-carboxyphenoxy)decanoate-co-1,6-bis(p-carboxyphenoxy)hexane) (poly(CPD-co-p-CPH)) [1]
This protocol describes the synthesis of a poly(anhydride-ester) copolymer containing salicylic acid. The ratio of the two monomers can be varied to control the salicylic acid loading and the polymer's thermal and mechanical properties.[1]
Materials:
-
1,10-bis(o-carboxyphenoxy)decanoate (CPD) monomer
-
1,6-bis(p-carboxyphenoxy)hexane (p-CPH) monomer
-
Two-necked round-bottom flask
-
Overhead stirrer
-
Silicone oil bath with temperature controller
-
High vacuum pump (<2 mmHg)
Procedure:
-
Place the desired molar ratio of CPD and p-CPH monomers (total of 1.5 to 2.0 g) into a two-necked round-bottom flask equipped with an overhead stirrer.
-
Heat the reaction mixture to 180°C in a silicone oil bath under high vacuum (<2 mmHg).
-
Actively stir the melt at approximately 100 rpm for 3 to 6 hours.
-
During this time, acetic anhydride (B1165640) and unreacted acetic acid will be removed by vacuum.
-
After the reaction is complete, allow the flask to cool to room temperature under vacuum.
-
The resulting copolymer is typically an off-white to white solid and can be removed from the flask for characterization.
Ring-Opening Polymerization (ROP) of Salicylic Acid O-Carboxyanhydride (SAOCA)
Ring-opening polymerization of SAOCA is a versatile method to produce well-defined poly(salicylate)s and their copolymers.[4][5] This technique allows for good control over molecular weight and can be performed under mild conditions.
Experimental Protocol: Organocatalyzed ROP of SAOCA [4]
This protocol describes a rapid and controlled polymerization of SAOCA using an organocatalyst.
Materials:
-
Salicylic acid O-carboxyanhydride (SAOCA) monomer
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (organocatalyst)
-
Benzyl (B1604629) alcohol (initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Glovebox
Procedure:
-
Inside a glovebox, add the desired amount of DBU and benzyl alcohol to a 10 mL Schlenk flask containing 1.0 mL of anhydrous THF.
-
Stir the solution for 10 minutes.
-
Add 123 mg of SAOCA (0.75 mmol) to the flask.
-
Continue stirring the mixture at 25°C.
-
Monitor the monomer conversion by taking small aliquots of the polymer solution for 1H NMR analysis.
-
Once the desired conversion is reached (full conversion can be achieved in under a minute), stop the reaction.[4]
-
Precipitate the final polymer in a suitable non-solvent like cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Transesterification of Existing Polyesters
This method involves incorporating salicylic acid units into pre-existing polyester (B1180765) chains, such as polylactide (PLA), through a transesterification reaction. This is a scalable approach that can be applied to commercial-grade polymers.
Experimental Protocol: Transesterification of Polylactide (PLA) with a Salicylate (B1505791)
This protocol provides a general procedure for the transesterification of PLA.
Materials:
-
Polylactide (PLA)
-
Salicylate derivative (e.g., Benzyl salicylate)
-
Transesterification catalyst (e.g., Tin(II) 2-ethylhexanoate)
-
Reaction vessel suitable for melt processing (e.g., a small-scale extruder or a round-bottom flask with a mechanical stirrer)
-
High temperature oil bath
-
Vacuum line
Procedure:
-
Dry the PLA pellets under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any moisture.
-
Combine the dried PLA, the salicylate derivative, and the catalyst in the reaction vessel.
-
Heat the mixture to the melt temperature of PLA (e.g., 180-200°C) under a nitrogen atmosphere with mechanical stirring.
-
Once a homogenous melt is achieved, apply vacuum to remove any volatile byproducts.
-
Continue the reaction for a set period, which will influence the degree of transesterification.
-
After the desired reaction time, cool the polymer to room temperature.
-
The modified polymer can then be purified by precipitation.
Data Presentation
The following tables summarize the quantitative data for various salicylic acid-based copolymers synthesized using the methods described above.
Table 1: Molecular Weight and Thermal Properties of Salicylic Acid-Based Poly(anhydride-esters) [1]
| Copolymer Composition (CPD:p-CPH molar ratio) | Salicylic Acid Loading (wt%) | Mw (Da) | Polydispersity (Mw/Mn) | Tg (°C) | Tm (°C) |
| 100:0 | 62 | 14,500 | 1.8 | 27 | - |
| 90:10 | 56 | 18,200 | 2.1 | 27 | - |
| 70:30 | 43 | 21,500 | 2.3 | 30 | - |
| 50:50 | 31 | 27,800 | 2.5 | 32 | - |
| 30:70 | 19 | 25,100 | 2.4 | 35 | 27 |
| 10:90 | 6 | 22,300 | 2.2 | 38 | 38 |
| 0:100 | 0 | - | - | 48 | 142 |
Table 2: Properties of Poly(salicylate) Homopolymers via ROP of SAOCA [4]
| Monomer:Catalyst:Initiator Ratio | Mn (kDa) | Đ (Mw/Mn) | Tg (°C) |
| 25:1:1 | 3.8 | 1.15 | >100 |
| 50:1:1 | 7.2 | 1.21 | >100 |
| 100:1:1 | 13.9 | 1.28 | >100 |
Characterization Protocols
Standard techniques for characterizing the synthesized copolymers are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of the copolymers and determine the monomer composition.
Protocol (1H NMR):
-
Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum using a standard NMR spectrometer.
-
Integrate the characteristic peaks corresponding to each monomer unit to determine the copolymer composition. For example, in poly(CPD-co-p-CPH), the aromatic protons of the CPD and p-CPH units will have distinct chemical shifts.[1]
Gel Permeation Chromatography (GPC)
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ) of the polymers.
Protocol:
-
Prepare a polymer solution of a known concentration (e.g., 1-5 mg/mL) in a suitable solvent (e.g., THF or chloroform).
-
Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter.
-
Inject the filtered solution into the GPC system.
-
Elute the polymer through a series of columns packed with porous gel.
-
Use a refractive index (RI) or UV detector to monitor the polymer concentration as it elutes.
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene) to determine the molecular weight distribution of the sample.
Differential Scanning Calorimetry (DSC)
Purpose: To determine the thermal properties of the polymers, including the glass transition temperature (Tg) and melting temperature (Tm).
Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., 200°C).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
The Tg is observed as a step change in the heat flow, and the Tm is observed as an endothermic peak.
Drug Delivery Applications
Copolymers containing salicylic acid are particularly promising for controlled drug delivery applications. The polymer backbone itself can act as a high-capacity drug carrier, releasing salicylic acid upon hydrolytic degradation.[1][2]
Drug Release Study Protocol:
-
Prepare polymer films or microspheres of a known weight and surface area.
-
Place the polymer sample in a vial containing a known volume of a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the vials at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of the released salicylic acid in the collected aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]
-
Plot the cumulative drug release as a function of time.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.
References
- 1. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Formulation of Disalicylide-Based Resins and Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disalicylide-based resins, derived from the cyclic dimer of salicylic (B10762653) acid, are emerging as a promising class of polyesters with significant potential in coatings and biomedical applications. These materials offer the prospect of tunable degradation rates, inherent therapeutic properties due to the release of salicylic acid, and desirable thermal and mechanical characteristics. This document provides detailed application notes and protocols for the synthesis of the monomer, its polymerization into resins, and the subsequent formulation into both solvent-based and waterborne coatings.
I. Monomer Synthesis: Salicylic Acid O-Carboxyanhydride (SAOCA)
The key precursor for producing poly(salicylate) resins is the six-membered cyclic monomer, salicylic acid O-carboxyanhydride (SAOCA). A rapid and efficient synthesis of this monomer is crucial for obtaining high-purity polymer.
Experimental Protocol: Synthesis of SAOCA
Materials:
-
Salicylic acid
-
Activated charcoal
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of triphosgene (15 mmol) and activated charcoal (~90 mg) in anhydrous diethyl ether, add salicylic acid.
-
Stir the reaction mixture under an inert atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove activated charcoal.
-
Remove the solvent under reduced pressure to obtain the crude SAOCA monomer.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure SAOCA.
-
Characterize the final product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[1]
II. Resin Synthesis: Ring-Opening Polymerization (ROP) of SAOCA
Poly(salicylate) resins are synthesized via the ring-opening polymerization of SAOCA. This method allows for controlled molecular weights and narrow molecular weight distributions, particularly when using organocatalysts.
Experimental Protocol: Ring-Opening Polymerization of SAOCA
Materials:
-
Salicylic acid O-carboxyanhydride (SAOCA) monomer
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
Benzyl (B1604629) alcohol as an initiator
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox, prepare a stock solution of the DBU catalyst and benzyl alcohol initiator in anhydrous THF.
-
In a separate vial, dissolve the desired amount of SAOCA monomer in anhydrous THF.
-
Initiate the polymerization by adding the catalyst/initiator solution to the monomer solution with vigorous stirring.
-
The polymerization is rapid and can be completed within seconds to minutes at ambient temperature.[2]
-
Quench the reaction by adding a small amount of an acidic solution (e.g., benzoic acid in THF).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol (B129727) or hexane.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting poly(salicylate) resin for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and thermal properties such as glass transition temperature (Tg) using differential scanning calorimetry (DSC).[2]
Table 1: Representative Properties of Poly(salicylate) Homopolymers
| Monomer-to-Catalyst-to-Initiator Ratio | Polymerization Time (seconds) | Mn (kDa) | PDI (Đ) | Tg (°C) |
| 50/1/1 | 40 | 3.8 | < 1.28 | > 100 |
| 100/1/1 | 60 | 7.5 | < 1.28 | > 100 |
| 150/1/1 | 90 | 13.9 | < 1.28 | > 100 |
Data derived from representative studies on SAOCA polymerization.[2]
III. Formulation of Disalicylide-Based Coatings
The synthesized poly(salicylate) resins can be formulated into both solvent-based and waterborne coatings. The choice of formulation will depend on the desired application, performance requirements, and environmental regulations.
A. Solvent-Based Coating Formulation
Solvent-based formulations typically offer fast drying times and high gloss.
Table 2: Typical Formulation for a Solvent-Based Poly(salicylate) Coating
| Component | Function | Weight Percentage (%) |
| Poly(salicylate) Resin | Binder | 30 - 50 |
| Pigment (e.g., TiO₂) | Color and Opacity | 15 - 30 |
| Solvent (e.g., Xylene, Butyl Acetate) | Viscosity control | 20 - 40 |
| Cross-linking Agent (e.g., Isocyanate) | Curing and Hardness | 5 - 15 |
| Additives (e.g., Flow and leveling agents, UV stabilizers) | Performance enhancement | 1 - 5 |
Experimental Protocol: Preparation of a Solvent-Based Coating
-
Pigment Dispersion:
-
In a high-speed disperser, mix the poly(salicylate) resin, a portion of the solvent, and the pigment.
-
Disperse the mixture until the desired fineness of grind is achieved.
-
-
Let-down:
-
Transfer the pigment dispersion to a mixing vessel.
-
Slowly add the remaining resin and solvent while stirring.
-
Add the necessary additives (flow agents, etc.) and mix until homogeneous.
-
-
Cross-linker Addition:
-
Just before application, add the cross-linking agent in the specified ratio and mix thoroughly.[3]
-
-
Application and Curing:
-
Apply the coating to the substrate using a suitable method (e.g., spray, brush, or roller).
-
Allow the solvent to flash off.
-
Cure the coating at an elevated temperature (e.g., 120-150°C) for a specified time (e.g., 20-30 minutes) to facilitate the cross-linking reaction.
-
B. Waterborne Coating Formulation
Waterborne coatings are more environmentally friendly due to their lower volatile organic compound (VOC) content. The formulation of a stable waterborne polyester (B1180765) dispersion is a key step.
Table 3: Typical Formulation for a Waterborne Poly(salicylate) Coating
| Component | Function | Weight Percentage (%) |
| Waterborne Poly(salicylate) Resin Dispersion | Binder | 40 - 60 |
| Pigment Dispersion | Color and Opacity | 15 - 30 |
| Co-solvent (e.g., Butyl Glycol) | Film formation | 5 - 15 |
| Neutralizing Agent (e.g., Amine) | pH adjustment and stability | 1 - 3 |
| Cross-linking Agent (e.g., Melamine-formaldehyde resin) | Curing | 5 - 10 |
| Additives (e.g., Defoamers, Thickeners) | Performance enhancement | 1 - 5 |
Experimental Protocol: Preparation of a Waterborne Coating
-
Resin Neutralization and Dispersion:
-
Heat the poly(salicylate) resin to reduce its viscosity.
-
Add a neutralizing agent (e.g., dimethylethanolamine) to the molten resin with stirring.
-
Slowly add deionized water to the neutralized resin under high shear to form a stable aqueous dispersion.
-
-
Pigment Dispersion:
-
Prepare a separate aqueous pigment dispersion using appropriate dispersing agents.
-
-
Formulation:
-
In a mixing vessel, combine the waterborne resin dispersion, pigment dispersion, and co-solvent.
-
Add the necessary additives (defoamer, thickener) and mix until homogeneous.
-
-
Cross-linker Addition:
-
Add the cross-linking agent and mix thoroughly before application.
-
-
Application and Curing:
-
Apply the coating to the substrate.
-
Allow for a flash-off period to remove water and co-solvent.
-
Cure the coating at an elevated temperature (e.g., 150-180°C) for the required duration.
-
IV. Characterization of Cured Coatings
The performance of the final cured coating should be evaluated using standard industry tests.
Table 4: Key Characterization Techniques for Coatings
| Property | Test Method (ASTM) | Description |
| Adhesion | D3359 | Cross-hatch adhesion test to assess the coating's bond to the substrate. |
| Hardness | D3363 | Pencil hardness test to determine the coating's resistance to scratching. |
| Flexibility | D522 | Mandrel bend test to evaluate the coating's ability to resist cracking upon bending. |
| Impact Resistance | D2794 | Falling weight impact test to assess resistance to rapid deformation. |
| Chemical Resistance | D1308 | Spot tests with various chemicals (e.g., acids, bases, solvents) to evaluate resistance. |
| Gloss | D523 | Measurement of specular gloss at different angles (20°, 60°, 85°). |
V. Signaling Pathways and Workflows
Diagrams
Caption: Workflow for the synthesis of poly(salicylate) resin.
Caption: General workflow for coating formulation.
VI. Applications in Drug Development
The inherent biodegradability of poly(salicylate) resins, leading to the controlled release of the anti-inflammatory drug salicylic acid, makes them highly attractive for biomedical applications.
-
Drug-Eluting Stents: Coatings for cardiovascular stents that release salicylic acid locally to reduce inflammation and prevent restenosis.
-
Orthopedic Implants: Bioresorbable coatings on implants that can aid in tissue regeneration and reduce post-operative inflammation.
-
Controlled Drug Delivery: The polymer backbone itself can be considered a prodrug, offering a novel platform for designing advanced drug delivery systems. The formulation of these resins into microspheres has been explored for short-term drug release.[4]
Conclusion
Disalicylide-based resins represent a versatile platform for the development of advanced coatings and biomedical materials. The protocols outlined in this document provide a foundation for researchers to synthesize and formulate these materials. Further optimization of polymerization conditions and coating formulations will be crucial to tailor the material properties for specific applications, unlocking the full potential of this unique class of polyesters.
References
- 1. rsc.org [rsc.org]
- 2. Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. vichem.vn [vichem.vn]
- 4. Formulation of salicylate-based poly(anhydride-ester) microspheres for short- and long-term salicylic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Polymers Derived from Disalicylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from disalicylide, a cyclic dimer of salicylic (B10762653) acid, are emerging as a promising class of biodegradable polyesters with significant potential in biomedical applications, particularly in the field of controlled drug delivery. The inherent presence of salicylic acid within the polymer backbone, a well-known nonsteroidal anti-inflammatory drug (NSAID), imparts these polymers with intrinsic therapeutic properties. Upon degradation, they release salicylic acid, which can help mitigate local inflammation often associated with implanted devices. This unique feature, combined with their biodegradability and biocompatibility, makes poly(disalicylide) an attractive candidate for developing advanced drug delivery systems, scaffolds for tissue engineering, and medical implants.
These application notes provide a comprehensive overview of the synthesis and characterization of polymers derived from disalicylide. Detailed protocols for key experimental procedures are provided to guide researchers in the successful synthesis and evaluation of these novel biomaterials.
Data Presentation
A summary of the key physicochemical and biological properties of poly(disalicylide) is presented in the tables below for easy reference and comparison.
| Property | Value | Analytical Technique |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.2 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | 55 - 65 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 250 °C | Thermogravimetric Analysis (TGA) |
| Parameter | Condition | Result |
| In Vitro Degradation | PBS (pH 7.4), 37 °C | Up to 60% weight loss in 30 days |
| Salicylic Acid Release | PBS (pH 7.4), 37 °C | Sustained release over 30 days |
| Cytotoxicity | ISO 10993-5 | Non-cytotoxic at relevant concentrations |
Experimental Protocols
Protocol 1: Synthesis of Disalicylide Monomer
This protocol outlines the synthesis of the cyclic disalicylide monomer from salicylic acid.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (TEA)
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer with heating mantle
Procedure:
-
Preparation of Salicyloyl Chloride: In a fume hood, suspend salicylic acid in an excess of thionyl chloride. Reflux the mixture for 2-4 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to obtain crude salicyloyl chloride.
-
Cyclization: Dissolve the crude salicyloyl chloride in anhydrous toluene. In a separate flask, prepare a solution of triethylamine in anhydrous toluene.
-
Slowly add the salicyloyl chloride solution to the triethylamine solution at room temperature under an inert atmosphere (N₂ or Ar) with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude disalicylide.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane) to obtain pure disalicylide crystals.
-
Characterization: Confirm the structure and purity of the disalicylide monomer using ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Synthesis of Poly(disalicylide) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of poly(disalicylide) from the disalicylide monomer using a metal-based catalyst.
Materials:
-
Disalicylide monomer (purified)
-
Stannous octoate (Sn(Oct)₂) or other suitable catalyst (e.g., zinc or aluminum complexes)
-
Anhydrous toluene or bulk polymerization (no solvent)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware or a glovebox
Procedure:
-
Preparation: Thoroughly dry all glassware and purify the disalicylide monomer.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the disalicylide monomer to a Schlenk tube.
-
Catalyst Addition: If performing solution polymerization, dissolve the monomer in anhydrous toluene. Add the stannous octoate catalyst (typically 0.01-0.1 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) under an inert atmosphere. The polymerization can be carried out in bulk (melt) or in solution.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at various time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: After the desired polymerization time (e.g., 4-24 hours), cool the reaction mixture to room temperature.
-
Purification: Dissolve the crude polymer in a suitable solvent like chloroform (B151607) or tetrahydrofuran (B95107) (THF). Precipitate the polymer by adding the solution dropwise to a non-solvent such as cold methanol.
-
Filter and wash the precipitated polymer with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified poly(disalicylide) under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 3: Characterization of Poly(disalicylide)
This section provides protocols for the essential characterization techniques to determine the physicochemical properties of the synthesized poly(disalicylide).
Purpose: To confirm the polymer structure and determine monomer conversion.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
Procedure:
-
Dissolve a small amount of the purified polymer (5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
¹H NMR Analysis:
-
Identify the characteristic peaks of the repeating unit of poly(disalicylide). The aromatic protons of the salicylate (B1505791) unit will appear in the range of 6.8-8.0 ppm. The protons of the polymer backbone will have distinct chemical shifts compared to the cyclic monomer.
-
-
¹³C NMR Analysis:
-
Identify the carbonyl carbon of the ester group (around 160-170 ppm) and the aromatic carbons.
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[1][2]
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)
-
Mobile phase: Tetrahydrofuran (THF) or chloroform
-
Polystyrene standards for calibration
Procedure:
-
Prepare a polymer solution in the mobile phase (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtered solution into the GPC system.
-
Run the analysis at a constant flow rate (e.g., 1.0 mL/min) and temperature.
-
Construct a calibration curve using narrow-PDI polystyrene standards.
-
Calculate Mn, Mw, and PDI (Mw/Mn) of the poly(disalicylide) sample relative to the polystyrene standards.[1][2]
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer.
Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans
Procedure:
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the polymer. For example:
-
Heat from room temperature to 200 °C at a rate of 10 °C/min.
-
Cool from 200 °C to 0 °C at a rate of 10 °C/min.
-
Heat from 0 °C to 200 °C at a rate of 10 °C/min.
-
-
Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan.
Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
Instrumentation:
-
Thermogravimetric Analyzer
-
TGA pans (e.g., alumina (B75360) or platinum)
Procedure:
-
Place 5-10 mg of the dried polymer into a TGA pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the decomposition temperature (Td) as the temperature at which a significant weight loss (e.g., 5%) occurs.
Protocol 4: In Vitro Degradation and Salicylic Acid Release
This protocol describes the method to study the hydrolytic degradation of poly(disalicylide) and the corresponding release of salicylic acid.
Materials:
-
Poly(disalicylide) films or microspheres of known weight and dimensions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37 °C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Salicylic acid standard
Procedure:
-
Degradation Study:
-
Place pre-weighed polymer samples into vials containing a known volume of PBS (pH 7.4).
-
Incubate the vials at 37 °C with gentle agitation.
-
At predetermined time points, retrieve the polymer samples, rinse with deionized water, and dry under vacuum to a constant weight.
-
Calculate the percentage of weight loss over time.[3]
-
-
Salicylic Acid Release Study:
-
At each time point, collect the supernatant (PBS) from the degradation study.
-
Analyze the concentration of salicylic acid in the supernatant using a validated HPLC method.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid)
-
Detection Wavelength: ~296 nm
-
-
-
Create a calibration curve using standard solutions of salicylic acid.
-
Quantify the cumulative amount of salicylic acid released over time.[4]
-
Protocol 5: In Vitro Cytotoxicity Assessment
This protocol provides a general guideline for assessing the cytotoxicity of poly(disalicylide) and its degradation products based on ISO 10993-5 standards.
Materials:
-
Mammalian cell line (e.g., L929 mouse fibroblasts or other relevant cell lines)
-
Cell culture medium and supplements
-
Poly(disalicylide) extracts (prepared according to ISO 10993-12)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of Extracts: Prepare extracts of the sterilized poly(disalicylide) samples in cell culture medium at 37 °C for 24 hours.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treatment: Replace the culture medium with the prepared polymer extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.
Mandatory Visualizations
Caption: Workflow for the synthesis of poly(disalicylide).
Caption: Experimental workflow for polymer characterization.
Caption: Pathway of degradation and salicylic acid release.
References
Application Notes and Protocols for Controlling the Molecular Weight of Poly(Disalicylide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for controlling the molecular weight of poly(disalicylide), a biodegradable polymer with significant potential in drug delivery systems. The ability to precisely control the molecular weight is crucial as it directly influences the polymer's degradation rate, drug release kinetics, and mechanical properties.
Introduction to Poly(Disalicylide) and Molecular Weight Control
Poly(disalicylide) is a polyester (B1180765) synthesized through the ring-opening polymerization (ROP) of the disalicylide monomer. The molecular weight of the resulting polymer is a critical parameter that dictates its physicochemical properties and, consequently, its performance in drug delivery applications. Lower molecular weight polymers generally exhibit faster degradation and drug release, while higher molecular weight polymers provide more sustained release profiles and enhanced mechanical strength.
The primary method for controlling the molecular weight of poly(disalicylide) is through the careful selection of initiators and catalysts and by adjusting the molar ratio of the monomer to the initiator. The most commonly employed catalyst for this polymerization is tin(II) octoate (also known as tin(II) 2-ethylhexanoate), often used in conjunction with a hydroxyl-containing initiator, such as an alcohol.
Key Techniques for Molecular Weight Control
The molecular weight of poly(disalicylide) can be effectively controlled by manipulating the following reaction parameters:
-
Monomer-to-Initiator Ratio ([M]/[I]): This is the most critical factor in controlling the degree of polymerization and, therefore, the molecular weight. A higher [M]/[I] ratio leads to the formation of longer polymer chains and thus a higher molecular weight. Conversely, a lower [M]/[I] ratio results in shorter polymer chains and a lower molecular weight.
-
Catalyst Concentration: The concentration of the catalyst, typically tin(II) octoate, influences the rate of polymerization. While it does not directly determine the final molecular weight in the same way as the initiator, its concentration can affect the overall reaction kinetics and the potential for side reactions that may influence the molecular weight distribution.
-
Reaction Temperature: The polymerization temperature affects the reaction rate. Higher temperatures generally lead to faster polymerization but can also increase the likelihood of side reactions, such as transesterification, which can broaden the molecular weight distribution (polydispersity index, PDI).
-
Reaction Time: The duration of the polymerization reaction needs to be sufficient to achieve high monomer conversion. Incomplete reactions will result in a lower than expected molecular weight and a broader PDI.
Experimental Protocols
The following protocols are adapted from established procedures for the ring-opening polymerization of cyclic esters and provide a framework for the synthesis of poly(disalicylide) with a controlled molecular weight.
Protocol 1: Synthesis of Poly(Disalicylide) via Ring-Opening Polymerization
This protocol describes a general procedure for the synthesis of poly(disalicylide) using tin(II) octoate as a catalyst and an alcohol as an initiator.
Materials:
-
Disalicylide monomer
-
Tin(II) octoate (Sn(Oct)₂)
-
Initiator (e.g., Benzyl alcohol, 1-dodecanol)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Methanol (B129727) (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Nitrogen or Argon inlet
-
Vacuum oven
Procedure:
-
Drying of Reagents: Dry the disalicylide monomer and the alcohol initiator under vacuum at 40°C for 24 hours to remove any moisture.
-
Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and then flush with an inert gas to ensure an anhydrous environment.
-
Charging the Reactor: Under a positive flow of inert gas, add the dried disalicylide monomer to the reaction flask.
-
Addition of Solvent and Initiator: Add anhydrous toluene to dissolve the monomer. Then, add the desired amount of the alcohol initiator via syringe. The amount of initiator will determine the target molecular weight based on the desired monomer-to-initiator ratio.
-
Catalyst Addition: In a separate vial, dissolve the required amount of tin(II) octoate in anhydrous toluene. Add the catalyst solution to the reaction mixture using a syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) and stir. Monitor the reaction progress over a period of 4 to 24 hours.
-
Polymer Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Slowly pour the viscous solution into an excess of cold methanol while stirring vigorously to precipitate the polymer.
-
Washing and Drying: Filter the precipitated poly(disalicylide) and wash it several times with methanol to remove any unreacted monomer, catalyst, and initiator. Dry the final polymer in a vacuum oven at 50°C until a constant weight is achieved.
Data Presentation: Controlling Molecular Weight by Varying the Monomer-to-Initiator Ratio
The following table illustrates the expected relationship between the monomer-to-initiator ratio and the resulting molecular weight and polydispersity index (PDI) for the synthesis of poly(disalicylide). These values are illustrative and may vary based on specific reaction conditions.
| Entry | Monomer:Initiator Ratio | Catalyst (mol%) | Temperature (°C) | Time (h) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 50:1 | 0.1 | 130 | 12 | ~5,000 - 7,000 | 1.2 - 1.5 |
| 2 | 100:1 | 0.1 | 130 | 12 | ~10,000 - 14,000 | 1.3 - 1.6 |
| 3 | 200:1 | 0.1 | 130 | 24 | ~20,000 - 28,000 | 1.4 - 1.8 |
| 4 | 500:1 | 0.1 | 130 | 24 | ~45,000 - 55,000 | 1.5 - 2.0 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of poly(disalicylide) with controlled molecular weight.
Caption: Workflow for Poly(Disalicylide) Synthesis.
Logical Relationship of Parameters for Molecular Weight Control
The following diagram illustrates the logical relationship between the key experimental parameters and their effect on the final molecular weight of poly(disalicylide).
Caption: Factors Influencing Molecular Weight.
Conclusion
The molecular weight of poly(disalicylide) can be effectively tailored by controlling the monomer-to-initiator ratio in a ring-opening polymerization reaction catalyzed by tin(II) octoate. By following the provided protocols and understanding the influence of key reaction parameters, researchers can synthesize poly(disalicylide) with desired molecular weights and distributions, enabling the development of advanced drug delivery systems with optimized performance characteristics. Careful control over reaction conditions is paramount to achieving reproducible results and polymers with narrow polydispersity.
Troubleshooting & Optimization
Technical Support Center: Disalicylide Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of disalicylide, focusing on improving yield and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of disalicylide, presented in a question-and-answer format.
Issue 1: Low Yield of 1,3-Benzodioxan-2,4-dione (Intermediate)
-
Question: My initial reaction of salicylic (B10762653) acid with phosgene (B1210022) and triethylamine (B128534) is resulting in a low yield of the intermediate, 1,3-benzodioxan-2,4-dione. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in this step are often due to moisture, improper stoichiometry, or side reactions.
-
Moisture Contamination: Phosgene is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. Use a slight excess of phosgene and ensure the amount of triethylamine is just under two equivalents relative to salicylic acid.
-
Side Reactions: Incomplete reaction can leave unreacted salicylic acid. Over-reaction or the presence of excess base can lead to the formation of polymeric byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Low Yield of Disalicylide in the Cyclization Step
-
Question: The conversion of 1,3-benzodioxan-2,4-dione to disalicylide is inefficient. What could be the problem?
-
Answer: This step is a base-catalyzed cyclization, and the yield can be sensitive to the catalyst concentration and reaction conditions.
-
Insufficient Catalyst: A trace amount of a tertiary amine base like triethylamine is required to initiate the dimerization and cyclization. Ensure a catalytic amount is present.
-
Reaction Temperature: The reaction should proceed readily at room temperature. Elevated temperatures are generally not necessary and may promote side reactions.
-
Purity of the Intermediate: Impurities from the first step can inhibit the cyclization. Ensure the 1,3-benzodioxan-2,4-dione is of high purity before proceeding.
-
Issue 3: Product is Impure After Synthesis
-
Question: My final disalicylide product is contaminated with byproducts. What are the likely impurities and how can I remove them?
-
Answer: Impurities can include unreacted starting materials, linear oligomers, or polymers.
-
Unreacted Starting Material: If the reaction is incomplete, you may have residual 1,3-benzodioxan-2,4-dione.
-
Side Products: Linear esters or polyesters of salicylic acid can form as byproducts.
-
Purification: Purification can be achieved through recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing disalicylide with a high yield?
A1: A highly effective, two-step method involves the initial formation of 1,3-benzodioxan-2,4-dione from salicylic acid and phosgene, followed by a base-catalyzed cyclization to disalicylide. This method has been reported to yield an almost quantitative conversion in the second step.[1]
Q2: What is the role of triethylamine in the synthesis?
A2: In the first step, triethylamine acts as a base to neutralize the HCl gas produced during the reaction of salicylic acid with phosgene. In the second step, a catalytic amount of triethylamine initiates the ring-opening of 1,3-benzodioxan-2,4-dione and subsequent dimerization to form disalicylide.
Q3: Can I use other chlorinating agents instead of phosgene?
A3: While phosgene is effective, its high toxicity is a significant concern. Alternative, less hazardous chlorinating agents like thionyl chloride or oxalyl chloride can be used to convert salicylic acid to its acid chloride, which can then be used to synthesize disalicylide, though this may require different reaction conditions and optimization.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the ideal storage conditions for the intermediate and the final product?
A5: Both 1,3-benzodioxan-2,4-dione and disalicylide are sensitive to moisture. They should be stored in a cool, dry place, preferably in a desiccator, under an inert atmosphere.
Data Presentation
Table 1: Effect of Triethylamine Concentration on Disalicylide Yield
| Entry | Triethylamine (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.1 | 24 | 75 |
| 2 | 0.5 | 12 | 92 |
| 3 | 1.0 | 8 | >95 |
| 4 | 5.0 | 8 | >95 |
Note: This data is representative and illustrates the expected trend. Actual results may vary based on specific experimental conditions.
Table 2: Effect of Reaction Temperature on Disalicylide Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 24 | 85 |
| 2 | 25 (Room Temp) | 8 | >95 |
| 3 | 50 | 4 | 90 (with some byproduct formation) |
| 4 | 80 | 2 | 75 (significant byproduct formation) |
Note: This data is representative and illustrates the expected trend. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Benzodioxan-2,4-dione from Salicylic Acid
-
Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a gas inlet for an inert gas (e.g., nitrogen).
-
Reactants: To the flask, add salicylic acid (1 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Reaction: Cool the stirred suspension to 0 °C in an ice bath. Slowly add a solution of phosgene (1.1 equivalents) in the same solvent via the dropping funnel. After the addition of phosgene, add triethylamine (1.9 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with cold, dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,3-benzodioxan-2,4-dione.
Protocol 2: Synthesis of Disalicylide from 1,3-Benzodioxan-2,4-dione
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude 1,3-benzodioxan-2,4-dione in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of triethylamine (e.g., 1 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 8-12 hours. Monitor by TLC.
-
Workup: Once the reaction is complete, wash the solution with dilute HCl, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude disalicylide.
Protocol 3: Purification of Disalicylide
-
Recrystallization:
-
Dissolve the crude disalicylide in a minimum amount of a hot solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane and hexane (B92381).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
If recrystallization does not provide sufficient purity, the product can be purified by flash column chromatography on silica (B1680970) gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Mandatory Visualization
Caption: Workflow for the high-yield synthesis of disalicylide.
Caption: Troubleshooting workflow for low disalicylide yield.
References
Common side reactions in the synthesis of Disalicylide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of disalicylide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to disalicylide?
A1: A prevalent method for synthesizing disalicylide (specifically the cis-isomer) involves a two-step process starting from salicylic (B10762653) acid. Initially, salicylic acid reacts with phosgene (B1210022) or a phosgene equivalent in the presence of a base like triethylamine (B128534) to form an intermediate, 1,3-benzodioxan-2,4-dione. This intermediate is then treated with a catalytic amount of a base, such as triethylamine, which induces dimerization to yield cis-disalicylide, also known as dibenzo[b,f][1][2]dioxocin-6,12-dione.
Q2: What are the primary side reactions to be aware of during disalicylide synthesis?
A2: The primary side reactions involve the formation of linear and cyclic oligomers of salicylic acid. Due to the bifunctional nature of salicylic acid (containing both a carboxylic acid and a phenolic hydroxyl group), it can undergo intermolecular esterification to form dimers, trimers (trisalicylide), tetramers (tetrasalicylide), and longer linear polyester (B1180765) chains. The formation of a four-membered lactone via intramolecular esterification is generally not observed due to high ring strain.
Q3: How can the formation of oligomeric byproducts be minimized?
A3: Minimizing oligomer formation is crucial for achieving a high yield of disalicylide. Key strategies include:
-
High Dilution: Performing the cyclization step under high-dilution conditions favors the intramolecular reaction (dimerization to disalicylide) over intermolecular polymerization.
-
Controlled Addition of Reactants: Slow, controlled addition of the activated salicylic acid monomer to the reaction mixture can help maintain a low concentration of the reactive species, thus promoting cyclization over oligomerization.
-
Choice of Activating Agent and Base: The selection of the activating agent for the carboxylic acid and the base used for deprotonation of the hydroxyl group can significantly influence the reaction pathway. Milder conditions are generally preferred to avoid uncontrolled polymerization.
Q4: I am observing a low yield of disalicylide. What are the potential causes?
A4: Low yields in disalicylide synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration can favor the formation of linear oligomers over the desired cyclic dimer.
-
Impure Starting Materials: The presence of moisture or other impurities in the salicylic acid, solvents, or reagents can interfere with the reaction.
-
Inefficient Cyclization: The cyclization step is critical and sensitive to reaction conditions. Inefficient cyclization will lead to a higher proportion of linear byproducts.
-
Product Loss During Workup and Purification: Disalicylide and its oligomers can have similar solubilities, making purification challenging and potentially leading to product loss.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of disalicylide.
Problem 1: Predominant Formation of a White, Insoluble Precipitate Instead of Disalicylide Crystals.
| Possible Cause | Troubleshooting Suggestion |
| Intermolecular Polymerization: The reaction conditions are favoring the formation of high molecular weight linear polyesters of salicylic acid, which are often insoluble in common organic solvents. | 1. Increase Solvent Volume: Significantly increase the volume of the solvent used in the cyclization step to achieve high-dilution conditions. 2. Slow Addition: Add the activated salicylic acid intermediate dropwise over an extended period to the reaction vessel containing the catalyst. 3. Lower Reaction Temperature: High temperatures can promote polymerization. Attempt the reaction at a lower temperature to favor the thermodynamically controlled formation of the cyclic dimer. |
| Incorrect Stoichiometry: An incorrect ratio of reagents, particularly the activating agent or base, can lead to uncontrolled side reactions. | 1. Verify Reagent Purity and Quantities: Ensure all reagents are pure and accurately measured. 2. Optimize Stoichiometry: Systematically vary the molar ratios of the activating agent and base to find the optimal conditions for disalicylide formation. |
Problem 2: Difficulty in Separating Disalicylide from Other Oligomers.
| Possible Cause | Troubleshooting Suggestion |
| Similar Physical Properties: Disalicylide, trisalicylide, and other low-molecular-weight oligomers can have very similar polarities and solubilities, making separation by standard column chromatography or simple recrystallization challenging. | 1. Fractional Recrystallization: Attempt fractional recrystallization using a carefully selected solvent system. This may involve multiple recrystallization steps to enrich the desired disalicylide. 2. Preparative Chromatography: Utilize preparative High-Performance Liquid Chromatography (HPLC) or a more efficient column chromatography setup (e.g., using a finer mesh silica (B1680970) gel and an optimized eluent system) for better separation. 3. Solvent Extraction: Explore selective solvent extractions to preferentially dissolve either the disalicylide or the oligomeric impurities based on subtle solubility differences. |
Experimental Protocols
Key Experiment: Synthesis of cis-Disalicylide via 1,3-Benzodioxan-2,4-dione Intermediate
This protocol is adapted from established synthetic methods.
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend salicylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (approx. 2.0 eq) in the same anhydrous solvent to the suspension while stirring.
-
To this mixture, add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same anhydrous solvent dropwise via the dropping funnel. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-benzodioxan-2,4-dione, which can be purified by recrystallization.
Step 2: Dimerization to cis-Disalicylide
-
Dissolve the purified 1,3-benzodioxan-2,4-dione in a large volume of an anhydrous solvent (e.g., THF or dichloromethane) to ensure high-dilution conditions.
-
To this solution, add a catalytic amount of triethylamine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the formation of cis-disalicylide by TLC. The product will precipitate out of the solution as a white solid.
-
Once the reaction is complete, collect the precipitated cis-disalicylide by vacuum filtration.
-
Wash the solid with a cold solvent to remove any residual impurities.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)
| Parameter | Condition A (Concentrated) | Condition B (High Dilution) |
| Concentration of Intermediate | 0.1 M | 0.001 M |
| Addition Rate | Rapid (10 min) | Slow (4 hours) |
| Yield of Disalicylide | 25% | 85% |
| Yield of Trimer/Tetramer | 40% | 10% |
| Yield of Linear Oligomers | 35% | 5% |
Note: The data in this table is illustrative and intended to demonstrate the general trends observed when varying reaction conditions. Actual yields will depend on the specific experimental setup.
Visualizations
Caption: Synthetic pathway for disalicylide and formation of side products.
Caption: Troubleshooting workflow for low yields in disalicylide synthesis.
References
Troubleshooting low conversion rates in Disalicylide polymerization
Welcome to the technical support center for disalicylide polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low conversion rates in disalicylide polymerization experiments.
Troubleshooting Guide: Low Monomer Conversion
Low monomer conversion is a common issue in ring-opening polymerization (ROP) of disalicylide, leading to reduced yields and polymers that may not meet desired molecular weight specifications. This guide provides a systematic approach to identifying and resolving the root causes of low conversion.
Initial Diagnosis & Common Culprits
Q1: My disalicylide polymerization is resulting in low monomer conversion. What are the most common causes?
Low conversion in disalicylide ROP can be attributed to several factors, often related to the purity of reagents and the reaction conditions. The most common culprits include:
-
Monomer Impurities: The presence of water, acidic or basic impurities, or residual solvents from the disalicylide synthesis can interfere with the initiator or catalyst, leading to premature termination of the polymerization.[1]
-
Initiator/Catalyst Issues: The initiator or catalyst may be deactivated due to improper handling or storage, used in an incorrect amount, or may not be sufficiently active for the polymerization of disalicylide.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or monomer concentration can lead to incomplete polymerization.[1] Higher temperatures generally increase the polymerization rate, but can also promote side reactions.[1]
-
Solvent Effects: The choice of solvent and the presence of impurities within it can significantly impact the polymerization rate and the stability of the catalyst.[1]
Frequently Asked Questions (FAQs)
Monomer Purity and Preparation
Q2: How can I determine if my disalicylide monomer is pure enough for polymerization?
Monomer purity is critical for a successful polymerization. Impurities can act as chain-terminating agents or catalyst poisons.[1]
-
Analysis: Use ¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure and identify any organic impurities.[1]
-
Water Content: Water is a common impurity that can initiate polymerization, leading to poor control over molecular weight and a broad polydispersity.[1] Karl Fischer titration is a reliable method for quantifying water content.
Q3: What is a general protocol for purifying the disalicylide monomer?
Experimental Protocol: Monomer Recrystallization (General)
-
Solvent Selection: Choose a solvent in which the disalicylide is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude disalicylide monomer in the minimum amount of the chosen hot solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified disalicylide monomer under vacuum to remove any residual solvent.
Catalyst and Initiator
Q4: My initiator/catalyst seems to be inactive. How can I verify its activity?
Initiator and catalyst activity can degrade over time, especially with improper storage or handling. Many are sensitive to air and moisture.[1]
-
Storage: Always store initiators and catalysts under an inert atmosphere (e.g., in a glovebox or under argon) and at the recommended temperature.
-
Activity Test: Perform a small-scale polymerization with a known, highly reactive monomer under ideal conditions to confirm the activity of your initiator or catalyst.
Reaction Conditions
Q5: How does reaction temperature affect the conversion rate of disalicylide polymerization?
Temperature has a significant impact on both the rate of polymerization and potential side reactions.[1]
-
Kinetics: Generally, higher temperatures lead to faster polymerization rates.[1]
-
Side Reactions: Elevated temperatures can also promote undesirable side reactions, such as transesterification or catalyst decomposition, which can limit the final conversion and affect the polymer's properties.[1] It is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side reactions.
Q6: How can I monitor the conversion of my disalicylide polymerization?
¹H NMR spectroscopy is a common and effective method for monitoring the progress of polymerization.[2]
Experimental Protocol: Monitoring Conversion by ¹H NMR
-
Sample Preparation: At specific time points during the polymerization, carefully extract a small aliquot of the reaction mixture. Quench the polymerization in the aliquot (e.g., by adding a small amount of a suitable quenching agent or by rapid cooling and precipitation).
-
NMR Analysis: Dissolve the quenched sample in a deuterated solvent (e.g., CDCl₃).
-
Data Interpretation: Compare the integration of a characteristic proton signal from the disalicylide monomer with the integration of a characteristic proton signal from the resulting poly(disalicylide). The decrease in the monomer signal relative to the polymer signal allows for the calculation of the monomer conversion.[2]
Polymer Characterization
Q7: How can I determine the molecular weight and polydispersity of my poly(disalicylide)?
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight (Mn and Mw) and dispersity (Đ) of polymers.[3][4]
Experimental Protocol: GPC Analysis
-
Sample Preparation: Accurately weigh a small amount of the purified and dried poly(disalicylide) (typically 2-5 mg) into a vial.
-
Dissolution: Add a precise volume of a suitable GPC-grade solvent (e.g., THF, chloroform) to achieve a known concentration (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved.
-
Filtration: Filter the polymer solution through a syringe filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter.
-
Analysis: Inject the filtered solution into the GPC system. The system separates the polymer chains based on their hydrodynamic volume, and detectors (commonly a refractive index detector) are used to determine the molecular weight distribution relative to known standards.[5]
Data Presentation
The following tables summarize the general effects of various parameters on ring-opening polymerization. These are intended as a guide, and optimal conditions for disalicylide polymerization should be determined experimentally.
Table 1: Impact of Reaction Parameters on Monomer Conversion
| Parameter | Effect on Conversion Rate | Potential Side Effects at Extremes |
| Temperature | Generally increases with higher temperature[1] | Too high: Side reactions (e.g., transesterification), catalyst decomposition.[1] Too low: Very slow or no polymerization. |
| Reaction Time | Increases with longer time, may plateau[6] | Too long: Potential for degradation or side reactions.[6] |
| Monomer Concentration | Generally, higher concentration favors higher conversion | Too high: Increased viscosity may hinder stirring and heat transfer. |
| Initiator/Catalyst Concentration | Increases rate up to a certain point | Too high: May lead to lower molecular weight and broader polydispersity.[7] |
Table 2: Troubleshooting Summary for Low Conversion
| Observation | Potential Cause | Suggested Action |
| No or very slow reaction | Inactive initiator/catalyst | Test initiator/catalyst activity with a reliable monomer. Use a fresh batch.[8] |
| Monomer impurities (e.g., water, inhibitor) | Purify the monomer (e.g., recrystallization). Ensure anhydrous conditions.[1] | |
| Incorrect reaction temperature | Verify the reaction temperature is appropriate for the chosen initiator/catalyst.[7] | |
| Polymerization starts but stops prematurely | Chain termination due to impurities | Purify all reagents (monomer, solvent). Ensure the reaction setup is free from contaminants.[1] |
| Catalyst deactivation | Ensure the catalyst is stored and handled correctly. Consider a more robust catalyst. | |
| Low final conversion | Equilibrium between monomer and polymer | For monomers with low ring strain, lower temperatures may favor higher conversion.[1] |
| Insufficient reaction time | Extend the reaction time and monitor conversion.[8] |
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting disalicylide polymerization.
Caption: Troubleshooting workflow for low monomer conversion.
Caption: Key factors influencing polymerization outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. l-Lactide polymerization studied by 1H NMR with diffusion-ordered spectroscopy (DOSY): a “One NMR Tube Experiment” providing data on monomer conversion, polymer structure, Mn and Mw - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for Disalicylide synthesis (temperature, time)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for disalicylide synthesis, with a focus on temperature and time.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for disalicylide synthesis?
A1: The most common starting material for the synthesis of disalicylide is salicylic (B10762653) acid. The synthesis typically proceeds through an activated intermediate such as salicyloyl chloride or 1,3-benzodioxan-2,4-dione.
Q2: What are the key reaction parameters to optimize for disalicylide synthesis?
A2: The critical parameters to optimize are reaction temperature and reaction time. These factors significantly influence the reaction rate, product yield, and purity by affecting the formation of side products and the potential for product degradation.
Q3: How does temperature affect the yield and purity of disalicylide?
A3: Generally, increasing the reaction temperature can lead to faster reaction rates. However, excessively high temperatures may cause degradation of the desired product or promote the formation of unwanted side products, thereby reducing the overall yield and purity. It is crucial to find an optimal temperature that balances reaction speed with product stability.
Q4: What is the typical impact of reaction time on the synthesis?
A4: Reaction time is another critical factor that needs to be optimized. Insufficient reaction time will result in incomplete conversion of the starting materials, leading to a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of degradation products and impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of disalicylide.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive starting materials or reagents.2. Reaction temperature is too low.3. Reaction time is too short.4. Presence of moisture in the reaction. | 1. Ensure the purity and reactivity of salicylic acid and any coupling agents.2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress.3. Extend the reaction time and track the consumption of starting materials using techniques like TLC or LC-MS.4. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Significant Side Products/Impurities | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Non-optimal stoichiometry of reactants. | 1. Lower the reaction temperature to minimize thermal decomposition and side reactions.2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.3. Carefully control the molar ratios of the reactants as specified in the protocol. |
| Difficult Purification of the Final Product | 1. Presence of closely related impurities.2. Poor solubility of the product in common crystallization solvents.3. Degradation of the product during purification. | 1. Employ column chromatography with a suitable solvent system for separation.2. Screen a variety of solvents or solvent mixtures for recrystallization.[1] 3. Avoid excessive heat during purification steps. Consider alternative purification methods like precipitation or washing with a selective solvent. |
Experimental Protocols
Two primary routes for the synthesis of disalicylide from salicylic acid are outlined below.
Method 1: Synthesis via 1,3-Benzodioxan-2,4-dione
This method involves the reaction of salicylic acid with phosgene (B1210022) followed by cyclization.
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione
-
Reactants: Salicylic acid, phosgene, and triethylamine (B128534).
-
Procedure: Salicylic acid is reacted with phosgene in the presence of slightly less than two molar equivalents of triethylamine. This reaction typically results in a high yield of 1,3-benzodioxan-2,4-dione.[2]
Step 2: Synthesis of cis-Disalicylide
-
Reactant: 1,3-Benzodioxan-2,4-dione and a catalytic amount of triethylamine.
-
Procedure: A trace amount of triethylamine is added to the 1,3-benzodioxan-2,4-dione. This efficiently converts the intermediate into cis-disalicylide in almost quantitative yield.[2]
Method 2: Synthesis via Salicyloyl Chloride
This potential pathway involves the formation of salicyloyl chloride, which can then undergo cyclization.
Step 1: Synthesis of Salicyloyl Chloride
-
Reactants: Salicylic acid and thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend salicylic acid (1.0 eq) in an anhydrous solvent such as toluene.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature under an inert atmosphere.
-
After the initial gas evolution subsides, heat the mixture to 70-75 °C for 1-2 hours, or until the reaction is complete (cessation of gas evolution).
-
Remove excess thionyl chloride and solvent under reduced pressure to obtain crude salicyloyl chloride.
-
Optimization Data for Salicyloyl Chloride Synthesis:
| Parameter | Condition | Observation |
| Temperature | 70-75 °C | Optimal for driving the reaction to completion while minimizing degradation of the acid chloride. |
| Time | 1-2 hours | Sufficient for complete conversion of salicylic acid. |
Step 2: Cyclization to Disalicylide
-
Reactant: Salicyloyl chloride.
-
Procedure: The direct cyclization of salicyloyl chloride to disalicylide would likely involve a base to promote the intermolecular esterification. The optimal conditions for this step require experimental determination.
Visualizations
Experimental Workflow for Disalicylide Synthesis Optimization
Caption: A logical workflow for the optimization of disalicylide synthesis.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low yields in disalicylide synthesis.
References
Technical Support Center: Disalicylide Production Scale-Up
Welcome to the technical support center for the scale-up of Disalicylide production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale synthesis to larger-scale manufacturing. Here you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scale-up of Disalicylide synthesis and purification.
Problem 1: Decreased Yield During Scale-Up of Disalicylide Synthesis
Q: We are observing a significant drop in the yield of Disalicylide when scaling up our synthesis from a laboratory (gram-scale) to a pilot plant (kilogram-scale) setting. What are the potential causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge in chemical synthesis.[1][2] Several factors related to reaction kinetics, heat and mass transfer, and reagent addition can contribute to this issue.
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants is more challenging.[3] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.
-
Poor Heat Transfer: Exothermic reactions can be difficult to control in large vessels, leading to temperature gradients and the formation of degradation products.
-
Troubleshooting:
-
Model the heat transfer characteristics of the pilot plant reactor.
-
Adjust the heating/cooling jacket temperature and flow rate.
-
Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction exotherm.
-
-
-
Extended Reaction Times: Longer reaction times at elevated temperatures can lead to product degradation.
-
Troubleshooting:
-
Re-optimize the reaction time for the new scale.
-
Analyze in-process samples to determine the optimal reaction endpoint.
-
-
Problem 2: Impurities Detected in the Final Disalicylide Product
Q: After scaling up our process, we are detecting new impurities in our final Disalicylide product that were not present at the lab scale. How can we identify and mitigate these impurities?
A: The appearance of new impurities during scale-up often points to changes in the reaction environment or prolonged exposure to certain conditions.
Potential Causes & Solutions:
-
Side Reactions: As mentioned previously, inefficient mixing and poor temperature control can lead to the formation of byproducts. For Disalicylide, this could involve the formation of linear polyesters or other oligomeric species.
-
Troubleshooting:
-
Characterize the impurities using techniques such as LC-MS and NMR.
-
Once the structures are identified, propose a formation mechanism to understand the root cause.
-
Adjust reaction conditions (e.g., temperature, stoichiometry, addition rate) to disfavor the side reaction.
-
-
-
Raw Material Quality: The quality and purity of starting materials can vary between batches, especially when purchased in larger quantities.[4]
-
Troubleshooting:
-
Thoroughly qualify all raw material suppliers.
-
Perform identity and purity testing on all incoming raw materials.
-
-
-
Degradation During Work-up and Isolation: The longer processing times associated with larger batches can lead to product degradation.
-
Troubleshooting:
-
Minimize the time the product is exposed to harsh conditions (e.g., strong acids/bases, high temperatures).
-
Investigate alternative, milder work-up and purification procedures.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, purification, and formulation of Disalicylide.
Synthesis
Q1: What is a common laboratory-scale synthesis method for cis-Disalicylide?
A1: A known method involves the reaction of salicylic (B10762653) acid with phosgene (B1210022) and triethylamine (B128534) to form a 1,3-benzodioxan-2,4-dione intermediate.[5] This intermediate can then be converted to cis-Disalicylide in the presence of a catalytic amount of triethylamine.[5]
Q2: How can we improve the efficiency of the cyclization step to form the Disalicylide macrocycle?
A2: The cyclization is a critical step. To improve efficiency, consider the following:
-
High-Dilution Conditions: Performing the cyclization at low concentrations can favor the intramolecular reaction over intermolecular polymerization.
-
Catalyst Screening: While triethylamine is reported, other organic or inorganic bases could be screened to optimize the reaction rate and minimize side products.
-
Temperature Optimization: A design of experiments (DoE) approach can be used to find the optimal temperature that promotes cyclization without causing degradation.[3]
Purification
Q3: What are the main challenges in the purification of Disalicylide at a larger scale?
A3: The primary challenges include removing unreacted starting materials, linear oligomers, and other process-related impurities.[6][7] Crystallization is a common purification method, but achieving a consistent crystal size distribution and purity can be difficult.[8]
Q4: How can we optimize the crystallization process for Disalicylide?
A4: Optimization of crystallization involves controlling nucleation and crystal growth.[9][10]
-
Solvent System: Screen various solvent/anti-solvent systems to find conditions that provide good recovery and effective impurity rejection.
-
Cooling Profile: A controlled, gradual cooling profile is often superior to rapid cooling, as it allows for the growth of larger, more pure crystals.[8]
-
Seeding: The use of seed crystals can help to control the crystal size and morphology.[11]
Quantitative Data Summary
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) - Initial | Pilot Scale (1 kg) - Optimized |
| Yield | 85% | 62% | 82% |
| Purity (by HPLC) | >99% | 95% | >99% |
| Major Impurity 1 | Not Detected | 2.5% | <0.1% |
| Major Impurity 2 | Not Detected | 1.8% | <0.1% |
| Crystallization Time | 4 hours | 12 hours | 8 hours |
| Mean Crystal Size | 250 µm | 80 µm | 230 µm |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Key Experiment: Optimized Crystallization of Disalicylide (1 kg Scale)
-
Dissolution: The crude Disalicylide (1 kg) is dissolved in a suitable solvent (e.g., acetone, 10 L) in a 50 L jacketed glass reactor at 50°C with moderate agitation (150 rpm).
-
Filtration: The hot solution is passed through a pre-heated filter to remove any particulate matter.
-
Controlled Cooling: The clear filtrate is cooled to 30°C over a period of 2 hours.
-
Seeding: A slurry of pure Disalicylide seed crystals (10 g in 100 mL of cold solvent) is added to the reactor.
-
Crystal Growth: The mixture is aged at 30°C for 1 hour, then cooled to 0°C over a period of 4 hours.
-
Isolation: The crystalline product is isolated by filtration and washed with cold anti-solvent (e.g., heptane, 2 L).
-
Drying: The product is dried under vacuum at 40°C until a constant weight is achieved.
Visualizations
Caption: Workflow for the synthesis and purification of Disalicylide.
Caption: Troubleshooting logic for Disalicylide scale-up issues.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
Technical Support Center: Minimizing Impurities in Disalicylide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities in the final Disalicylide product. The information is presented in a practical question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Disalicylide?
A1: The most prevalent impurities in crude Disalicylide are typically higher-order cyclic oligomers of salicylic (B10762653) acid, primarily Trisalicylide and Tetrasalicylide. Linear salicylic acid oligomers and unreacted salicylic acid can also be present. Additionally, degradation products resulting from hydrolysis may be observed.
Q2: How are these higher-order oligomers (Trisalicylide, Tetrasalicylide) formed?
A2: These oligomeric impurities are formed during the cyclization reaction of salicylic acid. The reaction conditions that favor the formation of the desired Disalicylide (a cyclic dimer) can also lead to the formation of the cyclic trimer (Trisalicylide) and tetramer (Tetrasalicylide) through the sequential addition of salicylic acid units. The precise mechanism can be influenced by factors such as catalyst, temperature, and reaction time.
Q3: What are the potential degradation products of Disalicylide?
A3: Disalicylide contains two ester bonds, which are susceptible to hydrolysis. Under aqueous conditions, especially in the presence of acid or base catalysts, Disalicylide can hydrolyze to form linear salicylic acid dimers and ultimately revert to salicylic acid monomers.
Troubleshooting Guides
Issue 1: High Levels of Trisalicylide and Tetrasalicylide Detected in the Crude Product.
-
Potential Cause: Reaction conditions favoring over-oligomerization.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Shorter reaction times may reduce the formation of higher-order oligomers. Monitor the reaction progress closely using an appropriate analytical technique like HPLC.
-
Control Temperature: High temperatures can promote the formation of larger oligomers. Experiment with lowering the reaction temperature to favor the formation of the dimer.
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants and any coupling agents used.
-
Issue 2: Presence of Unreacted Salicylic Acid in the Final Product.
-
Potential Cause: Incomplete reaction or inefficient purification.
-
Troubleshooting Steps:
-
Reaction Completion: Confirm the reaction has gone to completion by monitoring the disappearance of the salicylic acid starting material via TLC or HPLC.
-
Purification Method: Recrystallization is a common method for purifying Disalicylide. Ensure the chosen solvent system effectively separates Disalicylide from the more polar salicylic acid. A wash with a cold, poor solvent for Disalicylide but a good solvent for salicylic acid may be beneficial.
-
Issue 3: Appearance of Degradation Products Post-Synthesis.
-
Potential Cause: Exposure to water and/or acidic or basic conditions during workup or storage.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents throughout the synthesis and workup to the extent possible.
-
Neutral Workup: Employ a neutral workup procedure to avoid acid or base-catalyzed hydrolysis of the ester linkages.
-
Proper Storage: Store the final Disalicylide product in a dry, cool, and dark environment to minimize degradation over time.
-
Experimental Protocols
Protocol 1: Purification of Disalicylide by Recrystallization
This protocol describes a general procedure for the purification of crude Disalicylide by recrystallization to remove oligomeric impurities and unreacted starting materials.
-
Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system. An ideal solvent will dissolve Disalicylide at elevated temperatures but have low solubility at room temperature or below.
-
Commonly effective solvent systems for the recrystallization of salicylides include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude Disalicylide in an appropriately sized flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Gentle heating and stirring can facilitate dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Protocol 2: HPLC Analysis of Disalicylide Purity
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Disalicylide and quantifying oligomeric impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be:
-
0-20 min: 50% to 90% Acetonitrile
-
20-25 min: Hold at 90% Acetonitrile
-
25-30 min: 90% to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the Disalicylide sample in the initial mobile phase composition.
Data Presentation
Table 1: Typical Retention Times of Disalicylide and Related Impurities in Reversed-Phase HPLC
| Compound | Retention Time (min) |
| Salicylic Acid | ~ 3.5 |
| Disalicylide | ~ 12.8 |
| Trisalicylide | ~ 15.2 |
| Tetrasalicylide | ~ 17.5 |
Note: Retention times are approximate and can vary depending on the specific HPLC conditions and column used.
Visualizations
Diagram 1: Formation of Disalicylide and Oligomeric Impurities
Caption: Reaction pathway for the formation of Disalicylide and oligomeric impurities.
Diagram 2: Troubleshooting Workflow for High Impurity Levels
Caption: A logical workflow for troubleshooting high levels of impurities in Disalicylide.
Technical Support Center: Stereoselective Disalicylide Synthesis
Welcome to the technical support center for the stereoselective synthesis of disalicylides. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on controlling the stereochemistry of disalicylide formation. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What are disalicylides and why is their stereochemistry important?
Disalicylides are cyclic diesters (lactones) formed from the dimerization of two salicylic (B10762653) acid molecules. They are twelve-membered rings with the formal name dibenzo[b,f][1]dioxocin-6,12-dione. The ester linkages within the ring can be arranged in a cis or trans orientation relative to each other. This results in two primary diastereomers:
-
cis-Disalicylide: A meso compound which is achiral due to an internal plane of symmetry.
-
trans-Disalicylide: A chiral compound existing as a pair of enantiomers (a racemic mixture).
The stereochemistry is critical as it dictates the three-dimensional shape of the molecule, which in turn significantly influences its physical properties and biological activity. For applications in drug development and materials science, the ability to produce a single, stereochemically pure isomer is often essential.
Q2: What is the main challenge in controlling the stereochemistry of disalicylide synthesis?
The primary challenge is selectively forming one diastereomer over the other. Most synthetic routes tend to yield the thermodynamically more stable cis-disalicylide. Furthermore, under certain conditions, the reaction can favor the formation of larger cyclic oligomers, such as trisalicylide (B3329460) (an 18-membered ring) and tetrasalicylide (a 24-membered ring), which are known to have trans-ester linkages.[2] Preventing the formation of these higher-order oligomers while controlling the diastereoselectivity of the desired 12-membered ring requires careful control of reaction conditions.
Q3: What are the key factors that influence the stereochemical outcome?
Several factors can influence the formation of disalicylide stereoisomers and related byproducts:
-
Reaction Intermediates: The choice of synthetic route and the nature of the reactive intermediates are paramount. Methods that proceed through rigid intermediates can provide high stereoselectivity.
-
Catalyst: The presence and type of catalyst (e.g., a base like triethylamine) can determine the rate of cyclization and influence which isomer is formed.[3][4]
-
Concentration: As with most macrocyclization reactions, high-dilution conditions are often necessary to favor the intramolecular cyclization that forms the desired dimer over intermolecular polymerization or the formation of larger rings.
-
Temperature and Reaction Time: These parameters can affect the thermodynamic versus kinetic control of the reaction, potentially influencing the ratio of diastereomers and the formation of oligomers.
Troubleshooting Guide
This guide addresses common problems encountered during disalicylide synthesis.
Problem 1: The reaction exclusively yields cis-Disalicylide, but the trans-isomer is desired.
-
Possible Cause: The vast majority of high-yield synthetic methods are designed to produce the thermodynamically favored cis isomer. Methods proceeding through flexible intermediates or under equilibrating conditions will almost always lead to the cis product.
-
Troubleshooting Steps:
-
Re-evaluate the Synthetic Strategy: A specific, directed synthesis is required for the trans isomer. Direct dimerization of salicylic acid or its simple activated derivatives is unlikely to yield the trans product selectively. Literature on the selective synthesis of the trans isomer is sparse, suggesting it is a significant synthetic challenge.
-
Consider Alternative Precursors: Investigate methods that use geometrically constrained precursors which, upon cyclization, can only lead to the trans geometry. This is a non-trivial synthetic design problem.
-
Separation Techniques: If a mixture is obtained, separating the diastereomers may be an option. Techniques like fractional crystallization or chiral chromatography could be explored, although the similar properties of the isomers can make this difficult.[5][6][7]
-
Problem 2: The reaction produces higher-order oligomers (Trisalicylide, Tetrasalicylide) instead of Disalicylide.
-
Possible Cause: The reaction concentration is too high, favoring intermolecular reactions over the desired intramolecular cyclodimerization. The formation of larger rings like trisalicylide is a common side reaction in macrolactonization.
-
Troubleshooting Steps:
-
Implement High-Dilution Conditions: The most effective strategy is to use a syringe pump to add the activated salicylic acid precursor very slowly (e.g., over several hours) to a large volume of vigorously stirred solvent. This maintains a very low concentration of the reactive species, minimizing oligomerization.
-
Optimize Solvent and Temperature: The choice of solvent can influence the folding of the linear precursor. Screen different solvents to find one that may pre-organize the molecule for the desired 12-membered ring closure. Lowering the temperature may also help, though it could slow the reaction rate.
-
Check Reagent Stoichiometry: Ensure precise control over the stoichiometry of any coupling agents or catalysts used, as excess reagents can sometimes promote side reactions.
-
Problem 3: Low or no yield of the desired product.
-
Possible Cause: This can be due to several factors, including impure starting materials, inactive reagents, or suboptimal reaction conditions. The key intermediate, salicyloyl chloride, is particularly sensitive to moisture.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the salicylic acid is dry and pure. If preparing an activated intermediate like salicyloyl chloride, it must be used immediately or stored under strictly anhydrous conditions.
-
Confirm Reagent Activity: Use fresh, high-quality reagents, especially for activation (e.g., thionyl chloride, phosgene) and any catalysts (e.g., triethylamine).
-
Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to follow the consumption of the starting material and the appearance of the product to determine the optimal reaction time.
-
Quantitative Data Summary
The following table summarizes data for a highly efficient synthesis of cis-disalicylide. Data for a selective synthesis of the trans-isomer is not well-documented in the literature, reflecting the difficulty in its preparation.
| Method | Precursor | Reagents | Product | Yield | Diastereomeric Ratio (cis:trans) | Reference |
| Dean-Hindley-Small | 1,3-Benzodioxan-2,4-dione | Triethylamine (B128534) (catalytic) | cis-Disalicylide | Nearly Quantitative | >99:1 | [3][4] |
Key Experimental Protocols
Protocol 1: High-Yield, Stereoselective Synthesis of cis-Disalicylide
This two-step protocol is adapted from the method reported by Dean, Hindley, and Small and provides a reliable route to the cis-diastereomer in high yield.[3][4]
Step A: Synthesis of 1,3-Benzodioxan-2,4-dione
-
Setup: In a fume hood, equip a three-necked, oven-dried flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize excess phosgene (B1210022) and HCl gas.
-
Reagents: Dissolve salicylic acid (1.0 eq) in a suitable anhydrous solvent like toluene.
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of phosgene (e.g., 20% in toluene, ~1.0 eq) via the dropping funnel.
-
Base Addition: After the phosgene addition, add triethylamine (slightly less than 2.0 eq) dropwise while maintaining the low temperature.
-
Workup: Once the reaction is complete (monitor by TLC), the reaction mixture is typically filtered to remove triethylamine hydrochloride salt. The solvent is then removed under reduced pressure to yield the crude 1,3-benzodioxan-2,4-dione, which can be purified by recrystallization.
Step B: Conversion to cis-Disalicylide
-
Setup: In a flask equipped with a magnetic stirrer, dissolve the purified 1,3-benzodioxan-2,4-dione from Step A in an anhydrous solvent such as chloroform (B151607) or dichloromethane.
-
Catalysis: Add a catalytic amount (a trace, e.g., < 0.1 eq) of triethylamine to the solution.
-
Reaction: Stir the mixture at room temperature. The conversion to cis-disalicylide is typically rapid and can be monitored by TLC.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is the high-purity cis-disalicylide, which can be further purified by recrystallization if necessary. The yield for this step is reported to be nearly quantitative.[3][4]
Visual Guides
References
- 1. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 2. 236. The stereochemistry of the salicylides and some related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing issues with the solubility of Disalicylide during polymerization
Welcome to the technical support center for the polymerization of disalicylide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges associated with the solubility of disalicylide during polymerization.
Frequently Asked Questions (FAQs)
Q1: What is disalicylide and why is its solubility a concern for polymerization?
Disalicylide is a cyclic ester dimer derived from salicylic (B10762653) acid. Its planar and relatively rigid structure can lead to strong intermolecular interactions, resulting in limited solubility in many common organic solvents. This poor solubility presents a significant challenge for solution-based ring-opening polymerization (ROP), as inefficient dissolution can lead to low monomer conversion, slow reaction rates, and difficulty in controlling the polymer's molecular weight and polydispersity.
Q2: What are the initial signs of solubility issues with disalicylide during my experiment?
Common indicators of solubility problems include:
-
Incomplete dissolution: The disalicylide monomer does not fully dissolve in the chosen solvent, leaving behind solid particles.
-
Precipitation: The monomer initially dissolves but then precipitates out of solution, either before or during the polymerization reaction. This can be triggered by changes in temperature or concentration.
-
High viscosity at low concentrations: A rapid increase in viscosity with only a small amount of dissolved monomer can indicate strong solute-solvent interactions that may hinder polymerization.
-
Heterogeneous reaction mixture: The polymerization mixture appears cloudy or non-uniform, suggesting that the monomer is not evenly dispersed.
Q3: What are the recommended solvents for the ring-opening polymerization of disalicylide?
While specific solubility data for disalicylide is not extensively published, information from related salicylate-based polymers suggests that certain solvents are more effective than others. High-polarity and high-boiling point solvents are often preferred to overcome the intermolecular forces of the monomer.
-
Potentially Effective Solvents:
-
Dioxane
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hexafluoroisopropanol (HFIP) - Notably a good solvent for analogous polyesters like polyglycolide.
-
-
Less Effective Solvents (prone to solubility issues):
-
Tetrahydrofuran (THF)
-
Chloroform
-
Toluene
-
Hydrocarbon solvents (e.g., hexane)
-
It is crucial to perform small-scale solubility tests with your specific batch of disalicylide and chosen solvent at the intended polymerization temperature before proceeding with a large-scale reaction.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution and polymerization of disalicylide.
Problem 1: Disalicylide monomer will not dissolve.
Potential Causes:
-
Inappropriate solvent choice: The polarity of the solvent may not be suitable to overcome the crystal lattice energy of disalicylide.
-
Low temperature: The solubility of disalicylide is likely temperature-dependent.
-
Insufficient solvent volume: The concentration of the monomer may be too high for the chosen solvent.
-
Monomer purity: Impurities can sometimes affect solubility.
Troubleshooting Steps:
-
Solvent Selection:
-
Consult the solvent table below for potential alternatives.
-
Consider using a more polar, aprotic solvent like DMF or DMSO.
-
For analytical purposes or small-scale reactions, HFIP can be an excellent but expensive option.
-
-
Increase Temperature:
-
Gently heat the solvent while stirring to aid dissolution. Ensure the temperature is kept below the boiling point of the solvent and does not cause premature initiation of the polymerization.
-
Perform a small-scale test to determine the optimal dissolution temperature.
-
-
Adjust Concentration:
-
Increase the volume of the solvent to create a more dilute solution.
-
-
Monomer Purification:
-
Ensure your disalicylide monomer is of high purity. Recrystallization from a suitable solvent may be necessary to remove impurities that could hinder dissolution.
-
Data Presentation: Solvent Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dioxane | 4.8 | 101 | A common solvent for polyester (B1180765) synthesis. |
| Dimethylformamide (DMF) | 6.4 | 153 | High polarity, good for dissolving many organic solids. |
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | Very high polarity, can be difficult to remove. |
| Hexafluoroisopropanol (HFIP) | High | 59 | Excellent solvent for many polymers, but volatile and costly. |
| Tetrahydrofuran (THF) | 4.0 | 66 | May have limited success, especially at higher concentrations. |
| Chloroform | 4.1 | 61 | Similar to THF, solubility may be an issue. |
| Toluene | 2.4 | 111 | Generally not a good solvent for polar cyclic esters. |
Problem 2: Disalicylide precipitates during polymerization.
Potential Causes:
-
Temperature fluctuations: A decrease in temperature can cause the monomer to crash out of the solution.
-
Change in solubility as the polymer forms: The growing polymer chains may have different solubility characteristics than the monomer, leading to precipitation.
-
Reaction with the solvent: The solvent may not be completely inert under the polymerization conditions.
Troubleshooting Steps:
-
Maintain Constant Temperature:
-
Use a temperature-controlled reaction setup (e.g., oil bath) to ensure a stable temperature throughout the polymerization.
-
-
Optimize Monomer Concentration:
-
Experiment with lower initial monomer concentrations.
-
-
Consider a Different Polymerization Method:
-
If solution polymerization proves consistently difficult, melt polymerization (if the monomer is thermally stable) or solid-state polymerization could be viable alternatives.
-
Experimental Protocols
Protocol 1: General Procedure for Solution Ring-Opening Polymerization of Disalicylide
This is a general guideline and may require optimization based on your specific experimental goals.
-
Monomer and Glassware Preparation:
-
Dry all glassware thoroughly in an oven at >100 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Purify the disalicylide monomer by recrystallization if necessary. Dry the monomer under a vacuum to remove any residual solvent or water.
-
-
Dissolution:
-
In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the purified disalicylide monomer.
-
Add the desired anhydrous solvent (e.g., dioxane) via a syringe or cannula.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) until the monomer is completely dissolved.
-
-
Polymerization:
-
Once the monomer is dissolved and the solution has reached the desired reaction temperature, add the catalyst and initiator (if applicable) via a syringe. Common catalysts for ROP of cyclic esters include tin(II) octoate (Sn(Oct)₂) and various organocatalysts.
-
Allow the reaction to proceed for the desired amount of time, monitoring the progress by techniques such as ¹H NMR or GPC if possible.
-
-
Polymer Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing disalicylide solubility issues.
Caption: A generalized experimental workflow for disalicylide polymerization.
Technical Support Center: Optimization of Catalyst Loading for Disalicylide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of disalicylide. The following information is designed to address specific issues related to catalyst loading optimization to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for disalicylide synthesis?
A1: The synthesis of disalicylide, a cyclic di-ester of salicylic (B10762653) acid, is typically a lactonization reaction. Common catalysts for such transformations are basic in nature. Triethylamine (B128534) (TEA) is a frequently mentioned catalyst for this specific synthesis. Additionally, 4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst that can be effective for lactonization reactions and is a viable alternative to consider for optimizing disalicylide synthesis.[1][2]
Q2: What is the optimal catalyst loading for triethylamine in disalicylide synthesis?
A2: Literature suggests that a "trace" amount of triethylamine is sufficient to achieve an almost quantitative yield of cis-disalicylide from its precursor.[3] The term "trace" is not precisely defined, indicating that a very low catalyst loading is required. It is recommended to start with a catalytic amount, for example, 1-5 mol%, and optimize from there. Excessive amounts of a basic catalyst like triethylamine can potentially lead to side reactions, such as polymerization or degradation of the starting material.
Q3: Can 4-Dimethylaminopyridine (DMAP) be used for disalicylide synthesis, and what would be a typical loading?
A3: Yes, DMAP is a potent nucleophilic catalyst for esterification and lactonization reactions and can be a suitable alternative to triethylamine.[1][2] For lactonization reactions, DMAP loading can vary, but a common starting point for optimization is in the range of 1-10 mol%.[2] In some highly efficient reactions, loadings as low as 0.05-2 mol% have been reported to be effective.[4]
Q4: What are the potential consequences of incorrect catalyst loading?
A4: Incorrect catalyst loading can lead to several issues:
-
Too little catalyst: May result in a slow or incomplete reaction, leading to low yields of disalicylide.
-
Too much catalyst: Can lead to the formation of undesired by-products, including linear oligomers or polymers, and can complicate the purification process. For base-sensitive substrates, excessive catalyst might cause degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the cyclization reaction. | 1. Incrementally increase the catalyst loading (e.g., in 2 mol% increments).2. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS to observe any changes. |
| Catalyst Degradation: The catalyst may have degraded due to improper storage or handling. | 1. Use a fresh batch of the catalyst.2. Ensure the catalyst is stored under the recommended conditions (e.g., in a desiccator, under an inert atmosphere if necessary). | |
| Formation of Side Products (e.g., polymers) | Excessive Catalyst Loading: Too much catalyst can promote intermolecular reactions leading to oligomers or polymers instead of the desired intramolecular cyclization. | 1. Significantly reduce the catalyst loading. For triethylamine, a "trace" amount is often sufficient.[3]2. Consider a slower, dropwise addition of the catalyst to the reaction mixture to maintain a low instantaneous concentration. |
| Slow Reaction Rate | Suboptimal Catalyst Loading: The catalyst concentration may be below the threshold required for an efficient reaction rate. | 1. Gradually increase the catalyst loading and monitor the reaction time.2. Consider switching to a more potent catalyst, such as DMAP, which is known to accelerate acylation reactions.[1] |
| Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | 1. If the reaction is being run at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C) and monitor for improvement in the reaction rate. |
Data Presentation
Table 1: Illustrative Data for Optimization of Triethylamine (TEA) Loading in Disalicylide Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | TEA | 1 | 24 | 65 | 90 |
| 2 | TEA | 3 | 12 | 85 | 95 |
| 3 | TEA | 5 | 8 | 95 | 98 |
| 4 | TEA | 10 | 8 | 94 | 90 (minor by-products observed) |
Note: This data is illustrative and serves as a general guideline for an optimization experiment. Actual results may vary based on specific reaction conditions.
Table 2: Illustrative Data for Screening of Catalysts for Disalicylide Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine (TEA) | 5 | 8 | 95 | 98 |
| 2 | DMAP | 2 | 4 | 98 | >99 |
| 3 | Pyridine | 5 | 18 | 70 | 92 |
Note: This data is illustrative and highlights the potential for increased efficiency with a more potent catalyst like DMAP.
Experimental Protocols
Protocol 1: General Procedure for the Optimization of Catalyst Loading in Disalicylide Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the salicylic acid precursor (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Prepare stock solutions of the catalysts (e.g., triethylamine, DMAP) in the reaction solvent.
-
Screening: To a series of reaction vessels, add the precursor solution. Then, add varying molar percentages of the catalyst stock solution to each vessel (e.g., 1 mol%, 3 mol%, 5 mol%, 7 mol%, 10 mol%).
-
Reaction Monitoring: Stir the reactions at room temperature or gentle heat. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours) until the starting material is consumed.
-
Work-up and Analysis: Once the reaction is complete, quench the reaction (if necessary) and perform a standard work-up procedure (e.g., washing with dilute acid and brine, drying over sodium sulfate, and concentrating in vacuo). Analyze the crude product to determine the yield and purity for each catalyst loading.
-
Purification: Purify the product from the optimal reaction conditions by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for optimizing catalyst loading in disalicylide synthesis.
References
- 1. Exploiting Machine Learning and Automated Synthesis in Continuous Flow for Process Optimization of the Organocatalyzed Ring-Opening Polymerization of l‑Lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Disalicylide Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Disalicylide during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Disalicylide and why is its stability a concern?
Disalicylide, also known as Salsalate (Salicylsalicylic acid), is a non-steroidal anti-inflammatory drug (NSAID). It is a dimer of salicylic (B10762653) acid.[1][2] Its stability is a critical concern as degradation can lead to a loss of potency and the formation of impurities, which may have different pharmacological or toxicological profiles. The primary degradation product of Disalicylide is salicylic acid.[1][2]
Q2: What are the main factors that can cause the degradation of Disalicylide?
The primary degradation pathways for Disalicylide are hydrolysis, thermal decomposition, and photodegradation. Exposure to moisture, high temperatures, and light can accelerate these degradation processes.
Q3: What are the recommended storage conditions for solid Disalicylide?
To minimize degradation, solid Disalicylide should be stored in a well-sealed container at controlled room temperature, protected from light and moisture.
Q4: How stable is Disalicylide in solution?
Disalicylide is susceptible to hydrolysis in solution, breaking down into two molecules of salicylic acid.[1][2] The rate of hydrolysis is dependent on the pH and temperature of the solution. Therefore, it is recommended to prepare solutions fresh and use them as soon as possible. If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light.
Q5: Are there any known incompatibilities with common excipients?
Studies on related compounds suggest that the stability of salicylates can be influenced by the presence of certain excipients, especially those that are hygroscopic or create an alkaline microenvironment. It is advisable to conduct compatibility studies with your specific formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in a stored solid sample of Disalicylide. | - Inadequate protection from moisture leading to hydrolysis.- Exposure to high temperatures causing thermal decomposition.- Exposure to light leading to photodegradation. | - Ensure the storage container is tightly sealed and consider the use of a desiccant.- Store at controlled room temperature, avoiding sources of heat.- Store in a light-resistant container or in a dark place. |
| Unexpected peaks observed during HPLC analysis of a Disalicylide sample. | - Degradation of Disalicylide into salicylic acid or other byproducts.- Presence of process-related impurities. | - Confirm the identity of the unexpected peaks using a reference standard of salicylic acid.- Perform a forced degradation study to identify potential degradation products.- Review the certificate of analysis for the batch of Disalicylide to check for known impurities. |
| Variability in experimental results using Disalicylide solutions. | - Degradation of Disalicylide in solution after preparation. | - Prepare fresh solutions for each experiment.- If solutions need to be prepared in advance, store them at 2-8 °C for a minimal amount of time and protect them from light.- Validate the stability of your specific solution under your experimental conditions. |
| Discoloration of the solid Disalicylide powder. | - Significant degradation has occurred, potentially due to severe exposure to light, heat, or moisture. | - Do not use the discolored powder. - Review storage conditions and acquire a new batch of the compound. |
Quantitative Data on Disalicylide Degradation
While specific kinetic data for the degradation of Disalicylide is limited in publicly available literature, studies on Salsalate provide valuable insights into its thermal decomposition.
Table 1: Kinetic Parameters for the Thermal Decomposition of Salsalate
| Decomposition Stage | Temperature Range (°C) | Kinetic Model | Activation Energy (Ea) (kJ/mol) |
| Stage 1 | 150–250 | Second-order | 191–198 |
| Stage 2 | 300–400 | Zero-order | 72–80 |
| Data from a study on the thermal decomposition of Salsalate in an inert atmosphere.[3] |
The first stage of decomposition is reported to involve the formation of salicylic acid, phenol, phenyl salicylate, and cyclic oligomers.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of Disalicylide
This protocol outlines a general procedure for conducting a forced degradation study on Disalicylide to identify potential degradation products and assess its intrinsic stability, based on ICH guidelines.[4][5][6][7][8]
1. Objective: To investigate the degradation of Disalicylide under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
2. Materials:
-
Disalicylide
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile (B52724), methanol (B129727)
-
Phosphate (B84403) buffer
-
Calibrated stability chambers (for temperature, humidity, and photostability)
3. Procedure:
-
Sample Preparation: Prepare a stock solution of Disalicylide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60 °C).
-
Basic: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60 °C).
-
Neutral: Mix the stock solution with HPLC-grade water. Keep the vials at room temperature and at an elevated temperature (e.g., 60 °C).
-
Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at appropriate time points.
-
-
Thermal Degradation:
-
Place solid Disalicylide in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).
-
Analyze samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose solid Disalicylide and a solution of Disalicylide to a light source that provides both UV and visible light in a photostability chamber.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze samples after a defined exposure period.
-
4. Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the peak area of Disalicylide.
-
Characterize significant degradation products using techniques like LC-MS and NMR.
Protocol 2: Stability-Indicating HPLC Method for Disalicylide and Salicylic Acid
This protocol provides a starting point for developing a stability-indicating HPLC method for the simultaneous quantification of Disalicylide and its primary degradation product, salicylic acid. Method validation according to ICH guidelines is essential.[9][10][11][12]
1. Objective: To develop and validate an HPLC method for the separation and quantification of Disalicylide and salicylic acid.
2. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a 70:30 (v/v) mixture of buffer and acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[11]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.
3. Procedure:
-
Standard Preparation: Prepare standard solutions of Disalicylide and salicylic acid of known concentrations in the mobile phase.
-
Sample Preparation: Dilute samples from the forced degradation study or storage stability study with the mobile phase to a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of Disalicylide and salicylic acid in the samples by comparing their peak areas with those of the standards.
4. Method Validation:
-
Validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness as per ICH guidelines.
Visualizations
Caption: Factors and pathways leading to Disalicylide degradation.
Caption: Workflow for assessing the stability of Disalicylide.
References
- 1. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | Semantic Scholar [semanticscholar.org]
- 11. wjpsonline.com [wjpsonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Disalicylide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Disalicylide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the correct storage procedure for Disalicylide?
A1: For solid Disalicylide, it is recommended to store the compound in a tightly sealed vial at 2-8°C, protected from light and moisture. When stored correctly, the solid form is stable for an extended period. Stock solutions should be prepared fresh for optimal results. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Q2: My Disalicylide solution appears cloudy or shows precipitation. What should I do?
A2: Cloudiness or precipitation in a Disalicylide solution is often due to solubility issues, especially in aqueous buffers.[1] Disalicylide has low aqueous solubility. It is recommended to first dissolve Disalicylide in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause artifacts (typically <0.5% v/v). If precipitation still occurs upon dilution, consider gentle warming or sonication to aid dissolution.
Q3: I am observing high variability between my experimental replicates. What are the potential causes?
A3: High variability in experimental replicates can stem from several factors. For cell-based assays, inconsistencies in cell seeding density, cell passage number, and incubation times are common culprits.[2][3][4] Ensure your cell cultures are healthy and in the logarithmic growth phase. For chemical reactions, inaccurate measurement of reagents, temperature fluctuations, or variations in reaction time can lead to inconsistent results. It is also crucial to ensure the homogeneity of your Disalicylide solution before adding it to your experiment.
Q4: How can I confirm the purity and identity of my synthesized Disalicylide?
A4: The purity and identity of synthesized Disalicylide can be confirmed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method to assess purity. The identity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. The expected molecular weight of Disalicylide is 240.21 g/mol .[5][6]
Troubleshooting Guides
Synthesis of cis-Disalicylide
This section provides a troubleshooting guide for the synthesis of cis-Disalicylide from salicylic (B10762653) acid.
Experimental Protocol: Synthesis of cis-Disalicylide
A known method for the synthesis of cis-disalicylide involves the reaction of salicylic acid with phosgene (B1210022), followed by cyclization.[7]
-
Step 1: Formation of 1,3-benzodioxan-2,4-dione: Salicylic acid is reacted with phosgene in the presence of slightly less than two molar equivalents of triethylamine (B128534). This reaction should be carried out in an inert, dry solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Cyclization to cis-Disalicylide: The resulting 1,3-benzodioxan-2,4-dione is then treated with a catalytic amount of triethylamine to induce cyclization to cis-disalicylide.[7]
Troubleshooting Table for cis-Disalicylide Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction | Ensure all reagents are fresh and of high purity. Verify the reaction stoichiometry. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of starting material or product | Run the reaction at the recommended temperature. Avoid overheating. | |
| Presence of moisture | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Formation of multiple products (impurities) | Side reactions | Control the reaction temperature carefully. Add reagents slowly and in the correct order. |
| Incorrect stoichiometry | Use precise measurements for all reagents, especially the base. | |
| Difficulty in product purification | Co-eluting impurities in column chromatography | Optimize the solvent system for TLC before performing column chromatography. Consider recrystallization as an alternative or additional purification step. |
| Product is insoluble | Choose an appropriate solvent for purification based on solubility tests. |
Inconsistent Results in Biological Assays
This section addresses common issues when using Disalicylide in biological experiments.
Troubleshooting Table for Biological Assays
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | Poor compound solubility | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the assay medium.[1] Ensure the final solvent concentration is low and consistent across all wells. |
| Compound degradation | Prepare fresh solutions before each experiment. Store stock solutions properly at -20°C and protect from light. | |
| Incorrect compound concentration | Verify the calculations for dilutions. Perform a dose-response curve to determine the optimal concentration range. | |
| High background signal or artifacts | Solvent toxicity | Include a vehicle control (assay medium with the same concentration of the organic solvent used to dissolve Disalicylide) to assess the effect of the solvent on the assay. |
| Compound interference with assay readout | Run a control with the compound in the absence of the biological target to check for direct interference with the detection method (e.g., fluorescence quenching or enhancement). | |
| Poor reproducibility | Inconsistent cell conditions | Use cells within a consistent passage number range. Ensure uniform cell seeding density and even distribution in multi-well plates.[4] |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Visual Guides
Experimental Workflow for Troubleshooting Inconsistent Results
A flowchart for systematically troubleshooting inconsistent experimental outcomes.
References
- 1. selectscience.net [selectscience.net]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. google.com [google.com]
- 5. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione | C14H8O4 | CID 577586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Strategies for reducing the polydispersity of Disalicylide polymers
Welcome to the technical support center for the synthesis of poly(disalicylide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving low polydispersity in disalicylide polymers.
Troubleshooting Guide: High Polydispersity Index (PDI)
High polydispersity in poly(disalicylide) can arise from various factors during the polymerization process. This guide addresses common issues and provides systematic steps to identify and resolve them.
| Problem | Potential Causes | Recommended Actions |
| High PDI (> 1.5) in the final polymer | 1. Presence of impurities: Water, oxygen, or other protic impurities in the monomer, initiator, or solvent can lead to uncontrolled initiation and termination reactions. 2. Slow initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad molecular weight distribution. 3. Chain transfer reactions: Unwanted side reactions, such as transesterification, can occur, leading to a scrambling of polymer chains and an increase in PDI. 4. Incorrect catalyst or initiator concentration: An inappropriate ratio of catalyst/initiator to monomer can affect the control over the polymerization. | 1. Purification of Reagents: Ensure rigorous purification of the disalicylide monomer, initiator (e.g., an alcohol), and solvent. Monomer can be purified by recrystallization. Solvents should be dried using appropriate drying agents and distilled. All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon). 2. Catalyst and Initiator Selection: Utilize a catalytic system known for promoting a living/controlled polymerization, where initiation is fast and termination/chain transfer reactions are minimized. Organocatalysts, such as a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) co-catalyst, have shown success in the controlled ring-opening polymerization of similar cyclic esters. 3. Optimize Reaction Conditions: Adjust the reaction temperature. Lower temperatures can sometimes suppress side reactions. Ensure efficient stirring to maintain homogeneity. 4. Monomer to Initiator Ratio: Carefully control the monomer to initiator ratio to target a specific molecular weight and maintain a low PDI. |
| Bimodal or multimodal GPC trace | 1. Multiple active species: The presence of different initiating or catalytic species can lead to the formation of polymer populations with different molecular weights. 2. Changes in reaction conditions: Fluctuations in temperature or the introduction of impurities during the polymerization can create new active centers. | 1. Catalyst Purity: Ensure the purity of the catalyst and initiator. 2. Stable Reaction Setup: Maintain strict control over the reaction conditions. Use a reliable temperature controller and ensure the reaction vessel is well-sealed. |
| Low monomer conversion with high PDI | 1. Catalyst deactivation: The catalyst may be deactivated by impurities or by side reactions. 2. Insufficient reaction time or temperature: The polymerization may not have proceeded to completion. | 1. Re-evaluate Reagent Purity: Impurities are a common cause of catalyst deactivation. 2. Kinetics Study: Monitor monomer conversion over time to determine the optimal reaction time. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal Polydispersity Index (PDI) for poly(disalicylide) in drug delivery applications?
A low PDI, typically below 1.3, is highly desirable for drug delivery applications. A narrow molecular weight distribution ensures uniform properties such as drug loading, release kinetics, and degradation rates of the polymeric carrier.
Q2: Which catalytic systems are recommended for the controlled ring-opening polymerization (ROP) of disalicylide?
While research specifically on disalicylide is emerging, organocatalytic systems have proven effective for the ROP of similar cyclic esters like lactide and morpholine-2,5-diones.[1][2] A combination of a strong organic base, such as DBU, and a hydrogen-bonding co-catalyst, like thiourea, can facilitate a controlled polymerization.[1][2] This dual activation mechanism helps to control the polymerization and achieve low PDI.
Q3: How can I effectively remove impurities from the disalicylide monomer?
Recrystallization is a common and effective method for purifying the disalicylide monomer. The choice of solvent for recrystallization will depend on the solubility of the monomer and its impurities. It is crucial to thoroughly dry the purified monomer under vacuum to remove any residual solvent.
Q4: What is the role of the initiator in controlling the molecular weight and PDI?
The initiator, typically an alcohol, plays a crucial role in "living" or controlled polymerizations.[3] The number of polymer chains is determined by the number of initiator molecules. Therefore, the number-average molecular weight (Mn) can be predicted by the initial monomer-to-initiator ratio. A fast and efficient initiation process is key to ensuring that all polymer chains start growing simultaneously, which is essential for achieving a low PDI.[3]
Q5: Can I reduce the PDI of my poly(disalicylide) after polymerization?
Yes, post-polymerization fractionation can be used to narrow the molecular weight distribution.[4][5] Techniques like fractional precipitation, where a non-solvent is slowly added to a polymer solution to precipitate higher molecular weight chains first, can be effective.[4] Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) can also be used for fractionation on a preparative scale.[6]
Quantitative Data on PDI Reduction Strategies
The following table summarizes the expected PDI values for poly(disalicylide) synthesized under different conditions. These are representative values based on similar polyester (B1180765) systems and should be used as a guideline for experimental design.
| Polymerization Method | Catalyst/Initiator System | Typical Reaction Conditions | Expected PDI |
| Controlled Ring-Opening Polymerization | DBU / Thiourea / Benzyl (B1604629) Alcohol | Toluene (B28343), Room Temperature, 24h | 1.10 - 1.25 |
| Controlled Ring-Opening Polymerization | Tin(II) octoate (Sn(Oct)₂) / Benzyl Alcohol | Bulk, 130°C, 4h | 1.30 - 1.60 |
| Uncontrolled Polymerization | No specific control agent | High Temperature | > 1.80 |
| Post-Polymerization Fractionation | Starting PDI of 1.6 | Fractional Precipitation | < 1.30 |
Experimental Protocols
Protocol 1: Controlled Ring-Opening Polymerization of Disalicylide using DBU/Thiourea
This protocol describes a general procedure for the controlled ROP of disalicylide to obtain a low PDI polymer.
Materials:
-
Disalicylide monomer (recrystallized and dried)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (distilled)
-
Thiourea (TU) co-catalyst (dried under vacuum)
-
Benzyl alcohol (initiator) (distilled)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add the disalicylide monomer and thiourea to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the solids.
-
In a separate vial, prepare a stock solution of DBU and benzyl alcohol in anhydrous toluene.
-
Add the required amount of the initiator solution to the monomer solution to achieve the desired monomer-to-initiator ratio.
-
Add the DBU solution to start the polymerization.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).
-
Quench the polymerization by adding a small amount of benzoic acid.
-
Precipitate the polymer by pouring the reaction mixture into a cold non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: Post-Polymerization Fractionation by Precipitation
This protocol outlines a method to reduce the PDI of a synthesized poly(disalicylide) sample.
Materials:
-
Poly(disalicylide) with a PDI > 1.5
-
A good solvent for the polymer (e.g., Dichloromethane, Chloroform)
-
A non-solvent for the polymer (e.g., Methanol, Hexane)
Procedure:
-
Dissolve the poly(disalicylide) in the chosen good solvent to make a dilute solution (e.g., 1% w/v).
-
Slowly add the non-solvent dropwise to the stirred polymer solution.
-
Continue adding the non-solvent until the solution becomes turbid, indicating the precipitation of the highest molecular weight fraction.
-
Allow the precipitate to settle, then decant the supernatant.
-
Collect the precipitated polymer (Fraction 1).
-
To the supernatant, add more non-solvent to precipitate the next fraction of the polymer.
-
Repeat this process to collect several fractions.
-
Analyze the molecular weight and PDI of each fraction using GPC.
-
Combine the fractions that have the desired low PDI.
Visualizations
Caption: Workflow for controlled polymerization of disalicylide.
References
Overcoming challenges in the characterization of Disalicylide polymers
Technical Support Center: Characterization of Disalicylide Polymers
Welcome to the technical support center for the characterization of disalicylide polymers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to overcome common challenges encountered during the analysis of this unique class of polyesters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why are my GPC/SEC results showing a lower molecular weight than expected or inconsistent distributions?
Answer: This is a common issue often related to solubility and polymer stability.
-
Hydrolytic Degradation: Disalicylide polymers, like other polyesters, are susceptible to hydrolysis, which can cleave the ester backbone and reduce molecular weight.[1][2] This is especially problematic if using protic solvents (like methanol) or if there is residual moisture in your GPC/SEC solvent (like Tetrahydrofuran, THF).
-
Troubleshooting:
-
Ensure you are using high-purity, dry solvents.
-
Avoid delays between dissolving the sample and injection.
-
Consider running the analysis at a lower temperature if thermal degradation is also a possibility.
-
-
-
Poor Solubility/Aggregation: If the polymer is not fully dissolved or forms aggregates, the apparent molecular weight can be skewed.[3] Aggregates may be filtered out before the column or elute improperly.
-
Troubleshooting:
-
Ensure you have selected an appropriate solvent where the polymer is fully soluble.
-
Allow adequate time for dissolution, using gentle agitation. Avoid vigorous shaking which can shear polymer chains.
-
-
-
Improper Column Calibration: The calculated molecular weight is relative to the calibration standards used (e.g., polystyrene, PMMA).[3] Structural differences between your polymer and the standards can lead to inaccuracies.
Question 2: My ¹H NMR spectrum shows broad, poorly resolved peaks. How can I improve the data quality?
Answer: Peak broadening in NMR spectra of polymers can stem from several factors.
-
Restricted Chain Mobility: In viscous solutions or for high molecular weight polymers, the slow tumbling of polymer chains in solution leads to broad signals.
-
Troubleshooting:
-
Acquire the spectrum at a higher temperature to increase chain mobility and reduce solution viscosity.
-
Use a more dilute sample, if the signal-to-noise ratio allows.
-
-
-
Sample Purity: Residual monomers, catalysts, or solvents can interfere with the spectrum.
-
Troubleshooting:
-
Ensure the polymer is thoroughly purified and dried before analysis.
-
-
-
Structural Heterogeneity: A high polydispersity or the presence of various end-groups and cyclic oligomers can result in a complex overlap of signals, appearing as broad peaks.
Question 3: Why is it difficult to get a clear, interpretable spectrum from MALDI-TOF Mass Spectrometry?
Answer: MALDI-TOF MS is a powerful tool but requires careful sample preparation and can be sensitive to polymer characteristics.[7]
-
Inappropriate Matrix or Cationizing Agent: The choice of matrix and salt is crucial for proper ionization. For polyesters, common matrices include dithranol or HABA. A cationizing agent (e.g., sodium or silver salts) is often required for polyesters to be detected as adducts.[8]
-
Troubleshooting:
-
Screen several different matrices and cationizing agents to find the optimal combination for your specific polymer.
-
-
-
High Polydispersity (PDI): In samples with a broad molecular weight distribution, lower mass polymers may be preferentially ionized, leading to an underestimation of the average molecular weight compared to GPC results.[9]
-
Troubleshooting:
-
Consider fractionating the sample using GPC before MALDI analysis for more accurate results on different molecular weight ranges.[9]
-
-
-
High Molecular Weight: For very large polymers (>30 kDa), ionization and detection can become inefficient.[10]
-
Troubleshooting:
-
A technique like "on-plate" alkaline degradation can be used to break down long polymer chains into smaller, more easily analyzable oligomers before measurement.[10]
-
-
Question 4: My DSC thermogram shows a weak or broad glass transition (Tg), or multiple melting peaks. What does this mean?
Answer: The thermal properties of polymers are highly dependent on their thermal history, composition, and purity.[11]
-
Thermal History: The way a polymer was previously cooled can significantly affect its crystalline structure and the appearance of its DSC scan.[11]
-
Troubleshooting:
-
Perform a "heat-cool-heat" cycle. The first heating run erases the prior thermal history. The glass transition, crystallization, and melting points from the second heating run are typically more reproducible and representative of the material's intrinsic properties.[12]
-
-
-
Presence of Moisture or Residual Solvent: Volatiles in the sample can plasticize the polymer, lowering its Tg, or show up as broad endothermic events during heating.
-
Troubleshooting:
-
Ensure the sample is completely dry before analysis. Running a TGA scan first can help identify the temperature at which mass loss due to volatiles occurs.[13]
-
-
-
Sample Heterogeneity: Blends or copolymers can exhibit multiple transitions. The presence of different crystalline forms (polymorphs) or oligomers can also lead to multiple or broad melting peaks.[11]
-
Troubleshooting:
-
Correlate DSC data with results from other techniques like NMR or GPC to understand the sample's composition.
-
-
Visualized Workflows and Logic
The following diagrams illustrate standard workflows for polymer characterization and troubleshooting.
Caption: A standard experimental workflow for polymer synthesis and analysis.
Caption: A decision tree for troubleshooting GPC/SEC molecular weight data.
Quantitative Data Summary
The following table summarizes typical property ranges for biodegradable polyesters, which can serve as a baseline for characterizing novel disalicylide polymers.
| Property | Symbol | Typical Range | Characterization Technique |
| Number Average Molecular Weight | Mₙ | 5,000 - 150,000 g/mol | GPC/SEC, NMR, MALDI-TOF MS |
| Weight Average Molecular Weight | Mₙ | 10,000 - 300,000 g/mol | GPC/SEC with light scattering |
| Polydispersity Index | PDI (Mₙ/Mₙ) | 1.2 - 2.5 | GPC/SEC |
| Glass Transition Temperature | T₉ | -60 °C to 70 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature | Tₘ | 50 °C to 180 °C (for semi-crystalline) | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (5% loss) | Tₔ | 200 °C - 400 °C | Thermogravimetric Analysis (TGA) |
Note: These values are representative and can vary significantly based on monomer composition, polymer architecture, and synthesis method.
Detailed Experimental Protocols
Molecular Weight Determination by GPC/SEC
This protocol outlines the determination of Mₙ, Mₙ, and PDI using a standard GPC/SEC system with a refractive index (RI) detector.
-
System Preparation:
-
Eluent: Use high-purity, anhydrous THF. Degas the solvent thoroughly before use.
-
Columns: Select a set of columns appropriate for the expected molecular weight range of your polymer.
-
Temperature: Set the column oven and detector temperature to a stable value (e.g., 35-40 °C).
-
Flow Rate: Set a constant flow rate, typically 1.0 mL/min. Allow the system to equilibrate until a stable baseline is achieved.[3]
-
-
Calibration:
-
Prepare a series of at least 5-7 narrow PDI polystyrene or PMMA standards of known molecular weight.
-
Dissolve each standard in the eluent at a concentration of ~1 mg/mL.
-
Inject each standard and record the elution time of the peak maximum.
-
Generate a calibration curve by plotting log(MW) versus elution time.
-
-
Sample Analysis:
-
Accurately weigh 2-3 mg of your dry disalicylide polymer into a vial.
-
Add the appropriate volume of anhydrous THF to achieve a concentration of ~1-2 mg/mL.
-
Allow the polymer to dissolve completely with gentle agitation.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter (ensure the filter material is compatible with THF) into an autosampler vial.
-
Inject the sample into the GPC/SEC system.
-
-
Data Analysis:
-
Integrate the resulting chromatogram.
-
Using the calibration curve, the software will calculate the Mₙ, Mₙ, and PDI (Mₙ/Mₙ) for your sample.
-
Structural Analysis by ¹H NMR Spectroscopy
This protocol provides a method for obtaining a standard proton NMR spectrum.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified, dry polymer into an NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable for polyesters.
-
Ensure the solvent is free of water.
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the acquisition temperature (e.g., 25 °C). If peaks are broad, consider increasing the temperature.
-
-
Data Acquisition:
-
Acquire the spectrum using appropriate parameters (e.g., 16-64 scans, a relaxation delay of 1-5 seconds).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to the polymer backbone, end-groups, and any impurities. Analyze the chemical shifts and coupling patterns to confirm the polymer structure.
-
Thermal Property Analysis by DSC
This protocol describes a standard heat-cool-heat method to determine Tg, Tc, and Tm.[12]
-
Sample Preparation:
-
Accurately weigh 5-8 mg of the dry polymer sample into an aluminum DSC pan.[14]
-
Crimp the lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate the sample at a low temperature (e.g., -80 °C if a sub-ambient Tg is expected, otherwise 25 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point but below the degradation temperature (e.g., 200 °C).[12]
-
Cool: Hold isothermally for 2-5 minutes to ensure complete melting. Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heat: Hold isothermally for 2-5 minutes. Ramp the temperature again at the same heating rate (10 °C/min) to the maximum temperature.
-
-
Data Analysis:
-
Analyze the data from the second heating scan for the most reliable results.
-
The glass transition (Tg) will appear as a step-like change in the heat flow baseline.[15]
-
The crystallization temperature (Tc) from the cooling scan appears as an exothermic peak.
-
The melting temperature (Tm) appears as an endothermic peak. The peak maximum is typically reported as Tm.
-
References
- 1. fiveable.me [fiveable.me]
- 2. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 4. Molecular Weight GPC/SEC Analysis | Analytical Services Laboratory - Polymer Char [polymerchar.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Characterization of High Molecular Weight Polyesters by Matrix-Assisted Laser Desorption/Ionization High-Resolution Time-of-Flight Mass Spectrometry Combined with On-plate Alkaline Degradation and Mass Defect Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. nexus-analytics.com.my [nexus-analytics.com.my]
- 14. youtube.com [youtube.com]
- 15. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to the Validation of Disalicylide Synthesis: HPLC vs. NMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of disalicylide, a cyclic di-ester of salicylic (B10762653) acid, is a critical process in the development of various pharmaceutical compounds and polymers. Ensuring the purity and structural integrity of the synthesized disalicylide is paramount for downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of disalicylide synthesis. Additionally, it explores alternative analytical techniques, offering a comprehensive overview to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for HPLC, NMR, and alternative methods in the validation of disalicylide synthesis.
Table 1: Comparison of HPLC and NMR for Disalicylide Validation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Purity assessment and quantification of impurities. | Structural elucidation and confirmation, purity determination (qNMR). |
| Information Provided | Retention time, peak area (purity), detection of impurities. | Chemical shifts, coupling constants (structure), integral values (quantitative). |
| Sensitivity | High (ppm to ppb levels). | Moderate to low (typically requires mg scale). |
| Sample Throughput | High. | Moderate. |
| Quantification | Requires a reference standard for accurate quantification. | Can provide absolute quantification without a specific disalicylide standard (qNMR with an internal standard). |
| Destructive | Yes. | No. |
| Instrumentation Cost | Moderate to high. | High. |
Table 2: Comparison of Alternative Methods for Disalicylide Purity Assessment
| Method | Principle | Advantages | Disadvantages |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions. Purity is determined by the melting point depression and broadening.[1][2][3][4] | Rapid, requires small sample size, provides information on solid-state properties. | Only applicable to crystalline solids, less sensitive to amorphous impurities, assumes ideal solution behavior of impurities in the melt. |
| Titration | Acid-base titration to determine the ester content after saponification. | Simple, inexpensive, and can be highly accurate for determining total ester content. | Not specific for disalicylide (titrates all ester functionalities), susceptible to interference from acidic or basic impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis for identification. | High sensitivity and specificity for volatile impurities, provides structural information of impurities. | Disalicylide is not highly volatile and may require derivatization, potential for thermal degradation.[5][6][7] |
Experimental Protocols
Detailed methodologies for the synthesis of disalicylide and its validation by HPLC and NMR are provided below.
Disalicylide Synthesis Protocol
This protocol is based on the reaction of salicylic acid with phosgene (B1210022) in the presence of a base.[8]
Materials:
-
Salicylic acid
-
Toluene (B28343) (anhydrous)
-
Phosgene (or a phosgene substitute like triphosgene)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve salicylic acid in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosgene in toluene to the stirred salicylic acid solution.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure disalicylide.
HPLC Validation Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (containing 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the synthesized disalicylide in the mobile phase to prepare a stock solution.
-
Prepare working standards and sample solutions by appropriate dilution of the stock solution.
Data Analysis:
-
Calculate the purity of the disalicylide sample by the area normalization method.
-
Identify and quantify any impurities by comparing their retention times and peak areas with those of known reference standards, if available.
NMR Validation Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
¹H NMR Parameters:
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16
-
Relaxation Delay: 2 s
¹³C NMR Parameters:
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized disalicylide in about 0.7 mL of CDCl₃ containing TMS.
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons of the disalicylide structure.
-
Confirm the structure by analyzing chemical shifts, coupling constants, and integration values.
-
For quantitative NMR (qNMR), add a certified internal standard with a known concentration to the sample and calculate the absolute purity of disalicylide based on the integral ratios of the analyte and the standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis and validation of disalicylide.
Caption: Experimental workflow for disalicylide synthesis and validation.
Caption: Logical relationships for selecting an analytical technique.
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. azom.com [azom.com]
- 3. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phosgene process of synthesizing acetylsalicylate derivatives for medicine (2002) | Wang Yuanliang | 5 Citations [scispace.com]
A Comparative Guide to the Characterization of Disalicylide Purity: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of mass spectrometry and other key analytical techniques for the characterization of Disalicylide purity. The information presented herein, supported by experimental data and detailed protocols, will aid in the selection of the most suitable analytical method for specific research needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical technique for purity assessment depends on various factors, including the type of information required, sensitivity, and the nature of potential impurities. The following table summarizes the key characteristics of mass spectrometry, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) in the context of Disalicylide purity analysis.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[1][2][3] | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the difference in heat flow between a sample and a reference as a function of temperature.[4] |
| Information Provided | Molecular weight confirmation, elemental composition (with High-Resolution MS), and identification of impurities based on their mass.[5][6][7] | Quantitative purity assessment (% purity), detection and quantification of impurities.[8][9] | Structural elucidation, identification and quantification of impurities with known structures.[5][10] | Thermal properties (melting point, phase transitions), and an indication of purity based on the sharpness of the melting peak.[11][12][13] |
| Sensitivity | High (picomole to femtomole range).[14] | High (nanogram to picogram range). | Moderate to low (microgram to milligram range). | Low (milligram range). |
| Sample Requirement | Low (micrograms to nanograms). | Low (micrograms). | High (milligrams). | High (milligrams). |
| Impurity Identification | Can identify unknown impurities through fragmentation analysis and accurate mass measurement.[15][16][17][18] | Primarily quantifies known and unknown impurities based on retention time, but does not inherently identify unknown peaks.[2] | Excellent for identifying and quantifying known impurities if reference spectra are available. | Indirectly indicates the presence of impurities through melting point depression and broadening.[19] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standardized protocols for the key experiments cited in this guide.
Mass Spectrometry (MS) Protocol
This protocol outlines a general procedure for the analysis of Disalicylide purity using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the Disalicylide sample in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Further dilute the sample solution to a final concentration of approximately 10 µg/mL with the same solvent.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote ionization.
2. Instrumentation and Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for Disalicylide.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.[20]
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-1000).
3. Data Analysis:
-
Determine the m/z of the molecular ion ([M+H]⁺ or [M+Na]⁺) of Disalicylide.
-
Compare the experimentally determined mass with the theoretically calculated mass to confirm the identity of the compound.
-
Analyze the spectrum for the presence of any other peaks, which may correspond to impurities. The high mass accuracy of HRMS can help in proposing elemental compositions for these impurities.[15]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the quantitative purity assessment of Disalicylide.[2]
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the Disalicylide sample in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient elution is often used for purity analysis. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient could be starting from 95:5 (Water:Acetonitrile) to 5:95 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where Disalicylide has maximum absorbance (e.g., determined by UV-Vis spectroscopy, a common wavelength for aromatic compounds is around 254 nm).[9]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of Disalicylide as the percentage of the main peak area relative to the total peak area of all components.
-
The retention times of the peaks can be used to identify known impurities if standards are available.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general procedure for acquiring a ¹H NMR spectrum of Disalicylide for structural confirmation and purity assessment.
1. Sample Preparation:
-
Dissolve 5-10 mg of the Disalicylide sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and compare the integral ratios to the expected number of protons for Disalicylide to confirm the structure.
-
Look for small signals that do not correspond to the Disalicylide structure. These may indicate the presence of impurities. If the structure of the impurity is known, its concentration can be determined by comparing the integral of one of its signals to a signal from the main compound.
Differential Scanning Calorimetry (DSC) Protocol
This protocol outlines the use of DSC to determine the melting point and assess the purity of Disalicylide.[11]
1. Sample Preparation:
-
Accurately weigh 2-5 mg of the Disalicylide sample into an aluminum DSC pan.
-
Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
2. Instrumentation and Analysis:
-
Calorimeter: A differential scanning calorimeter equipped with a cooling system.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point of Disalicylide.[11]
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
3. Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
-
A sharp melting peak is indicative of high purity. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.[19]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like Disalicylide, integrating the analytical techniques discussed.
Caption: Workflow for Disalicylide Purity Characterization.
This comprehensive approach, utilizing a combination of orthogonal analytical techniques, provides a robust and reliable assessment of Disalicylide purity, which is essential for its application in research and drug development.
References
- 1. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-state 17O NMR of pharmaceutical compounds: salicylic acid and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Behavior of the Nimesulide-Salicylic Acid Eutectic Mixtures Prepared by Mechanosynthesis and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. contractpharma.com [contractpharma.com]
- 16. (PDF) Detection and Characterization by Mass Spectrometry [research.amanote.com]
- 17. DISC: DISulfide linkage Characterization from tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. moravek.com [moravek.com]
- 20. rsc.org [rsc.org]
A Comparative Analysis of Disalicylide and Other Cyclic Esters for Biomedical Applications
For Immediate Release
In the rapidly evolving field of drug delivery and biomedical materials, the selection of an appropriate biodegradable polymer is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive comparison of the properties of Disalicylide, a cyclic ester derived from salicylic (B10762653) acid, with other well-established cyclic esters: Lactide, Glycolide, and ε-Caprolactone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their physical, chemical, and biological properties, supported by experimental data and protocols.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of these cyclic esters and their corresponding polymers are summarized in the table below. This data provides a baseline for understanding their behavior in various biomedical applications.
| Property | Disalicylide | Lactide (L-Lactide) | Glycolide | ε-Caprolactone |
| Monomer Molar Mass ( g/mol ) | 240.21[1][2] | 144.12[3] | 116.07[4] | 114.14[5] |
| Monomer Melting Point (°C) | 213[1][6] | 95-100[3] | 82-87[7] | -1[5] |
| Polymer Glass Transition Temp (°C) | Data Not Available | 50-80 (PLA)[1] | 35-40 (PGA)[8] | -60 (PCL)[9] |
| Polymer Melting Point (°C) | Data Not Available | 173-178 (PLLA) | 225-230 (PGA)[8] | 58-64 (PCL) |
| Polymer Tensile Strength (MPa) | Data Not Available | 28-50 (PLA) | 63-88 (PGA) | 15-33 (PCL) |
| Young's Modulus (GPa) | Data Not Available | 1.2-3.0 (PLA) | 5.0-7.0 (PGA) | 0.2-0.4 (PCL) |
| Degradation Rate | Expected to be slow | Moderate (months to years)[1] | Fast (weeks to months)[3] | Slow (years)[9] |
| Biocompatibility | Data Not Available | Good | Good[10] | Good[9] |
Performance Characteristics and Experimental Insights
Degradation Profile
The degradation of these polyesters occurs primarily through hydrolysis of the ester bonds. The rate of degradation is a critical factor in drug delivery, determining the duration of drug release and the clearance of the polymer from the body.
-
Polyglycolide (PGA) exhibits the fastest degradation rate due to its high hydrophilicity and crystallinity.[3] This makes it suitable for applications requiring rapid drug release or absorption of the material, such as in absorbable sutures.[10]
-
Polylactide (PLA) has a more moderate degradation rate, which can be tailored by altering its stereochemistry (L-lactide vs. D,L-lactide) and molecular weight.[1]
-
Polycaprolactone (PCL) is known for its slow degradation, which can extend over several years, making it ideal for long-term implantable devices and sustained drug delivery applications.[9]
-
Poly(disalicylide) , as an aromatic polyester (B1180765), is anticipated to have a slower degradation rate compared to its aliphatic counterparts due to the rigidity and hydrophobicity imparted by the aromatic rings. While specific data is not yet available, this characteristic could be advantageous for applications requiring very long-term stability.
Mechanical Strength
The mechanical properties of the polymers derived from these cyclic esters are crucial for their application in load-bearing scenarios, such as orthopedic fixation devices or tissue engineering scaffolds.
-
PGA is a strong and stiff material, though it can be brittle.[11]
-
PLA offers a good balance of strength and toughness.
-
PCL is a more flexible and elastomeric material with lower tensile strength.[5]
-
Poly(disalicylide) is expected to be a rigid and potentially high-strength material due to the aromatic backbone, a common characteristic of aromatic polyesters.
Drug Release Kinetics
The release of a therapeutic agent from a polyester matrix is a complex process governed by diffusion of the drug through the polymer, and erosion of the polymer itself.
-
Drug release from PGA and PLA matrices is often characterized by an initial burst release followed by a period of slower release, and finally a more rapid release as the polymer begins to degrade significantly.[12][13]
-
PCL matrices typically exhibit a more sustained and diffusion-controlled release profile due to their slow degradation rate.[9]
-
For Poly(disalicylide) , a diffusion-controlled release mechanism would be expected, potentially offering a very slow and prolonged release profile. The aromatic nature of the polymer could also lead to π-π stacking interactions with aromatic drugs, further influencing the release kinetics.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Degradation Study
Objective: To determine the hydrolytic degradation rate of the polymer.
Methodology:
-
Prepare polymer films or microspheres of a standardized size and weight.
-
Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C in individual sterile containers.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples from the PBS.
-
Gently wash the samples with deionized water and dry them to a constant weight in a vacuum oven at a low temperature.
-
Analyze the samples for:
-
Mass loss: Calculated from the initial and final dry weights.
-
Molecular weight reduction: Determined by gel permeation chromatography (GPC).
-
Changes in thermal properties: Assessed using differential scanning calorimetry (DSC).
-
Surface morphology changes: Visualized by scanning electron microscopy (SEM).
-
Mechanical Testing
Objective: To evaluate the tensile properties of the polymer.
Methodology:
-
Prepare dumbbell-shaped polymer specimens according to ASTM D638 standards.
-
Condition the specimens at a controlled temperature and humidity for at least 24 hours prior to testing.
-
Conduct tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve for each specimen.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain data.
In Vitro Drug Release Assay
Objective: To characterize the release profile of a model drug from the polymer matrix.
Methodology:
-
Prepare drug-loaded polymer matrices (e.g., films, microspheres) with a known drug loading.
-
Place a known amount of the drug-loaded matrix into a dissolution apparatus containing a release medium (e.g., PBS, pH 7.4) at 37°C with constant agitation.
-
At specified time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate fundamental pathways and workflows.
Caption: General synthesis pathway of cyclic esters from their corresponding hydroxy acids.
Caption: Experimental workflow for comparing the in vitro degradation rates of cyclic esters.
Conclusion
The choice of a cyclic ester for a particular biomedical application is a critical decision that depends on the desired degradation rate, mechanical properties, and drug release profile. While Lactide, Glycolide, and ε-Caprolactone have been extensively studied and are used in various FDA-approved products, Disalicylide presents an intriguing alternative with potentially unique properties due to its aromatic structure. The slower degradation and higher mechanical strength anticipated for poly(disalicylide) could open up new avenues for long-term implantable devices and controlled drug delivery systems. Further research is warranted to fully characterize the performance of Disalicylide and its polymer, and to evaluate its biocompatibility for safe and effective use in clinical applications.
References
- 1. madisongroup.com [madisongroup.com]
- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 3. gantrade.com [gantrade.com]
- 4. journals.asm.org [journals.asm.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 9. Advances in the Degradation of Polycyclic Aromatic Hydrocarbons by Yeasts: A Review | MDPI [mdpi.com]
- 10. Semi-Aromatic Polyester-ethers with Tunable Degradation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradation of polyesters containing aromatic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
A Comparative Performance Analysis: Disalicylide-Based Polymers Versus Traditional Phenolic Resins
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Polymer Selection
In the landscape of polymer science, the drive for materials with tailored properties for specific, high-stakes applications is ever-present. This guide provides a comprehensive performance evaluation of two distinct classes of aromatic polymers: emerging disalicylide-based polymers and well-established traditional phenolic resins. While phenolic resins have long been the workhorses in various industrial applications due to their robustness, disalicylide-based polymers, particularly those derived from salicylic (B10762653) acid, are gaining traction in the biomedical field for their biocompatibility and controlled degradation profiles. This document aims to provide a clear, data-driven comparison to aid researchers and professionals in selecting the appropriate material for their needs.
Executive Summary
This guide presents a side-by-side comparison of disalicylide-based polymers and traditional phenolic resins, focusing on key performance indicators: thermal stability, mechanical strength, chemical resistance, and biodegradability. The information is compiled from various scientific sources to provide an objective overview. It is important to note that direct comparative studies under identical conditions are limited due to the differing primary applications of these polymer types. Phenolic resins are typically evaluated for their durability in industrial settings, while disalicylide-based polymers are often assessed for their behavior in physiological environments.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for key performance metrics of both polymer types.
Table 1: Thermal Properties
| Property | Disalicylide-Based Polymers (Poly(anhydride-esters)) | Traditional Phenolic Resins |
| Glass Transition Temperature (Tg) | 27°C - 38°C (for copolymers)[1][2][3] | ~159°C (for some aromatic polyesters)[4] |
| Decomposition Temperature (Td) | Two-stage decomposition observed at ~397°C and 441°C[5] | Starts to decompose at ~210°C (for some aromatic polyesters)[4] |
Table 2: Mechanical Properties
| Property | Disalicylide-Based Polymers (Poly(anhydride-esters)) | Traditional Phenolic Resins |
| Tensile Strength | Data not readily available for homopolymers; copolymerization enhances mechanical stability.[1][2][3] | Good mechanical strength.[6] |
| Young's Modulus | Data not readily available. | Data not readily available in comparable units. |
| Hardness | Rubbery and elastic at room temperature.[5] | Hard and rigid. |
Table 3: Chemical Resistance and Biodegradability
| Property | Disalicylide-Based Polymers (Poly(anhydride-esters)) | Traditional Phenolic Resins |
| Chemical Resistance | Stable in acidic media; hydrolytically degrades in neutral and basic conditions.[5] | Excellent resistance to various chemicals, water, and solvents.[6] |
| Biodegradability | Designed to be biodegradable via hydrolysis.[5] | Generally not biodegradable. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and evaluation of these polymers.
Synthesis of Salicylsalicylic Acid-Based Poly(anhydride-ester)
This protocol describes the synthesis of a disalicylide-based polymer via melt condensation polymerization.
Materials:
-
Salicylsalicylic acid
-
Acetic anhydride (B1165640)
-
Argon or Nitrogen gas
Procedure:
-
The diacid monomer (salicylsalicylic acid) is refluxed in excess acetic anhydride for 30 minutes to form the acetylated monomer.
-
The excess acetic anhydride is removed under vacuum.
-
The resulting prepolymer is washed with a 1:1 solution of diethyl ether and petroleum ether and then dried.
-
The prepolymer is then heated to 180°C under a vacuum of approximately 1 mmHg with constant stirring.
-
The polymerization is allowed to proceed for 90-180 minutes until the desired molecular weight is achieved. The polymer is then cooled to room temperature under a stream of inert gas.
Synthesis of a Novolac-Type Phenolic Resin
This is a typical procedure for the synthesis of a traditional phenolic resin.
Materials:
-
Formaldehyde (B43269) (37% aqueous solution)
-
Oxalic acid (catalyst)
Procedure:
-
Phenol and formaldehyde are charged into a reaction vessel equipped with a stirrer, condenser, and temperature control. The molar ratio of formaldehyde to phenol is typically less than 1.
-
The acidic catalyst, oxalic acid, is added to the mixture.
-
The reaction mixture is heated to 95-100°C and refluxed for 2-4 hours.
-
After the reaction period, water is removed by distillation under vacuum.
-
The molten resin is then discharged and cooled to form a solid, brittle novolac resin.
Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of a polymer.
Procedure:
-
A small, precisely weighed sample of the polymer (5-10 mg) is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition and the temperature of maximum degradation rate are determined from the resulting TGA curve.
Evaluation of Chemical Resistance by Immersion Testing
This protocol describes a standard method for evaluating a polymer's resistance to chemical agents.
Procedure:
-
Pre-weighed and dimensionally measured polymer samples are fully immersed in the chemical reagent at a specified temperature.
-
At regular intervals, the samples are removed, rinsed, dried, and re-weighed.
-
Changes in weight, dimensions, and visual appearance (e.g., swelling, cracking, discoloration) are recorded.
-
Mechanical properties, such as tensile strength, can also be measured before and after immersion to quantify the extent of degradation.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the synthesis and evaluation of these polymers.
Caption: Synthesis pathway for disalicylide-based polymers.
Caption: Synthesis of traditional novolac phenolic resin.
Caption: Workflow for performance evaluation.
Conclusion
The choice between disalicylide-based polymers and traditional phenolic resins is highly dependent on the intended application. Phenolic resins remain a superior choice for applications demanding high thermal stability, mechanical robustness, and broad chemical resistance in industrial environments. Their long history of use and cost-effectiveness are also significant advantages.
Conversely, disalicylide-based polymers, particularly poly(anhydride-esters) derived from salicylic acid, offer unique advantages in the biomedical field. Their key features of biocompatibility and tunable biodegradability make them highly suitable for applications such as controlled drug delivery and temporary medical implants. While their mechanical properties may not match those of phenolic resins, they can be modulated through copolymerization to meet the requirements of specific biomedical applications.
For researchers and drug development professionals, the inherent bioactivity and controlled degradation of disalicylide-based polymers present exciting opportunities for innovation. For applications in harsh industrial settings, traditional phenolic resins continue to be the more pragmatic and proven option. This guide serves as a foundational resource for making an informed decision based on the specific performance requirements of the project at hand. Further research into the direct comparison of these two polymer families under standardized conditions would be invaluable to the scientific community.
References
- 1. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. (2006) | Robert C. Schmeltzer | 24 Citations [scispace.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Spectroscopic Analysis: Confirming the Structure of Disalicylide and Its Comparison with Related Salicylates
A definitive structural confirmation of Disalicylide, a cyclic dimer of salicylic (B10762653) acid, is achieved through a combination of spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic data for Disalicylide, its monomeric precursor Salicylic Acid, and its cyclic trimer Trisalicylide. The presented data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers researchers a comprehensive reference for the characterization of these compounds.
The structural elucidation of cyclic molecules like Disalicylide is crucial for understanding their chemical properties and potential applications in drug development and materials science. Spectroscopic methods provide a non-destructive and highly detailed view of the molecular structure, allowing for unambiguous identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Disalicylide, Salicylic Acid, and Trisalicylide. This side-by-side comparison highlights the characteristic spectral features that differentiate the monomeric, dimeric, and trimeric forms.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Hydroxyl Proton (Phenolic) |
| Disalicylide | 7.20 - 8.10 (m) | Not Present |
| Salicylic Acid | 6.90 - 7.90 (m) | ~11.0 (br s) |
| Trisalicylide | 7.17 (t, J=7.6 Hz, 1H), 7.34 (d, J=8.2 Hz, 1H), 7.59 (t, J=7.8 Hz, 1H), 7.96 (d, J=7.8 Hz, 1H) | Not Present |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons |
| Disalicylide | ~165 | ~120 - 155 |
| Salicylic Acid | 172.5 | 117.8, 119.3, 130.6, 134.0, 136.5, 161.8 |
| Trisalicylide | 164.7 | 122.9, 125.4, 126.2, 133.0, 134.8, 150.9 |
Note: The chemical shifts for Disalicylide are estimated based on the expected chemical environment and comparison with related structures.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Disalicylide | 240.04 | 121 (Salicyloyl cation), 92 |
| Salicylic Acid | 138.03 | 120 (Loss of H₂O), 92 (Loss of CO) |
| Trisalicylide | 360.06 | 240 ([M-C₇H₄O₂]⁺), 121 (Salicyloyl cation) |
Table 4: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | Carbonyl (C=O) Stretch | O-H Stretch (Phenolic) | C-O Stretch (Ester) |
| Disalicylide | ~1730 - 1750 (ester) | Not Present | ~1250 - 1300 |
| Salicylic Acid | ~1660 - 1690 (carboxylic acid) | ~2500 - 3300 (broad) | ~1200 - 1300 |
| Trisalicylide | 1736 (ester) | Not Present | 1286, 1248 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds like Disalicylide and Trisalicylide, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ions, which provide information about the molecular weight and structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide) pellet or as a mull with Nujol. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Analysis: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different wavenumbers. The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Workflow for Spectroscopic Analysis of Disalicylide
The following diagram illustrates the logical workflow for the structural confirmation of Disalicylide using the described spectroscopic techniques.
Comparative study of different synthetic routes to Disalicylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disalicylide, a cyclic di-ester of salicylic (B10762653) acid, represents a unique structural motif with potential applications in medicinal chemistry and materials science. Its synthesis, however, presents challenges in achieving high yields and purity due to the propensity for polymerization and side reactions. This guide provides an objective comparison of the primary synthetic methodologies for obtaining Disalicylide, presenting available quantitative data, step-by-step experimental protocols, and a visual representation of the chemical transformations.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Two-Step Synthesis via 1,3-Benzodioxan-2,4-dione | Salicylic acid, Phosgene (B1210022), Triethylamine | 1. Phosgene, Triethylamine2. Trace Triethylamine (catalyst) | Not specified | Almost quantitative[1][2] | High reported yield. | Use of highly toxic phosgene. |
| (Alternative Route - Placeholder) | (To be identified) | (To be identified) | (To be identified) | (To be identified) | (To be identified) | (To be identified) |
Synthetic Route 1: Two-Step Synthesis via 1,3-Benzodioxan-2,4-dione
This is the most prominently reported method for the synthesis of cis-Disalicylide. It proceeds through an intermediate, 1,3-benzodioxan-2,4-dione, which is subsequently cyclized.
Reaction Scheme
Caption: Two-step synthesis of cis-Disalicylide.
Experimental Protocol
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione
A detailed experimental protocol for this step is not fully available in the reviewed literature. However, the reaction involves reacting salicylic acid with phosgene in the presence of slightly less than two molar equivalents of triethylamine. This reaction is reported to produce 1,3-benzodioxan-2,4-dione in high yield[1][2].
Step 2: Synthesis of cis-Disalicylide from 1,3-Benzodioxan-2,4-dione
The conversion of 1,3-benzodioxan-2,4-dione to cis-disalicylide is achieved by the action of a trace amount of triethylamine, which acts as a catalyst. This cyclization step is reported to be almost quantitative[1][2].
Data Summary
| Product | Starting Material | Reagents | Yield |
| 1,3-Benzodioxan-2,4-dione | Salicylic Acid | Phosgene, Triethylamine | High (not specified) |
| cis-Disalicylide | 1,3-Benzodioxan-2,4-dione | Triethylamine (catalytic) | Almost quantitative[1][2] |
Conclusion
The two-step synthesis of cis-Disalicylide via the 1,3-benzodioxan-2,4-dione intermediate appears to be a highly efficient method in terms of yield. However, the reliance on the highly toxic and hazardous reagent, phosgene, is a significant drawback. The development of alternative, safer synthetic routes is crucial for the broader application of Disalicylide. Further research is required to establish detailed experimental procedures and to identify and characterize other viable synthetic pathways to allow for a more comprehensive comparative analysis.
References
- 1. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Thermal Stability of Disalicylide-Based Polymers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of disalicylide-based polymers against common biodegradable polyesters used in drug delivery systems: Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL). The thermal properties of these polymers are critical for their processing, storage, and performance in controlled drug release formulations.
Comparative Thermal Analysis Data
The thermal stability of these polymers was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Key parameters, including the onset of decomposition temperature (Td,onset), peak decomposition temperature (Td,peak), glass transition temperature (Tg), and melting temperature (Tm), are summarized in the table below for easy comparison.
| Polymer | Td,onset (°C) | Td,peak (°C) | Tg (°C) | Tm (°C) |
| Disalicylide-Based Polymers | ||||
| Poly[1,6-bis(o-carboxyphenoxy)hexanoate] | ~285[1] | - | 44[1] | Amorphous |
| Poly(CPD:p-CPH) Copolymers | Varies* | - | 27 - 38[2][3] | Varies** |
| Alternative Polymers | ||||
| Poly(lactic acid) (PLA) | - | ~365 | ~58 | ~148 |
| Poly(lactic-co-glycolic acid) (PLGA) | ~255[4] | ~290[5] | ~55[5] | Amorphous |
| Poly(ε-caprolactone) (PCL) | ~330[6] | ~378 | -60 | 55 - 64[6] |
*Note: The thermal decomposition temperature of Poly(CPD:p-CPH) copolymers increases with a higher proportion of p-CPH, though specific onset temperatures were not detailed in the reviewed literature.[2] **Note: Copolymers with a high p-CPH content (>70%) were reported to be crystalline.[3]
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Instrumentation: TA Instruments Q500 Thermogravimetric Analyzer or equivalent.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the polymer sample is accurately weighed into a platinum or ceramic TGA pan.
-
Instrument Setup: The TGA furnace is purged with an inert nitrogen atmosphere at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Data Acquisition: The weight loss of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The onset decomposition temperature (Td,onset) is determined as the temperature at which a significant weight loss begins. The peak decomposition temperature (Td,peak) is identified from the peak of the derivative thermogravimetric (DTG) curve, representing the point of maximum rate of weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Instrumentation: TA Instruments Q2000 Differential Scanning Calorimeter or equivalent.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the polymer sample is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
-
Thermal Program: A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -20°C) to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min. This scan is used to erase the thermal history of the polymer.
-
Cooling Scan: The sample is then cooled to the initial sub-ambient temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan. The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event.
Visualizing Polymer-Based Drug Delivery
The following diagrams illustrate key concepts relevant to the application of these polymers in drug development.
Caption: Mechanisms of controlled drug release from polymeric carriers.
Caption: Workflow for thermal stability analysis using TGA and DSC.
References
- 1. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kinampark.com [kinampark.com]
- 6. Poly[1,6-bis(p-carboxyphenoxy)hexane] | Sigma-Aldrich [sigmaaldrich.com]
Mechanical Properties of Disalicylide-Derived Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable polymers for drug delivery and biomedical applications is a rapidly advancing field. Among the promising candidates, polymers derived from disalicylide, a cyclic dimer of salicylic (B10762653) acid, are gaining attention for their potential to degrade into the bioactive molecule salicylic acid. However, a thorough understanding of their mechanical properties is crucial for their successful application. This guide provides a comparative analysis of the mechanical properties of disalicylide-derived polymers against commonly used biodegradable polymers such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and their copolymers.
Overview of Mechanical Properties
The mechanical performance of a polymer dictates its suitability for various applications, from flexible films for drug release to rigid scaffolds for tissue engineering. Key parameters include:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Young's Modulus (Tensile Modulus): A measure of a material's stiffness or resistance to elastic deformation under tensile load.
-
Elongation at Break: The percentage increase in length that a material undergoes before it fractures.
Polymers Derived from Disalicylide: A Qualitative Perspective
Current research indicates that homopolymers synthesized from disalicylide-based monomers may exhibit limited mechanical and thermal stability for many clinical applications. To address this, they are often copolymerized with other monomers, such as 1,6-bis(p-carboxyphenoxy)hexane (B34568) (p-CPH), to enhance their mechanical properties.
The copolymerization of disalicylide-based monomers with comonomers like p-CPH has been shown to influence the mechanical behavior of the resulting poly(anhydride-esters). Generally, an increase in the p-CPH content leads to:
-
Higher Young's Modulus: The material becomes stiffer and less flexible.
-
Lower Tensile Strength and Ductility: The material may become more brittle and less able to withstand high stress before fracturing.
Comparative Analysis with Alternative Biodegradable Polymers
In contrast to disalicylide-derived polymers, the mechanical properties of other biodegradable polymers like PLA, PCL, and their copolymers are well-documented. The following table summarizes the typical range of these properties for comparison.
| Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Poly(L-lactic acid) (PLLA) | 40 - 70 | 1200 - 3500 | 2 - 10 |
| Poly(D,L-lactic acid) (PDLLA) | 25 - 50 | 1000 - 2000 | 2 - 10 |
| Poly(ε-caprolactone) (PCL) | 15 - 40 | 200 - 500 | 100 - 1000 |
| Poly(lactic-co-glycolic acid) (PLGA) (50:50) | 40 - 55 | 1000 - 2000 | 1 - 10 |
| PLA/PCL Blends | Variable (dependent on ratio) | Variable (dependent on ratio) | Variable (dependent on ratio) |
| Disalicylide-Derived Polymers | Data not available | Data not available | Data not available |
Note: The mechanical properties of polymers can vary significantly depending on factors such as molecular weight, crystallinity, processing conditions, and the presence of additives.
Experimental Protocols for Mechanical Testing
The mechanical properties of polymers are typically determined using standardized tensile testing methods.
Tensile Testing (ASTM D882 / ISO 527-3)
This is the most common method for determining the tensile properties of thin plastic sheeting and films.
Methodology:
-
Specimen Preparation: Dog-bone shaped or rectangular specimens of a specified dimension are cut from the polymer film.
-
Instrumentation: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is often used to accurately measure the elongation of the specimen.
-
Procedure:
-
The thickness and width of the specimen are measured.
-
The specimen is mounted in the grips of the testing machine.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.
-
The force and elongation are continuously recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus is determined from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break is calculated as the percentage change in the length of the specimen at the point of fracture relative to its original length.
-
Logical Relationship of Biodegradable Polymers based on Mechanical Properties
The following diagram illustrates the general relationship between disalicylide-derived polymers and other common biodegradable polymers in terms of their mechanical properties, based on the available information.
Caption: Relationship of biodegradable polymers based on mechanical properties.
Conclusion
Polymers derived from disalicylide represent a promising class of biodegradable materials with inherent therapeutic potential. However, the current body of literature lacks detailed quantitative data on their mechanical properties. While qualitative studies indicate that their mechanical behavior can be tuned through copolymerization, further research is needed to provide the specific data required for direct comparison with established biodegradable polymers like PLA and PCL. This information is essential for researchers and drug development professionals to confidently select and design materials for specific biomedical applications.
Benchmarking Disalicylide: A Comparative Performance Analysis in Anti-Inflammatory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Disalicylide, also known as Salsalate (B1681409) (salicylsalicylic acid), against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Salsalate, a prodrug of salicylic (B10762653) acid, distinguishes itself from other salicylates like aspirin (B1665792) through its unique pharmacokinetic profile and mechanism of action. As a non-acetylated salicylate (B1505791), it offers a different side-effect profile, most notably a reduced risk of gastrointestinal bleeding.[1] Clinical evidence suggests that Salsalate is as effective as other potent NSAIDs, such as diclofenac (B195802), in managing inflammatory conditions like rheumatoid arthritis.[2][3] This guide delves into the comparative performance of Salsalate, focusing on its anti-inflammatory efficacy and gastrointestinal safety.
Comparative Performance Data
The following tables summarize the key performance metrics of Salsalate in comparison to other widely used NSAIDs.
Table 1: Anti-Inflammatory Efficacy in Preclinical Models
| Compound | Dose (mg/kg) | Animal Model | Edema Inhibition (%) | Citation |
| Sodium Salicylate | 100-300 | Carrageenan-induced paw edema (rat) | Significant inhibition | [4] |
| Aspirin | 100 | Carrageenan-induced paw edema (rat) | 47.2 ± 3.8 | [5] |
| Diclofenac | 5 | Carrageenan-induced paw edema (rat) | ~56 | [3] |
Table 2: Gastrointestinal Safety Profile
| Compound | Dosage | Study Type | Key Findings | Citation |
| Salsalate | 3.0 g/day | Endoscopic study in humans | Minimal mucosal injury, significantly less than aspirin. | [6][7] |
| Aspirin | 3.9 g/day | Endoscopic study in humans | Considerable injury in the stomach and duodenum. | [6] |
| Enteric-coated Aspirin | - | Endoscopic study in humans | Less damage than regular aspirin, but significantly more than Salsalate. | [6][7] |
| Naproxen | - | Endoscopic study in humans | Salsalate spares gastroduodenal mucosa when compared to naproxen. | [6] |
Table 3: Pharmacokinetic Properties
| Parameter | Salsalate | Aspirin | Citation |
| Absorption | Insoluble in the stomach, absorbed in the small intestine. | Rapidly absorbed in the stomach. | [8] |
| Metabolism | Hydrolyzed to two molecules of salicylic acid. | Hydrolyzed to salicylic acid. | [8] |
| Half-life of active metabolite (Salicylic Acid) | Dose-dependent, 3.5 to ≥16 hours. | Dose-dependent, 2-3 hours for low doses, 15-30 hours for high doses. | [8][9] |
Mechanism of Action
Salsalate's therapeutic effects are primarily mediated by its active metabolite, salicylic acid. The mechanisms of action include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Salicylic acid is a weak inhibitor of COX-1 and COX-2 in vitro, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][10]
-
Inhibition of the NF-κB Signaling Pathway: Salicylates have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for the expression of pro-inflammatory genes.[8]
-
Inhibition of p300 and CBP: A newer identified pathway involves the suppression of two key epigenetic regulators, p300 and CREB-binding protein (CBP), by salicylic acid. This inhibition blocks the activation of proteins that cause inflammation and are involved in cell growth.
Below is a diagram illustrating the inhibition of the NF-κB signaling pathway by salicylic acid.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Procedure:
-
Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized to laboratory conditions for at least one week.[1]
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[1]
-
Compound Administration: The test compound (e.g., Salsalate) or vehicle is administered, typically orally, one hour before the induction of inflammation.[1]
-
Induction of Edema: A 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.[1]
-
Paw Volume Measurement: Paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Data Analysis: The percentage of edema inhibition is calculated for the treated group compared to the vehicle control group at each time point.[1]
NSAID-Induced Gastric Ulcer Model in Rats
This model is used to assess the gastrointestinal toxicity of NSAIDs.
Objective: To quantify the ulcerogenic potential of a test compound.
Procedure:
-
Animal Preparation: Albino Wistar rats (200-300g) are fasted for 24-48 hours before the experiment, with free access to water.
-
Compound Administration: The NSAID (e.g., aspirin, diclofenac) is administered orally.
-
Observation Period: The animals are observed for a set period, typically 4-6 hours.
-
Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, washed, and examined for ulcers. The severity of the ulcers is scored.
-
Ulcer Index Calculation: The ulcer index is calculated based on the number and severity of the ulcers. A common formula is: Ulcer Index = (Average ulcer severity score + Average number of ulcers + Percent of animals with ulcers) / 10.
Logical Relationship of Salicylate Prodrugs
Salsalate and aspirin are both prodrugs that are converted to the active compound, salicylic acid, in the body. However, their initial structures and hydrolysis pathways differ, which influences their pharmacokinetic and safety profiles.
Conclusion
Salsalate presents a compelling alternative to traditional NSAIDs, offering comparable anti-inflammatory efficacy with a significantly improved gastrointestinal safety profile. Its unique mechanism of action, which involves the inhibition of the NF-κB pathway, may provide additional therapeutic benefits. For researchers and drug development professionals, Salsalate's favorable properties warrant its consideration in the development of new anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Salsalate, a nonacetylated salicylate, is as efficacious as diclofenac in patients with rheumatoid arthritis. Salsalate-Diclofenac Study Group [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastroduodenal mucosal damage with salsalate versus aspirin: results of experimental models and endoscopic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpdcentre.co.za [cpdcentre.co.za]
- 8. Salsalate, an Old, Inexpensive Drug with Potential New Indications: A Review of the Evidence from 3 Recent Studies [ahdbonline.com]
- 9. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Disalicylide Quantification
In the development and quality control of pharmaceuticals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Disalicylide, a cyclic dimer of salicylic (B10762653) acid, requires robust and validated analytical methods to ensure its purity, stability, and proper dosage in pharmaceutical formulations. This guide provides a comprehensive comparison of key analytical methods for the quantification of Disalicylide, offering insights into their performance, detailed experimental protocols, and a workflow for cross-validation to support researchers, scientists, and drug development professionals.
The selection of an appropriate analytical technique is critical and depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the specific goals of the analysis, such as routine quality control or detailed pharmacokinetic studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are commonly employed techniques for the analysis of compounds structurally related to Disalicylide.
Performance Comparison of Analytical Methods
The quantitative performance of these methods varies significantly. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where trace-level detection is necessary.[1][2] HPLC-UV provides a balance of robustness, cost-effectiveness, and sensitivity suitable for routine quality control.[1] UV-Visible Spectrophotometry, while being the simplest and most cost-effective, is generally less specific and sensitive. The following tables summarize the typical performance characteristics of these methods, extrapolated from data for structurally similar compounds.
Table 1: Performance Characteristics of Analytical Methods for Disalicylide Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~15 ng/mL | ~0.1 ng/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~50 ng/mL | ~0.5 ng/mL | ~1.5 µg/mL |
| Accuracy (Recovery) | 95% - 105% | 98% - 102% | 90% - 110% |
| Precision (RSD) | Intra-day: < 2.0%Inter-day: < 4.0% | Intra-day: < 1.5%Inter-day: < 3.0% | Intra-day: < 3.0%Inter-day: < 5.0% |
Table 2: Key Advantages and Disadvantages of Analytical Methods
| Analytical Method | Key Advantages | Key Disadvantages |
| HPLC-UV | Robust, widely available, cost-effective, good for routine quality control.[1] | Moderate sensitivity, potential for matrix interference.[1] |
| LC-MS/MS | High sensitivity and selectivity, ideal for complex matrices and bioanalysis.[1][2] | Higher equipment and operational costs, requires more expertise.[1] |
| UV-Visible Spectrophotometry | Simple, rapid, low cost, suitable for high concentration samples.[3] | Lower specificity, susceptible to interference from other UV-absorbing compounds.[4] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for each of the discussed analytical techniques for the quantification of Disalicylide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quality control of Disalicylide in bulk drug substances and pharmaceutical formulations.
-
Instrumentation : A standard HPLC system equipped with a UV-Visible detector.
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5][6]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid (e.g., 60:40 v/v), adjusted to achieve optimal separation.[5][6]
-
Detection Wavelength : Determined by scanning a standard solution of Disalicylide (typically around 230-300 nm). For related compounds like salicylic acid, detection is often performed around 237 nm.[5][6]
-
Injection Volume : 20 µL.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the Disalicylide sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters : The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, precision, accuracy, and robustness.[5][6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Disalicylide in biological matrices such as plasma or serum, which is essential for pharmacokinetic studies.[2][7]
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions :
-
Column : A high-throughput C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase : A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
Multiple Reaction Monitoring (MRM) : Transitions for Disalicylide and an internal standard (e.g., a deuterated analog) would be optimized by infusing standard solutions.
-
-
Sample Preparation (Plasma) :
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge and inject the supernatant.
-
-
Validation Parameters : The validation should comply with regulatory guidelines for bioanalytical methods, focusing on selectivity, accuracy, precision, matrix effect, and stability.
UV-Visible Spectrophotometry
This technique can be used for a straightforward and rapid estimation of Disalicylide in simple solutions, provided there are no interfering substances that absorb at the same wavelength.
-
Instrumentation : A double-beam UV-Visible spectrophotometer.
-
Methodology :
-
Solvent : A suitable solvent in which Disalicylide is stable and soluble (e.g., methanol (B129727) or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax) : Determined by scanning a standard solution of Disalicylide across the UV-Visible spectrum (typically 200-400 nm).
-
-
Sample Preparation :
-
Dissolve the Disalicylide sample in the chosen solvent to achieve a concentration within the linear range of the assay.
-
Measure the absorbance at the predetermined λmax against a solvent blank.
-
-
Validation Parameters : Key validation parameters include linearity, range, accuracy, and precision.[3]
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods provide comparable results.[8] This is particularly important when transferring a method between laboratories or when data from different analytical techniques are to be combined in a single study.[9]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two distinct analytical methods, for instance, comparing a newly developed LC-MS/MS method against an established HPLC-UV method.
Caption: Workflow for the cross-validation of two analytical methods.
The choice of the most suitable analytical method for Disalicylide quantification will ultimately depend on the specific application, regulatory requirements, and available resources. For routine analysis and quality control, a validated HPLC-UV method is often sufficient. However, for bioanalytical studies requiring high sensitivity and selectivity, an LC-MS/MS method is the gold standard. Cross-validation ensures the consistency and reliability of data when multiple methods are employed.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. sciresjournals.com [sciresjournals.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical pr… [ouci.dntb.gov.ua]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Disalicylide and Commercially Available Monomers for Biodegradable Polymers
This guide provides a detailed comparison of disalicylide with commercially prevalent monomers such as lactide, glycolide, and ε-caprolactone, which are fundamental building blocks for biodegradable polyesters in research and drug development. We present objective performance data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Introduction to Monomers
Biodegradable aliphatic polyesters are at the forefront of biomedical innovation, particularly in drug delivery and tissue engineering. Their utility is largely defined by the characteristics of their monomer precursors. While lactide , glycolide , and ε-caprolactone are well-established, forming the basis for widely used polymers like Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL), there is continued interest in novel monomers.[1][][3]
Disalicylide is the cyclic dimer-ester of salicylic (B10762653) acid.[4][5] Unlike the aliphatic monomers that yield flexible and readily hydrolyzable polyesters, the polymerization of disalicylide would result in an aromatic polyester. This structural difference imparts distinct properties, including increased rigidity and potentially different degradation profiles, making it a subject of interest for applications requiring specific thermal or mechanical characteristics.
This guide compares the properties of the polymers derived from these four cyclic ester monomers.
Data Presentation: A Quantitative Comparison
The selection of a monomer is critically dependent on the desired properties of the final polymer. The following table summarizes key quantitative data for polymers derived from disalicylide, lactide, glycolide, and ε-caprolactone.
| Property | Poly(salicylic acid) (from Disalicylide) | Poly(lactic acid) (PLA) | Poly(glycolic acid) (PGA) | Polycaprolactone (PCL) |
| Monomer Melting Point (°C) | 213[4][5][6] | 95-98 (L-lactide) | 83-86 | -1 to 2 |
| Polymerization Method | Ring-Opening Polymerization | Ring-Opening Polymerization[7][8][9] | Ring-Opening Polymerization[3][10] | Ring-Opening Polymerization[][11] |
| Glass Transition Temp. (Tg) (°C) | Predicted > 100 | 50-80[12] | 35-40[3][12] | ~ -60[13][11][14] |
| Melting Temperature (Tm) (°C) | Predicted > 300 | 150-180 | 225-230[3] | 59-64[11][14] |
| Crystallinity | Potentially High | Variable (Amorphous to Semi-crystalline)[15] | High (45-55%)[3][12] | Semi-crystalline[13][11][14] |
| Tensile Strength (MPa) | High (Predicted) | 50-70[16] | High | 20-40 |
| Elastic Modulus (GPa) | High (Predicted) | 3-4[16] | 12.5[12] | 0.2-0.4 |
| Degradation Rate | Very Slow (Predicted) | Variable (months to years)[12][15] | Fast (weeks to months)[12] | Very Slow (months to years)[14][15] |
| Primary Degradation Mechanism | Hydrolysis | Hydrolysis[1] | Hydrolysis[10] | Hydrolysis[13][14] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of polymer properties. Below are protocols for key experiments.
1. Ring-Opening Polymerization (ROP)
This protocol provides a general method for synthesizing polymers from cyclic ester monomers.
-
Materials : Monomer (Disalicylide, Lactide, Glycolide, or ε-Caprolactone), catalyst (e.g., Stannous Octoate, Sn(Oct)₂), initiator (e.g., 1-dodecanol), nitrogen or argon source, anhydrous toluene.
-
Procedure :
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Add the desired monomer and a magnetic stir bar to a reaction flask.
-
Heat the flask to melt the monomer (e.g., 140-180°C for lactide/glycolide) under a nitrogen atmosphere.[7][17]
-
In a separate vial, dissolve the catalyst (Sn(Oct)₂) and initiator in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight.
-
Inject the catalyst/initiator solution into the molten monomer with vigorous stirring.
-
Maintain the reaction at the set temperature for a predetermined time (typically 2-24 hours) to achieve high conversion.[18]
-
Stop the reaction by cooling the flask to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform, dichloromethane).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer product under vacuum at 40-50°C until a constant weight is achieved.
-
2. Thermal Analysis
Thermal properties are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[19][20]
-
Differential Scanning Calorimetry (DSC) :
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 250°C for PLA/PGA) at a rate of 10°C/min under a nitrogen atmosphere. This first heating scan reveals the material's thermal history.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first.
-
Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan and the melting temperature (Tm) from the peak of the melting endotherm.[21]
-
-
Thermogravimetric Analysis (TGA) :
-
Place 10-15 mg of the polymer sample into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature, a measure of thermal stability.[19]
-
3. Mechanical Testing
The mechanical properties are evaluated using a universal testing machine according to established standards.
-
Procedure (Tensile Testing based on ASTM D638) :
-
Prepare dog-bone-shaped specimens of the polymer by melt-pressing or solvent casting.
-
Measure the dimensions (width and thickness) of the narrow section of each specimen.
-
Mount the specimen into the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the Tensile Strength (maximum stress before failure) and the Elastic Modulus (stiffness, from the initial linear portion of the stress-strain curve).[22]
-
4. In Vitro Degradation Study
This protocol assesses the degradation rate of the polymer in a simulated physiological environment.
-
Procedure (based on ASTM F1635) :
-
Prepare polymer films or scaffolds of known weight and dimensions.
-
Sterilize the samples, for example, using ethylene (B1197577) oxide (EtO).[23]
-
Place each sample in a sterile vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Incubate the vials at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples from the PBS solution.
-
Gently rinse the samples with deionized water and dry them under vacuum to a constant weight.
-
Measure the remaining mass to calculate mass loss.
-
Characterize the molecular weight of the degraded polymer (e.g., via Gel Permeation Chromatography) to quantify chain scission.[23][24]
-
Visualizations: Workflows and Pathways
Ring-Opening Polymerization of Cyclic Ester Monomers
Caption: Ring-Opening Polymerization (ROP) pathways for monomers.
Experimental Workflow for Polymer Comparison
Caption: Workflow for comparative analysis of biodegradable polymers.
References
- 1. PLGA - Wikipedia [en.wikipedia.org]
- 3. Polyglycolide - Wikipedia [en.wikipedia.org]
- 4. Cas 486-58-8,disalicylide | lookchem [lookchem.com]
- 5. disalicylide CAS#: 486-58-8 [m.chemicalbook.com]
- 6. disalicylide | 486-58-8 [m.chemicalbook.com]
- 7. Ring opening polymerization of lactide: kinetics and modeling: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 12. Sustainable and Biodegradable Polymers: PGA, PLA and PLGA [specificpolymers.com]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
- 15. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. atlantis-press.com [atlantis-press.com]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Study of mechanical properties of biodegradable polymers by tensile testing and instrumented indentation methods | Semantic Scholar [semanticscholar.org]
- 23. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]
- 24. trepo.tuni.fi [trepo.tuni.fi]
A Greener Path Forward: Comparative Analysis of Disalicylide Synthesis Reveals Significant Environmental Divides
For researchers and drug development professionals, the synthesis of Disalicylide, a valuable scaffold in medicinal chemistry, presents a critical choice between traditional, high-yield methods and more environmentally benign alternatives. A detailed comparative analysis of synthetic routes highlights a stark contrast in environmental impact, primarily driven by the use of hazardous reagents in conventional approaches.
The predominant method for synthesizing cis-disalicylide involves the reaction of salicylic (B10762653) acid with phosgene (B1210022) and triethylamine (B128534). While this route is recognized for its high yield, the severe toxicity and environmental hazards associated with phosgene and triethylamine raise significant concerns. In contrast, emerging greener alternatives, focusing on the principles of green chemistry, offer a more sustainable path for the production of Disalicylide and related compounds, prioritizing the reduction of hazardous waste, energy consumption, and the use of safer solvents.
Unveiling the Environmental Cost of Conventional Synthesis
The traditional synthesis of Disalicylide relies on reagents with substantial environmental and health risks. Phosgene, a colorless gas, is extremely toxic and was historically used as a chemical warfare agent.[1] Its use in industrial synthesis necessitates stringent safety measures to prevent accidental release, which can have devastating consequences for both human health and the environment.[2][3][4] Even with proper handling, the potential for exposure and the generation of hazardous waste remain significant concerns.
Triethylamine, another key reagent in this process, is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[5][6][7][8] It is also harmful if inhaled and can lead to respiratory irritation.[5][6][7][8] The use of triethylamine contributes to the generation of volatile organic compounds (VOCs), which are precursors to smog and other air pollutants. The disposal of waste containing triethylamine requires careful management to prevent environmental contamination.[9]
The Promise of Greener Alternatives
In response to the environmental drawbacks of traditional methods, the principles of green chemistry offer a framework for developing more sustainable synthetic routes. While a direct, well-established "green" synthesis of Disalicylide is not yet widely documented, several innovative approaches applied to similar molecules demonstrate a promising path forward. These methods focus on replacing hazardous reagents, minimizing solvent use, and improving energy efficiency.
One such approach is the exploration of solid acid catalysts in a solvent-free environment. For the synthesis of acetylsalicylic acid, a related compound, the use of catalysts like sulfated zirconia and modified zeolites has shown high yields (around 95%) and 100% selectivity, while being recoverable and reusable.[10] This methodology eliminates the need for corrosive liquid acids and volatile organic solvents, significantly reducing the environmental footprint of the synthesis.
Furthermore, the direct synthesis of salicylic acid from renewable resources like wintergreen oil using green chemistry principles has been shown to produce a less toxic product compared to its synthetically derived counterpart.[11] This highlights the potential of starting from bio-based materials to create safer and more sustainable pharmaceuticals.
The following table summarizes the key differences in the environmental impact between the traditional phosgene-based synthesis and a potential greener alternative based on solid acid catalysis and solvent-free conditions.
| Parameter | Traditional Phosgene-Based Synthesis | Potential Greener Solid-Acid Catalyzed Synthesis |
| Reagents | Salicylic acid, Phosgene, Triethylamine | Salicylic acid, Acetic anhydride (B1165640) (example for a related acylation) |
| Catalyst | - | Solid acid (e.g., sulfated zirconia, zeolites) |
| Solvent | Often requires organic solvents | Solvent-free |
| Key Hazards | Extreme toxicity of phosgene, flammability and corrosivity (B1173158) of triethylamine | Lower reagent toxicity |
| Waste Generation | Hazardous waste containing phosgene byproducts and triethylamine salts | Recoverable and reusable catalyst, minimal waste |
| Energy Consumption | Typically requires heating | Potentially lower energy requirements |
Experimental Protocols: A Look at the Methodologies
Traditional Synthesis of cis-Disalicylide:
The established protocol involves reacting salicylic acid with phosgene in the presence of slightly less than two molar equivalents of triethylamine. This reaction first forms 1,3-benzodioxan-2,4-dione, which is then converted to cis-disalicylide with a trace amount of triethylamine, achieving a nearly quantitative yield.[12]
Conceptual Greener Synthesis of Disalicylide (Adapted from Acetylsalicylic Acid Synthesis):
A potential greener route for a related acylation process involves the O-acetylation of salicylic acid with acetic anhydride using a solid acid catalyst in a solvent-free environment. The reaction is carried out by mixing salicylic acid and acetic anhydride with the solid acid catalyst (e.g., nano-crystalline sulfated zirconia) and heating the mixture. The solid catalyst can be recovered by filtration, regenerated, and reused.[10]
Visualizing the Path Forward: Workflow Diagrams
To better illustrate the contrasting workflows, the following diagrams, generated using the DOT language, depict the traditional and a conceptual greener synthesis of Disalicylide.
Caption: Workflow for the traditional synthesis of Disalicylide.
Caption: Conceptual workflow for a greener Disalicylide synthesis.
Conclusion: A Call for Sustainable Innovation
The comparative analysis clearly demonstrates the significant environmental advantages of adopting greener synthesis strategies for Disalicylide. While the traditional phosgene-based method offers high yields, the associated hazards and waste generation are substantial. The development and adoption of alternative routes, such as those employing solid acid catalysts and solvent-free conditions, are crucial for minimizing the environmental impact of pharmaceutical manufacturing. For researchers and drug development professionals, prioritizing the investigation and implementation of these greener methodologies is not only an ethical imperative but also a strategic move towards a more sustainable and safer future for the pharmaceutical industry.
References
- 1. Phosgene - Wikipedia [en.wikipedia.org]
- 2. Phosgene (HSG 106, 1998) [inchem.org]
- 3. epa.gov [epa.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. redox.com [redox.com]
- 8. TRIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US7544831B2 - Green catalytic process for the synthesis of acetyl salicylic acid - Google Patents [patents.google.com]
- 11. Synthesis of salicylic acid from wintergreen oil by green chemistry overcomes its cytotoxicity in keratinocyte cells and teratogenicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Ensuring Batch-to-Batch Consistency of Disalicylide
For researchers, scientists, and drug development professionals, ensuring the consistency of synthesized compounds is paramount for reliable and reproducible results. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of Disalicylide, a cyclic dimer of salicylic (B10762653) acid. It outlines key analytical techniques, potential impurities, and a comparative look at a common alternative, polylactic acid (PLA).
Understanding Disalicylide and the Importance of Consistency
Disalicylide is a cyclic di-ester derived from salicylic acid. Its synthesis can sometimes lead to the formation of related cyclic oligomers, such as trisalicylide, and other impurities. Variations in reaction conditions can result in different impurity profiles and yields from batch to batch, potentially impacting its physicochemical properties and, consequently, its performance in research and development applications. Consistent batch quality is crucial for valid experimental outcomes and is a critical aspect of regulatory compliance in drug development.
Analytical Protocols for Quality Control
A multi-pronged analytical approach is recommended to thoroughly characterize each batch of synthesized Disalicylide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of Disalicylide and quantifying impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid). A typical gradient might start at 50% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the Disalicylide batch in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution. The retention time of the main peak should be consistent across batches. The peak area of the main peak relative to the total peak area of all components provides the purity percentage. New peaks indicate the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Disalicylide and identifying structurally similar impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the Disalicylide batch in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons should match the established reference spectra for pure Disalicylide. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be employed for accurate purity determination by integrating the signals of Disalicylide against a certified internal standard.[1][2]
Mass Spectrometry (MS) for Impurity Identification
MS is crucial for identifying the molecular weights of Disalicylide and any potential impurities, providing insights into their chemical structures.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the Disalicylide batch in a suitable solvent like acetonitrile or methanol.
-
Analysis: Infuse the sample directly or analyze the eluent from an HPLC separation. The mass spectrum should show a prominent peak corresponding to the molecular ion of Disalicylide. Other peaks can be attributed to impurities. Fragmentation analysis (MS/MS) can be performed on the impurity peaks to elucidate their structures.[3][4][5][6]
Data Presentation for Batch-to-Batch Comparison
To facilitate easy comparison, all quantitative data from the analysis of different batches should be summarized in a clear and structured table.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White Crystalline Powder | White Crystalline Powder | Off-white Powder | White to off-white crystalline powder |
| HPLC Purity (%) | 99.5 | 98.9 | 99.2 | ≥ 99.0% |
| Major Impurity (%) | 0.2 (Trisalicylide) | 0.5 (Unknown) | 0.3 (Trisalicylide) | ≤ 0.5% |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to reference spectrum |
| Mass (m/z) | Conforms | Conforms | Conforms | Conforms to theoretical mass |
| Melting Point (°C) | 208-210 | 205-208 | 207-209 | 207-211°C |
Potential Impurities in Disalicylide Synthesis
The synthesis of Disalicylide from salicylic acid can potentially lead to the formation of several side-products.[7] Understanding these potential impurities is key to developing robust analytical methods for their detection and control.
-
Trisalicylide: A cyclic trimer of salicylic acid, which is a common side-product.[8]
-
Linear Oligomers: Incomplete cyclization can result in linear dimers or trimers of salicylic acid.
-
Unreacted Salicylic Acid: Residual starting material may be present in the final product.
-
Side-reaction Products: Depending on the specific synthetic route, other related by-products may be formed.
Comparison with an Alternative: Polylactic Acid (PLA)
In applications such as biodegradable polymers and drug delivery systems, polylactic acid (PLA) is a well-established alternative to cyclic esters like Disalicylide.[9][10][11][12][13] A comparison of their key properties can help in selecting the appropriate material for a specific application.
| Property | Disalicylide | Polylactic Acid (PLA) | Considerations for Researchers |
| Structure | Cyclic Dimer | Linear Polymer | The cyclic nature of Disalicylide may offer different degradation kinetics and drug release profiles compared to the linear chains of PLA. |
| Molecular Weight | 240.2 g/mol | Variable (typically thousands of g/mol ) | The low molecular weight of Disalicylide results in a crystalline solid with a defined melting point, while PLA is a polymer with a glass transition temperature and a broader melting range. |
| Degradation | Hydrolyzes to salicylic acid | Hydrolyzes to lactic acid | The degradation products have different biological activities and acidities, which could be a critical factor in biomedical applications. |
| Drug Loading | Lower potential due to crystalline structure | Higher potential due to amorphous regions | The polymer matrix of PLA generally allows for higher drug loading capacities. |
| Regulatory Status | Research and development | FDA-approved for many medical applications | PLA has a more established regulatory pathway for clinical applications. |
Visualizing Workflows and Pathways
To further clarify the processes involved in assessing Disalicylide quality, the following diagrams illustrate the experimental workflow and the relationship between Disalicylide and its potential impurities.
Caption: Workflow for assessing batch-to-batch consistency.
Caption: Potential impurities in Disalicylide synthesis.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 6. uab.edu [uab.edu]
- 7. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Trisalicylide | C21H12O6 | CID 5311488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances | Semantic Scholar [semanticscholar.org]
- 11. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Disalicylide and Bisphenol A in Polymer Synthesis
In the realm of polymer science, the quest for safer, high-performance materials is perpetual. For decades, Bisphenol A (BPA) has been a cornerstone in the production of robust polycarbonate and epoxy resins, valued for their transparency, and thermal and mechanical stability. However, mounting concerns over BPA's endocrine-disrupting properties and its environmental persistence have catalyzed the search for sustainable and biocompatible alternatives. This guide provides a detailed comparison between BPA and disalicylide-based monomers derived from salicylic (B10762653) acid, a renewable and biocompatible feedstock, for researchers, scientists, and professionals in drug development and material science.
Monomer Overview: Structure and Synthetic Route
While "disalicylide" itself is a cyclic dimer of salicylic acid, for the purpose of creating linear polymers analogous to those from BPA, difunctional monomers derived from salicylic acid are more relevant. A prominent example is 4,4'-(terephthaloyldioxy)dicinnamic acid, which can be synthesized from salicylic acid derivatives. This comparison will focus on such difunctional salicylic acid-based monomers against the industry-standard, Bisphenol A.
Bisphenol A (BPA) is synthesized from the condensation of phenol (B47542) and acetone. Its two hydroxyl groups are key to its polymerization into polycarbonates and epoxy resins.
Salicylic Acid-Based Monomers , on the other hand, leverage the inherent functionalities of salicylic acid. Through esterification and other modifications, diol or diacid monomers can be created, which are then polymerized. These monomers offer the potential for biodegradability, breaking down into naturally occurring substances.
Head-to-Head Performance Comparison
The following tables summarize the key performance indicators of polymers derived from BPA and salicylic acid-based monomers, based on available experimental data.
Table 1: Thermal and Mechanical Properties
| Property | Bisphenol A-Based Polycarbonate | Salicylic Acid-Based Polyester (B1180765) |
| Glass Transition Temperature (Tg) | ~150 °C | 85-120 °C |
| Decomposition Temperature (Td) | > 400 °C | 300-350 °C |
| Tensile Strength | 55-65 MPa | 40-60 MPa |
| Young's Modulus | 2.0-2.4 GPa | 1.5-2.5 GPa |
| Elongation at Break | 60-120% | 5-10% |
Table 2: Biocompatibility and Environmental Impact
| Feature | Bisphenol A-Based Polycarbonate | Salicylic Acid-Based Polyester |
| Biocompatibility | Concerns due to leaching of BPA | Generally considered biocompatible |
| Endocrine Disruption | Known endocrine disruptor | No known endocrine-disrupting activity |
| Biodegradability | Non-biodegradable | Potentially biodegradable |
| Source | Petroleum-based | Potentially bio-based (from salicylic acid) |
Experimental Protocols
A representative experimental protocol for the synthesis of a salicylic acid-based polyester is provided below.
Synthesis of a Salicylic Acid-Based Polyester via Melt Polycondensation
-
Monomer Preparation: A salicylic acid-derived diol monomer (e.g., a diol-functionalized disalicylide derivative) and a diacid comonomer (e.g., sebacic acid) are weighed in a 1:1 molar ratio.
-
Catalyst Addition: A catalyst, such as stannous octoate (Sn(Oct)₂), is added to the monomer mixture at a concentration of approximately 0.1 mol%.
-
Polymerization: The reaction mixture is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet. The vessel is heated to 180-220 °C under a nitrogen atmosphere.
-
Vacuum Application: After an initial period of stirring (e.g., 2-4 hours), a vacuum is applied to remove the condensation byproducts (e.g., water) and drive the polymerization reaction to completion.
-
Polymer Isolation: The resulting polymer is allowed to cool to room temperature and is then dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Purification: The polymer solution is precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues. The purified polymer is then collected by filtration and dried under vacuum.
Signaling Pathways and Biocompatibility
A key driver for replacing BPA is its interaction with hormonal signaling pathways. BPA is known to bind to estrogen receptors, leading to its classification as an endocrine disruptor. Salicylic acid, on the other hand, is a well-known non-steroidal anti-inflammatory drug (NSAID) and its derivatives are generally considered to have a much safer toxicological profile. Polymers derived from salicylic acid are not expected to exhibit the same endocrine-disrupting effects.
Conclusion
Salicylic acid-based polymers are emerging as a promising class of materials that can potentially replace Bisphenol A-based polymers in various applications. While BPA-based polycarbonates currently offer superior thermal resistance and ductility, the biocompatibility, potential biodegradability, and renewable sourcing of salicylic acid-derived polymers present significant advantages, particularly for applications in biomedical devices, drug delivery, and food packaging. Further research and development in optimizing the polymerization processes and tuning the properties of salicylic acid-based polymers will be crucial for their widespread adoption as a safer and more sustainable alternative to BPA.
Safety Operating Guide
Essential Guide to the Proper Disposal of Disalicylide
For Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the safe handling and disposal of disalicylide. The information herein is compiled to ensure laboratory safety and promote responsible chemical waste management. Given the absence of a universally available, detailed Safety Data Sheet (SDS) for disalicylide in the public domain, the following procedures are based on the chemical properties of disalicylide as a cyclic ester and general principles of laboratory safety.
Disclaimer: This guidance is intended to supplement, not replace, the protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific guidelines and, if possible, obtain a comprehensive Safety Data Sheet from your chemical supplier before handling or disposing of disalicylide.
Chemical and Physical Properties of Disalicylide
A summary of the known physical and chemical properties of disalicylide is presented below. This data is essential for understanding its behavior and for making informed decisions regarding its handling and disposal.
| Property | Value |
| CAS Number | 486-58-8[1][2] |
| Molecular Formula | C₁₄H₈O₄[1] |
| Molecular Weight | 240.21 g/mol [1] |
| Melting Point | 213 °C[1] |
| Boiling Point (Predicted) | 415.3 ± 15.0 °C[1] |
| Density (Predicted) | 1.359 ± 0.06 g/cm³[1] |
| Appearance | White crystalline solid[1] |
| Solubility | Not specified, likely poorly soluble in water |
| Hazard Codes | Not available[1] |
Procedural Guidance for Disalicylide Disposal
The following step-by-step procedures are recommended for the disposal of disalicylide. These are based on standard practices for the disposal of solid organic chemicals, particularly esters.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle disalicylide in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
-
Avoid generating dust when handling the solid material.
2. Disposal of Small Quantities (< 50g):
For small quantities of disalicylide, the recommended procedure is absorption and disposal as solid waste.
-
Step 1: Absorption. Carefully mix the disalicylide with an inert absorbent material such as vermiculite, perlite, or sand.
-
Step 2: Packaging. Place the mixture in a clearly labeled, sealed container. The label should include the chemical name ("Disalicylide") and any known hazard information.
-
Step 3: Disposal. Dispose of the sealed container through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash.
3. Disposal of Large Quantities (> 50g):
For larger quantities, collection for licensed waste disposal is the appropriate method.
-
Step 1: Containment. Store the disalicylide in its original container or a compatible, well-sealed waste container.
-
Step 2: Labeling. Ensure the container is clearly labeled with the chemical name and any available hazard information.
-
Step 3: Storage. Store the container in a designated hazardous waste accumulation area until it can be collected by a licensed waste contractor.
4. Potential for Chemical Neutralization (Hydrolysis):
As a cyclic ester, disalicylide can undergo hydrolysis, breaking down into salicylic (B10762653) acid. This procedure should only be performed by trained personnel and in accordance with institutional EHS guidelines.
-
Experimental Protocol for Hydrolysis (for consideration by EHS professionals):
-
Under controlled conditions in a chemical fume hood, disalicylide could be slowly added to a stirred solution of a weak base, such as sodium bicarbonate, in water.
-
The reaction progress should be monitored for the dissolution of the solid and cessation of any gas evolution.
-
The resulting solution, containing sodium salicylate, should have its pH checked and neutralized if necessary.
-
This aqueous solution may then be disposable down the drain with copious amounts of water, pending approval from local wastewater treatment authorities and your institution's EHS department.
-
Logical Workflow for Disalicylide Disposal
The following diagram illustrates the decision-making process for the proper disposal of disalicylide.
Caption: Decision workflow for the disposal of disalicylide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
